molecular formula C11H11I2NO4 B032291 N-Acetyl-3,5-diiodo-L-tyrosine CAS No. 1027-28-7

N-Acetyl-3,5-diiodo-L-tyrosine

Cat. No.: B032291
CAS No.: 1027-28-7
M. Wt: 475.02 g/mol
InChI Key: CDXURJOCZAIXFK-VIFPVBQESA-N
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Description

N-Acetyl-3,5-diiodo-L-tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C11H11I2NO4 and its molecular weight is 475.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76100. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11I2NO4/c1-5(15)14-9(11(17)18)4-6-2-7(12)10(16)8(13)3-6/h2-3,9,16H,4H2,1H3,(H,14,15)(H,17,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXURJOCZAIXFK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11I2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305606
Record name N-Acetyl-3,5-diiodo-L-tyrosine
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Molecular Weight

475.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027-28-7
Record name N-Acetyl-3,5-diiodo-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027-28-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyl-3,5-diiodo-L-tyrosine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-3,5-diiodo-L-tyrosine
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Foundational & Exploratory

What are the physicochemical properties of N-Acetyl-3,5-diiodo-L-tyrosine?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-3,5-diiodo-L-tyrosine is a synthetically modified derivative of the amino acid L-tyrosine. The introduction of two iodine atoms onto the phenolic ring and an acetyl group at the nitrogen terminus significantly alters its physicochemical properties, making it a compound of interest in various research and development areas, particularly in thyroid-related studies and as a precursor for radiolabeled compounds. This technical guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental methodologies and relevant biological context.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the tables below. These values are crucial for understanding its behavior in biological systems and for the design of analytical and formulation protocols.

Table 1: General and Physical Properties
PropertyValue
Chemical Formula C₁₁H₁₁I₂NO₄[1][2][3]
Molecular Weight 475.02 g/mol [2][3]
Appearance White to light yellow crystalline powder[1]
Melting Point 124.0 to 128.0 °C[2]
CAS Number 1027-28-7[1][2][3]
Storage Conditions Store at 0-8°C in a dry, dark place.[1][2]
Table 2: Predicted Physicochemical Properties
PropertyPredicted Value
Density 2.206 ± 0.06 g/cm³[2]
Boiling Point 532.9 ± 50.0 °C[2]
Flash Point 276.1 °C[2]
pKa 2.98 ± 0.10[2]
Vapor Pressure 3.47E-12 mmHg at 25°C[2]
Refractive Index 1.692[2]
Table 3: Solubility Profile
SolventSolubility
Methanol Almost transparent[2]
Water Enhanced solubility compared to other iodinated tyrosine derivatives is noted, but quantitative data is not readily available.[1]
DMSO Soluble (based on the solubility of the related compound 3,5-Diiodo-L-tyrosine)[4]

Experimental Protocols

The following sections provide detailed, representative methodologies for the determination of key physicochemical properties and for the synthesis of N-acetylated amino acids.

Synthesis of N-Acetyl-Amino Acids (General Protocol)

This protocol describes a general method for the N-acetylation of an amino acid using acetic anhydride, which can be adapted for the synthesis of this compound from its precursor, 3,5-diiodo-L-tyrosine.

Materials:

  • Amino acid (e.g., 3,5-diiodo-L-tyrosine)

  • Acetic acid

  • Acetic anhydride

  • Water

  • Reaction vessel with stirring and temperature control

  • Distillation apparatus

  • Crystallization vessel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Mix the amino acid and acetic acid in a molar ratio of 1:4-7 in the reaction vessel.

  • Heat the mixture to 40-70°C and stir for 1-6 hours.

  • Over a period of 1 to 5 hours, uniformly add acetic anhydride in a molar amount equivalent to 1.0 to 1.4 times that of the amino acid, while maintaining the temperature at 40-70°C.

  • Continue stirring and maintaining the temperature for an additional 1 to 4 hours.

  • Rapidly distill the mixture under vacuum (0.07 to 0.08 MPa) at 90°C until the volume of the distilled liquid is 1.0 to 1.3 times the initial volume of acetic acid.

  • Add water, equivalent to 1 to 3 times the mass of the starting amino acid, to the residue.

  • Stir and cool the mixture to induce crystallization.

  • Allow the crystallization to proceed for 1 to 24 hours.

  • Separate the solid product by filtration.

  • Dry the collected solid in an oven to obtain the N-acetylated amino acid.

Determination of Melting Point (Capillary Method)

Materials:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Sample of this compound (finely powdered and dry)

  • Mortar and pestle (if sample is not a fine powder)

Procedure:

  • Ensure the sample is a fine, dry powder. If necessary, gently grind the crystals in a mortar.

  • Load the capillary tube by tapping the open end into the powdered sample until a small amount of solid enters the tube.

  • Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm.

  • Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

  • Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

  • Observe the sample through the magnifying lens.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Record the temperature at which the entire sample has completely melted (the end of the melting range).

  • The melting point is reported as this range. For a pure substance, this range should be narrow (1-2°C).

Determination of Solubility (Qualitative Method)

Materials:

  • Test tubes

  • Vortex mixer or stirring rod

  • Sample of this compound

  • Various solvents (e.g., water, methanol, ethanol, DMSO, acetone)

Procedure:

  • Place a small, accurately weighed amount of the solid (e.g., 1-5 mg) into a clean, dry test tube.

  • Add a small volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

  • Observe the mixture to see if the solid has dissolved completely.

  • If the solid has not dissolved, continue to add the solvent in small increments (e.g., 0.1 mL at a time), agitating after each addition, until the solid dissolves or a total volume of 1 mL has been added.

  • Record the solubility in qualitative terms (e.g., very soluble, soluble, sparingly soluble, or insoluble) based on the amount of solvent required to dissolve the sample.

Biological Context and Signaling Pathways

This compound is closely related to the biosynthesis of thyroid hormones. In the body, it is expected to be deacetylated to 3,5-diiodo-L-tyrosine (DIT). DIT is a crucial intermediate in the synthesis of thyroxine (T4) and triiodothyronine (T3) within the thyroid gland.[2][5]

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles. The key steps involving DIT are:

  • Iodination of Tyrosine: Tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).

  • Coupling Reaction: Two molecules of DIT couple to form thyroxine (T4), or one molecule of DIT couples with one molecule of MIT to form triiodothyronine (T3).[5]

Below is a diagram illustrating the workflow for the synthesis of N-acetylated amino acids and the signaling pathway for thyroid hormone synthesis.

Synthesis_Workflow Start Start: 3,5-diiodo-L-tyrosine Mixing Mixing with Acetic Acid Start->Mixing Heating Heating and Stirring (40-70°C) Mixing->Heating Addition Addition of Acetic Anhydride Heating->Addition Reaction Acetylation Reaction Addition->Reaction Distillation Distillation under Vacuum Reaction->Distillation Crystallization Crystallization from Water Distillation->Crystallization Filtration Filtration Crystallization->Filtration Drying Drying Filtration->Drying End End: This compound Drying->End

Synthesis Workflow for N-Acetylation

Thyroid_Hormone_Synthesis cluster_follicle_cell Thyroid Follicular Cell cluster_colloid Colloid Iodide_Uptake Iodide (I⁻) Uptake (NIS Symporter) Iodide_Oxidation Iodide Oxidation to Iodine (I₂) (TPO) Iodide_Uptake->Iodide_Oxidation Iodination Iodination of Tyrosine Residues on Tg Iodide_Oxidation->Iodination I₂ Thyroglobulin_Synth Thyroglobulin (Tg) Synthesis Thyroglobulin_Synth->Iodination Tg Secretion MIT Monoiodotyrosine (MIT) Iodination->MIT DIT 3,5-diiodo-L-tyrosine (DIT) Iodination->DIT Coupling Coupling Reaction (TPO) MIT->Coupling DIT->Coupling T4 Thyroxine (T4) (DIT + DIT) Coupling->T4 T3 Triiodothyronine (T3) (DIT + MIT) Coupling->T3

References

An In-depth Technical Guide to the Synthesis and Purification of N-Acetyl-3,5-diiodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for N-Acetyl-3,5-diiodo-L-tyrosine, a key intermediate in the synthesis of thyroid hormones and a valuable compound for various research applications. This document details the primary synthetic routes, purification protocols, and analytical characterization of the target molecule, presented in a format tailored for laboratory and drug development professionals.

Introduction

This compound is a derivative of the amino acid L-tyrosine, featuring iodine atoms at the 3 and 5 positions of the phenol ring and an acetyl group on the alpha-amino group. This modification enhances its utility in certain synthetic and biological studies compared to its parent molecule, L-tyrosine. Its primary significance lies in its role as a precursor in the synthesis of thyroid hormones, such as thyroxine (T4). The N-acetyl group can serve as a protecting group during synthetic manipulations, and the diiodo-substitution is a key structural feature for its biological activity and further chemical transformations.

Physicochemical and Analytical Data

A summary of the key physicochemical and analytical data for this compound is presented in Table 1. This information is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: Physicochemical and Analytical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁I₂NO₄
Molecular Weight475.01 g/mol
AppearanceLight yellow crystalline powder
Melting Point124.0 to 128.0 °C[1]
Purity (by HPLC)≥ 97%[2]
Storage Conditions0-8°C[2]

Synthesis of this compound

There are two primary synthetic strategies for the preparation of this compound. The choice of method may depend on the availability of starting materials, desired scale, and purity requirements.

Method 1: Iodination of N-Acetyl-L-tyrosine

This is a direct and common approach where commercially available N-Acetyl-L-tyrosine is subjected to electrophilic iodination.

Method 2: Iodination of L-Tyrosine followed by Acetylation

In this alternative route, L-tyrosine is first di-iodinated to form 3,5-diiodo-L-tyrosine, which is then acetylated to yield the final product.[1]

Experimental Protocol: Iodination of N-Acetyl-L-tyrosine

This protocol is a composite of established iodination procedures for tyrosine derivatives.

Materials:

  • N-Acetyl-L-tyrosine

  • Iodine monochloride (ICl) or Iodine (I₂) and an oxidizing agent (e.g., hydrogen peroxide)

  • A suitable solvent (e.g., glacial acetic acid, methanol)

  • A base for pH adjustment (e.g., sodium hydroxide solution)

  • An acid for neutralization/precipitation (e.g., hydrochloric acid)

  • Sodium thiosulfate solution (for quenching excess iodine)

Procedure:

  • Dissolution: Dissolve N-Acetyl-L-tyrosine in a suitable solvent. For instance, suspend N-Acetyl-L-tyrosine in glacial acetic acid.

  • Iodination: Slowly add a solution of iodine monochloride in the same solvent to the reaction mixture with stirring. The reaction is typically carried out at room temperature. Alternatively, a mixture of iodine and an oxidizing agent like hydrogen peroxide can be used.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Upon completion, quench the excess iodine by adding a solution of sodium thiosulfate until the characteristic iodine color disappears.

  • Precipitation: Precipitate the crude product by adding the reaction mixture to a large volume of cold water with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

  • Drying: Dry the crude product under vacuum.

Experimental Protocol: Iodination of L-Tyrosine and Subsequent Acetylation

This two-step protocol provides an alternative route to the target compound.

Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

  • Iodination: L-tyrosine is directly iodinated using iodine in the presence of sodium iodide in an aqueous ethylamine solution, or in a mixture of acetic and hydrochloric acids with the addition of hydrogen peroxide.[3]

  • Isolation: The resulting 3,5-diiodo-L-tyrosine can be isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and washing.

Step 2: Acetylation of 3,5-Diiodo-L-tyrosine

  • Dissolution: Dissolve the 3,5-diiodo-L-tyrosine in an aqueous alkaline solution (e.g., sodium hydroxide solution).

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH of the solution between 8 and 10 with the concurrent addition of a base.

  • Reaction Completion and Precipitation: After the addition of acetic anhydride is complete, stir the reaction mixture for a short period. Then, acidify the solution with an acid like hydrochloric acid to precipitate the this compound.

  • Isolation and Drying: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Purification of this compound

Purification of the crude product is essential to remove unreacted starting materials, by-products (e.g., mono-iodinated species), and other impurities.

Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds.

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent system in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include aqueous ethanol, aqueous acetic acid, or hot water.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent to form a saturated solution.

  • Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot Filtration: If charcoal was used, filter the hot solution through a pre-heated funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative HPLC can be employed. The conditions would be an extension of analytical HPLC methods.

Table 2: Representative HPLC Conditions for Analysis and Purification

ParameterCondition
Column Reversed-phase C18 (for preparative scale, a wider diameter column is used)
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) or another suitable buffer
Mobile Phase B Acetonitrile or Methanol with 0.1% TFA
Gradient A suitable gradient from a lower to a higher percentage of Mobile Phase B to elute the product.
Flow Rate Adjusted for the preparative column diameter.
Detection UV at a wavelength where the compound has significant absorbance (e.g., around 280 nm).

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Material (N-Acetyl-L-tyrosine or L-tyrosine) Reaction Chemical Reaction (Iodination and/or Acetylation) Start->Reaction Quenching Reaction Quenching Reaction->Quenching Precipitation Crude Product Precipitation Quenching->Precipitation Isolation Isolation of Crude Product (Filtration) Precipitation->Isolation Recrystallization Recrystallization Isolation->Recrystallization Primary Method HPLC Preparative HPLC (Optional, for high purity) Isolation->HPLC Alternative/Further Purification Drying Drying Recrystallization->Drying HPLC->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: General workflow for the synthesis and purification of this compound.

Role in Thyroid Hormone Synthesis Pathway

This compound is closely related to 3,5-diiodo-L-tyrosine (DIT), a key intermediate in the biosynthesis of thyroid hormones. The following diagram illustrates the simplified pathway of thyroid hormone synthesis, highlighting the position of DIT.

Thyroid_Hormone_Synthesis cluster_precursors Precursors cluster_thyroid_gland Thyroid Gland Follicular Cell cluster_hormones Thyroid Hormones Tyrosine L-Tyrosine Iodination Iodination of Tyrosine Residues on Thyroglobulin Tyrosine->Iodination Iodide Iodide (I⁻) Iodide->Iodination MIT Monoiodotyrosine (MIT) Iodination->MIT DIT Diiodotyrosine (DIT) Iodination->DIT Coupling Coupling Reaction MIT->Coupling DIT->Coupling T3 Triiodothyronine (T3) Coupling->T3 MIT + DIT T4 Thyroxine (T4) Coupling->T4 DIT + DIT Secreted_T3 Secreted T3 T3->Secreted_T3 Secreted_T4 Secreted T4 T4->Secreted_T4

Caption: Simplified pathway of thyroid hormone synthesis highlighting the role of diiodotyrosine (DIT).

References

N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1027-28-7

This technical guide provides an in-depth overview of N-Acetyl-3,5-diiodo-L-tyrosine, a specialized derivative of the amino acid L-tyrosine. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the compound's properties, synthesis, and applications.

Core Compound Properties

This compound is a synthetic compound with significant potential in various research and development areas. Its structure, featuring an acetylated amino group and two iodine atoms on the phenolic ring of tyrosine, imparts unique physicochemical and biological properties.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and application in experimental settings.

PropertyValueSource(s)
CAS Number 1027-28-7[1][2]
Molecular Formula C₁₁H₁₁I₂NO₄[3]
Molecular Weight 475.01 g/mol [3]
Appearance White to light yellow to light orange powder/crystal[1][2][3]
Melting Point 124.0 to 128.0 °C[1][2]
Boiling Point (Predicted) 532.9 ± 50.0 °C[1][2]
Density (Predicted) 2.206 ± 0.06 g/cm³[1][2]
Solubility Almost transparent in Methanol[1][2]
pKa (Predicted) 2.98 ± 0.10[1]
Storage Conditions Keep in a dark place, sealed in dry, store in a freezer under -20°C[1][2]

Synthesis and Manufacturing

Representative Synthesis Protocol

Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

This step involves the direct iodination of L-tyrosine.

  • Materials: L-tyrosine, Iodine, Sodium Iodide, Aqueous Ethylamine (or a mixture of acetic and hydrochloric acids with hydrogen peroxide).

  • Procedure: L-tyrosine is reacted with iodine in the presence of sodium iodide in a suitable solvent system, such as aqueous ethylamine. The reaction mixture is stirred until the iodination is complete. The product, 3,5-diiodo-L-tyrosine, is then isolated and purified.

Step 2: N-Acetylation of 3,5-Diiodo-L-tyrosine

The purified 3,5-diiodo-L-tyrosine is then acetylated.

  • Materials: 3,5-Diiodo-L-tyrosine, Acetic Anhydride, an appropriate base (e.g., sodium hydroxide).

  • Procedure: 3,5-Diiodo-L-tyrosine is dissolved in an alkaline solution. Acetic anhydride is then added dropwise while maintaining the pH of the reaction mixture with a base. The reaction is allowed to proceed to completion. The pH is then adjusted to precipitate the this compound. The crude product is filtered, washed, and can be further purified by recrystallization.

A logical workflow for this synthesis is depicted below:

G cluster_synthesis Synthesis Workflow start Start: L-Tyrosine iodination Iodination (Iodine, Sodium Iodide) start->iodination intermediate 3,5-Diiodo-L-tyrosine iodination->intermediate acetylation N-Acetylation (Acetic Anhydride, Base) intermediate->acetylation product Crude this compound acetylation->product purification Purification (Recrystallization) product->purification final_product Pure this compound purification->final_product

Workflow for the synthesis of this compound.

Biological Significance and Applications

This compound is a compound of interest in several areas of biomedical research due to its structural similarity to thyroid hormone precursors and its potential as a research tool.

Role in Thyroid Hormone Biosynthesis Research

The compound serves as an important tool in studying the biosynthesis of thyroid hormones. The thyroid hormones, thyroxine (T4) and triiodothyronine (T3), are crucial for regulating metabolism. Their synthesis involves the iodination of tyrosine residues within the thyroglobulin protein. 3,5-diiodo-L-tyrosine is a direct precursor to these hormones. By using this compound, researchers can investigate the enzymatic processes and regulatory mechanisms of this pathway.

The following diagram illustrates the simplified signaling pathway of thyroid hormone biosynthesis:

G cluster_thyroid Thyroid Hormone Biosynthesis Pathway Tyrosine L-Tyrosine Thyroglobulin Thyroglobulin Tyrosine->Thyroglobulin Incorporation MIT Monoiodotyrosine (MIT) T3 Triiodothyronine (T3) MIT->T3 Coupling by TPO DIT 3,5-Diiodotyrosine (DIT) T4 Thyroxine (T4) DIT->T4 Coupling by TPO DIT->T4 Coupling by TPO DIT->T3 Coupling by TPO Thyroglobulin->MIT Formation on Thyroglobulin Thyroglobulin->DIT Formation on Thyroglobulin Iodide Iodide (I⁻) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation TPO->Thyroglobulin Iodination

Simplified pathway of thyroid hormone biosynthesis.
Application in Pepsin Inhibition Studies

A standard experimental protocol to determine pepsin inhibition is as follows:

Pepsin Inhibition Assay Protocol

  • Objective: To determine the inhibitory effect of this compound on pepsin activity.

  • Principle: This assay measures the proteolytic activity of pepsin using a suitable substrate, such as hemoglobin. The rate of substrate cleavage is monitored spectrophotometrically. The assay is performed in the presence and absence of the test compound to determine its inhibitory potential.

  • Materials:

    • Pepsin

    • Hemoglobin (as substrate)

    • Hydrochloric acid (HCl) for pH adjustment

    • Trichloroacetic acid (TCA) to stop the reaction

    • This compound (test inhibitor)

    • Spectrophotometer

  • Procedure:

    • Prepare a buffered solution of hemoglobin at an acidic pH (e.g., pH 2.0).

    • Prepare various concentrations of this compound.

    • In separate reaction tubes, mix the hemoglobin solution with either the test inhibitor or a vehicle control.

    • Initiate the reaction by adding a standardized solution of pepsin to each tube.

    • Incubate the reactions at a constant temperature (e.g., 37°C) for a defined period.

    • Stop the reaction by adding TCA, which precipitates the undigested hemoglobin.

    • Centrifuge the tubes to pellet the precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (e.g., 280 nm) to quantify the amount of digested, soluble peptides.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value if applicable.

Potential in Radiopharmaceutical Development

Due to the presence of iodine atoms, this compound is a potential precursor for the development of radiopharmaceuticals.[3] By incorporating a radioactive isotope of iodine (e.g., ¹²³I, ¹²⁵I, or ¹³¹I), the compound can be transformed into a tracer for diagnostic imaging (e.g., SPECT or PET) or a therapeutic agent for targeted radionuclide therapy.[3] The N-acetyl group can enhance solubility and stability, which are desirable properties for radiolabeled compounds.[3]

The general workflow for developing a radiopharmaceutical from this precursor would involve:

G cluster_radio Radiopharmaceutical Development Workflow start This compound radiolabeling Radiolabeling (e.g., with ¹²³I, ¹³¹I) start->radiolabeling labeled_compound Radiolabeled Compound radiolabeling->labeled_compound purification Purification and QC labeled_compound->purification preclinical Preclinical Studies (In vitro / In vivo) purification->preclinical clinical Clinical Trials preclinical->clinical application Diagnostic Imaging or Targeted Therapy clinical->application

General workflow for radiopharmaceutical development.

Conclusion

This compound is a versatile synthetic compound with established and potential applications in biomedical research. Its well-defined physicochemical properties make it a valuable tool for studying thyroid hormone biosynthesis and enzyme inhibition. Furthermore, its structure holds promise for the development of novel radiopharmaceuticals. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key technical data and outlining relevant experimental frameworks. Further research into its biological activities and applications is warranted to fully explore its potential in drug discovery and development.

References

Molecular structure and formula of N-Acetyl-3,5-diiodo-L-tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine. Characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine function, this compound serves as a crucial intermediate in various biochemical and pharmaceutical applications. Its structural similarity to thyroid hormone precursors makes it a significant molecule in endocrinological research. Furthermore, its unique properties are leveraged in the development of radiopharmaceuticals and as a building block in synthetic organic chemistry. This technical guide provides an in-depth overview of the molecular structure, formula, physicochemical properties, synthesis, and biological relevance of this compound.

Molecular Structure and Formula

The fundamental identity of this compound is defined by its molecular structure and chemical formula.

Molecular Formula: C₁₁H₁₁I₂NO₄[1][2]

Systematic Name: (2S)-2-acetamido-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid[1]

The structure consists of a central L-tyrosine core, which is an α-amino acid. The key modifications are:

  • Di-iodination: Two iodine atoms are substituted at the 3 and 5 positions of the phenyl ring of tyrosine.

  • N-Acetylation: An acetyl group (-COCH₃) is attached to the α-amino group.

Caption: Molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₁₁H₁₁I₂NO₄[1][2]
Molecular Weight 475.01 g/mol [1]
Appearance Light yellow crystalline powder[1]
Purity (HPLC) ≥ 97%[1]
Melting Point 124.0 to 128.0 °C
Boiling Point (Predicted) 532.9 ± 50.0 °C
Density (Predicted) 2.206 ± 0.06 g/cm³
Flash Point 276.1 °C
Solubility Almost transparent in Methanol
Storage Conditions Store at 0-8°C[1]
CAS Number 1027-28-7[1][2]
PubChem CID 70565[1]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step process: the iodination of L-tyrosine to form 3,5-diiodo-L-tyrosine, followed by the N-acetylation of the resulting intermediate.

Step 1: Synthesis of 3,5-Diiodo-L-tyrosine

This protocol is based on the direct iodination of L-tyrosine.

  • Materials:

    • L-tyrosine

    • Iodine (I₂)

    • Sodium Iodide (NaI)

    • Aqueous ethylamine or a mixture of acetic and hydrochloric acid

    • Hydrogen peroxide (if using the acid mixture)

    • Reaction vessel

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Dissolve L-tyrosine in the chosen solvent system (aqueous ethylamine or the acid mixture) in the reaction vessel with stirring.

    • In a separate container, prepare a solution of iodine and sodium iodide.

    • Slowly add the iodine solution to the L-tyrosine solution with continuous stirring. If using the acid mixture, hydrogen peroxide is added to facilitate the oxidation of iodide to iodine.

    • Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

    • Upon completion, the precipitated 3,5-diiodo-L-tyrosine is collected by filtration.

    • The crude product is washed with cold water and then a suitable organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.

    • The purified 3,5-diiodo-L-tyrosine is dried under vacuum.

Step 2: N-Acetylation of 3,5-Diiodo-L-tyrosine

This protocol is a standard method for the N-acetylation of amino acids.

  • Materials:

    • 3,5-Diiodo-L-tyrosine (from Step 1)

    • Acetic anhydride

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 2M)

    • Hydrochloric acid (HCl) for acidification

    • Reaction vessel with pH control

    • Ice bath

    • Stirring apparatus

    • Filtration apparatus

  • Procedure:

    • Suspend the 3,5-diiodo-L-tyrosine in water in the reaction vessel.

    • Cool the suspension in an ice bath and slowly add the aqueous NaOH solution with stirring until the amino acid dissolves completely.

    • While maintaining a low temperature (typically below 10°C), add acetic anhydride dropwise to the solution. Simultaneously, add NaOH solution to maintain the pH of the reaction mixture between 8 and 10.

    • After the addition of acetic anhydride is complete, continue stirring the reaction mixture for a period (e.g., 1 hour) to ensure complete acetylation.

    • Slowly acidify the reaction mixture with HCl to a pH of approximately 2-3. This will cause the this compound to precipitate out of the solution.

    • Collect the precipitate by filtration and wash it thoroughly with cold water to remove any inorganic salts.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., aqueous ethanol).

    • Dry the purified this compound under vacuum.

experimental_workflow cluster_synthesis Synthesis Workflow start Start: L-Tyrosine iodination Step 1: Iodination (I₂, NaI, Solvent) start->iodination intermediate 3,5-Diiodo-L-tyrosine iodination->intermediate acetylation Step 2: N-Acetylation (Acetic Anhydride, NaOH) intermediate->acetylation crude_product Crude this compound acetylation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

Biological Significance and Signaling Pathways

This compound is not known to be a direct signaling molecule. Its primary biological significance lies in its role as a precursor, particularly in the context of thyroid hormone biosynthesis. The di-iodinated tyrosine moiety is a fundamental building block for the thyroid hormones triiodothyronine (T3) and thyroxine (T4).

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid gland. L-tyrosine residues within the thyroglobulin protein are iodinated to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). These iodinated tyrosine residues are then coupled to form T3 and T4. This compound serves as a synthetic analogue and a valuable tool for studying this pathway.

thyroid_hormone_synthesis Thyroid Hormone Biosynthesis Pathway cluster_follicle Thyroid Follicle tyrosine L-Tyrosine Residues (on Thyroglobulin) iodination Iodination of Tyrosine tyrosine->iodination iodide_uptake Iodide (I⁻) Uptake into Follicular Cell oxidation Iodide Oxidation to Iodine (I₂) (Thyroid Peroxidase) iodide_uptake->oxidation oxidation->iodination mit Monoiodotyrosine (MIT) iodination->mit dit Diiodotyrosine (DIT) (Analogue: this compound) iodination->dit coupling Coupling Reaction (Thyroid Peroxidase) mit->coupling dit->coupling t3 Triiodothyronine (T3) (MIT + DIT) coupling->t3 t4 Thyroxine (T4) (DIT + DIT) coupling->t4 release Release of T3 and T4 into Bloodstream t3->release t4->release

Caption: Role of diiodotyrosine in thyroid hormone synthesis.

Applications

The unique chemical structure of this compound lends itself to several key applications in research and development:

  • Thyroid Research: It is a vital compound for studying the synthesis and metabolism of thyroid hormones.[1] Its structural similarity to DIT allows it to be used as a probe or a starting material in studies related to thyroid function and disorders.

  • Radiopharmaceuticals: The presence of iodine atoms makes it an excellent precursor for the synthesis of radiolabeled compounds. By using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I), this compound can be converted into imaging agents for diagnostic purposes (e.g., SPECT or PET imaging) or therapeutic agents for targeted radiotherapy.

  • Drug Development: It serves as a lead compound in the design and synthesis of novel pharmaceuticals, particularly those targeting thyroid-related diseases.

  • Biochemical Assays: This compound is employed in various biochemical assays to investigate enzyme activity and interactions within metabolic pathways involving iodine and tyrosine derivatives.[1]

Conclusion

This compound is a molecule of significant interest to researchers in the fields of endocrinology, medicinal chemistry, and drug development. Its well-defined molecular structure and physicochemical properties, coupled with its crucial role as a precursor in the synthesis of thyroid hormones and radiopharmaceuticals, underscore its importance. The synthetic protocols outlined in this guide provide a framework for its preparation, enabling further investigation into its biological functions and potential therapeutic applications. The continued study of this compound and its derivatives holds promise for advancing our understanding of thyroid physiology and for the development of novel diagnostic and therapeutic agents.

References

The Genesis of Thyroid Hormones: An In-depth Technical Guide to the Discovery and History of Iodinated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of iodinated tyrosine derivatives, the fundamental building blocks of thyroid hormones. We will delve into the pivotal experiments, key scientific figures, and the evolution of our understanding of these critical molecules, from their initial observation to the elucidation of their synthesis and function. This guide also presents quantitative data, detailed experimental protocols from seminal studies, and visualizations of key pathways and workflows to offer a thorough resource for professionals in the field.

The Early Quest: From Goiter to Iodine

The story of iodinated tyrosine derivatives begins not in a laboratory, but with the ancient observation of goiter, the swelling of the thyroid gland. As early as 2697 BCE, the "Yellow Emperor" Hung Ti described the use of seaweed to treat this condition[1][2]. This empirical remedy, unknowingly, provided the essential element for thyroid hormone synthesis: iodine.

It was not until 1811 that French chemist Bernard Courtois discovered iodine while processing seaweed ash[1][2]. This discovery laid the groundwork for understanding the link between this element and thyroid function. In the 19th century, the clinical pictures of hypothyroidism ("myxoedema") and hyperthyroidism ("Graves' disease") were described, and in 1891, George Murray demonstrated that injecting sheep thyroid extract could alleviate the symptoms of myxoedema, marking the dawn of hormone replacement therapy[1][2][3].

The Isolation and Synthesis of Thyroxine (T4)

The early 20th century witnessed a race to isolate the active principle of the thyroid gland. The breakthrough came on Christmas Day in 1914, when American biochemist Edward C. Kendall at the Mayo Clinic crystallized the primary thyroid hormone, which he named "thyroxin"[3][4][5]. This monumental achievement provided a pure substance for further study.

However, the correct chemical structure of thyroxine remained elusive until 1926, when British chemist Charles Robert Harington elucidated its composition as a tetra-iodinated derivative of the amino acid tyrosine[4]. A year later, in 1927, Harington, along with George Barger, achieved the complete chemical synthesis of thyroxine, a landmark in hormone research[4].

Experimental Protocols: The Synthesis of Thyroxine (Harington and Barger, 1927)

The synthesis of thyroxine by Harington and Barger was a multi-step process that stands as a classic in organic chemistry. Below is a summary of their experimental approach, as detailed in their 1927 publication.

Starting Material: The synthesis began with p-hydroxybenzaldehyde.

Key Steps:

  • Nitration: p-hydroxybenzaldehyde was nitrated to introduce nitro groups onto the benzene ring.

  • Condensation: The resulting dinitro-p-hydroxybenzaldehyde was condensed with p-methoxyaniline.

  • Reduction: The nitro groups were then reduced to amino groups.

  • Diazotization and Iodination: The amino groups were converted to diazonium salts and subsequently replaced with iodine atoms through a Sandmeyer-like reaction.

  • Demethylation and Oxidation: The methoxy group was demethylated to a hydroxyl group, and the aldehyde was oxidized to a carboxylic acid.

  • Introduction of the Alanine Side Chain: The final step involved the introduction of the alanine side chain to the phenolic ring, a complex procedure involving several sub-steps to yield the final thyroxine molecule.

This pioneering work not only confirmed the structure of thyroxine but also made it available for therapeutic use.

The Discovery of the "True" Hormone: Triiodothyronine (T3)

For decades, thyroxine was considered the sole active thyroid hormone. However, in the early 1950s, a new chapter unfolded. Working at the National Institute for Medical Research in London, Rosalind Pitt-Rivers and Jack Gross utilized the then-emerging technique of paper chromatography combined with radioactive iodine (¹³¹I) to study iodine metabolism[6][7][8].

In 1952, they reported the identification of a previously unknown iodine-containing compound in human plasma, which they named triiodothyronine (T3)[8]. Their subsequent research revealed that T3 was significantly more potent than T4, leading to the paradigm shift that T4 is largely a prohormone, with T3 being the primary biologically active form of thyroid hormone[7].

Experimental Protocols: The Isolation of Triiodothyronine (Gross and Pitt-Rivers, 1952)

The isolation and identification of T3 relied on the separation of minute quantities of radiolabeled compounds from biological samples. The following outlines the key aspects of their experimental workflow.

Methodology:

  • Radioactive Labeling: Patients were administered a tracer dose of radioactive iodine (¹³¹I), which was incorporated into newly synthesized thyroid hormones.

  • Plasma Extraction: Blood samples were collected, and the plasma was extracted with n-butanol to isolate the iodinated compounds.

  • Paper Chromatography: The butanol extracts were concentrated and spotted onto filter paper for chromatographic separation. They employed a two-dimensional chromatography system:

    • First Dimension: n-butanol-acetic acid-water solvent system.

    • Second Dimension: n-butanol-dioxane-ammonia solvent system.

  • Autoradiography: The developed chromatograms were exposed to X-ray film. The radioactive spots corresponding to different iodine-containing compounds were then visualized.

  • Identification: By comparing the positions of the unknown radioactive spot with synthetic standards, they were able to identify it as 3,5,3'-triiodothyronine.

The Biochemical Pathway of Iodinated Tyrosine Derivatives

The discovery of T3 and T4 paved the way for a deeper understanding of the biosynthesis of these hormones within the thyroid gland. The central players in this process are the iodinated tyrosine derivatives, monoiodotyrosine (MIT) and diiodotyrosine (DIT) .

The synthesis of thyroid hormones is a multi-step process that occurs in the thyroid follicles:

  • Iodide Trapping: Iodide ions are actively transported from the bloodstream into the thyroid follicular cells.

  • Oxidation and Iodination: The enzyme thyroid peroxidase (TPO) oxidizes iodide to iodine and incorporates it into the tyrosine residues of a large glycoprotein called thyroglobulin (Tg) . This process, known as organification, results in the formation of MIT and DIT residues attached to the thyroglobulin backbone[9][10][11].

  • Coupling: Within the thyroglobulin molecule, TPO catalyzes the coupling of these iodinated tyrosine residues:

    • One molecule of DIT and one molecule of MIT combine to form triiodothyronine (T3) [11].

    • Two molecules of DIT combine to form thyroxine (T4) [11].

  • Storage and Secretion: The thyroglobulin, now containing T3 and T4, is stored in the colloid of the thyroid follicle. Upon stimulation by thyroid-stimulating hormone (TSH) , the thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T3 and T4 into the bloodstream.

The ratio of MIT to DIT within thyroglobulin is influenced by iodine availability. In states of iodine deficiency, the production of MIT is favored, leading to a higher MIT/DIT ratio and, consequently, a higher proportion of T3 relative to T4 being synthesized.

Quantitative Data

The following tables summarize key quantitative data related to iodinated tyrosine derivatives and thyroid hormones.

Table 1: Relative Abundance of Iodoamino Acids in Thyroglobulin

Iodine Intake StatusMIT/DIT RatioT4/T3 Ratio in Secreted Hormones
Iodine SufficientLowHigh (approx. 10:1)
Iodine DeficientHighLow

Table 2: Binding Affinities of T3 and T4 to Thyroid Hormone Receptors

LigandReceptor IsoformDissociation Constant (Kd)
T3TRα1~0.1-0.5 nM
T4TRα1~1-5 nM
T3TRβ1~0.1-0.5 nM
T4TRβ1~1-5 nM

Table 3: Enzymatic Kinetics of Thyroid Peroxidase (TPO)

SubstrateProductKmVmax
TyrosineMITVariableHigh
MITDITLowModerate
DIT + DITT4HighLow

Signaling Pathways and Experimental Workflows

The biological effects of thyroid hormones are mediated through their interaction with nuclear thyroid hormone receptors (TRs), which act as ligand-inducible transcription factors.

Signaling Pathway

Upon entering the target cell, T3 (and to a lesser extent T4) binds to TRs located in the nucleus. This binding induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The TR-coactivator complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Thyroid_Hormone_Synthesis Thyroid Hormone Synthesis Pathway cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_colloid Follicular Colloid Iodide Iodide (I-) NIS Na+/I- Symporter (NIS) Iodide->NIS Trapping Iodide_in_cell Iodide (I-) NIS->Iodide_in_cell TPO Thyroid Peroxidase (TPO) Iodide_in_cell->TPO Oxidation Iodine Iodine (I2) TPO->Iodine Thyroglobulin_synth Thyroglobulin (Tg) Synthesis Thyroglobulin Thyroglobulin (Tg) Thyroglobulin_synth->Thyroglobulin Lysosome Lysosome T3_T4_release T3 & T4 Release Lysosome->T3_T4_release Proteolysis T3_T4_release->Iodide Secretion MIT_DIT MIT & DIT on Tg Iodine->MIT_DIT Iodination (Organification) Thyroglobulin->MIT_DIT Iodination (Organification) T3_T4_on_Tg T3 & T4 on Tg MIT_DIT->T3_T4_on_Tg Coupling (TPO) T3_T4_on_Tg->Lysosome Endocytosis

Caption: Biosynthesis of thyroid hormones within the thyroid follicle.

Thyroid_Hormone_Signaling Intracellular Signaling Pathway of Thyroid Hormones cluster_extracellular Extracellular Space cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus T3_ext T3 T3_cyt T3 T3_ext->T3_cyt Transport TR Thyroid Hormone Receptor (TR) T3_cyt->TR T3_cyt->TR Binding CoR Corepressor TR->CoR Unliganded State TRE Thyroid Hormone Response Element (TRE) TR->TRE Repression TR->TRE Activation RXR Retinoid X Receptor (RXR) RXR->TRE Repression RXR->TRE Activation CoR->TRE Repression CoA Coactivator CoA->TRE Activation Gene Target Gene TRE->Gene mRNA mRNA Gene->mRNA Transcription mRNA->T3_cyt Translation -> Protein -> Cellular Response

Caption: Genomic signaling pathway of thyroid hormones.

Discovery_Timeline Logical Progression of Key Discoveries Goiter Ancient Observation: Goiter treated with seaweed Iodine 1811: Discovery of Iodine (Courtois) Goiter->Iodine Provides chemical basis Thyroid_Extract 1891: Thyroid Extract Therapy (Murray) Iodine->Thyroid_Extract Explains efficacy Thyroxine_Isolation 1914: Isolation of Thyroxine (Kendall) Thyroid_Extract->Thyroxine_Isolation Identifies active principle Thyroxine_Synthesis 1927: Synthesis of Thyroxine (Harington & Barger) Thyroxine_Isolation->Thyroxine_Synthesis Confirms structure Radioiodine ~1940s: Use of Radioactive Iodine in Thyroid Research Thyroxine_Synthesis->Radioiodine Enables metabolic studies T3_Discovery 1952: Discovery of T3 (Gross & Pitt-Rivers) Radioiodine->T3_Discovery Key experimental tool T4_as_Prohormone Elucidation of T4 as a Prohormone T3_Discovery->T4_as_Prohormone Reveals primary active hormone

Caption: Logical flow of major discoveries in iodinated tyrosine derivative research.

Conclusion

The journey from observing the therapeutic effects of seaweed on goiter to understanding the intricate molecular mechanisms of thyroid hormone action is a testament to centuries of scientific inquiry. The discovery and characterization of iodinated tyrosine derivatives, MIT and DIT, and their hormonal products, T4 and T3, have been central to this journey. The pioneering work of Kendall, Harington, Pitt-Rivers, and Gross, among many others, has not only unraveled fundamental aspects of endocrine physiology but has also led to life-saving therapies for millions of people with thyroid disorders. This in-depth guide serves as a foundation for researchers and drug development professionals to build upon this rich history and continue to advance our knowledge and treatment of thyroid-related diseases.

References

N-Acetyl-3,5-diiodo-L-tyrosine: A Technical Guide to its Role as a Precursor in Hormone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, distinguished by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine nitrogen. Its structural similarity to 3,5-diiodo-L-tyrosine (DIT), a direct precursor to thyroid hormones, positions it as a compound of significant interest in endocrinological research and pharmaceutical development. This technical guide provides a comprehensive overview of the role of this compound in hormone synthesis, with a focus on its conversion pathways, relevant enzymatic processes, and experimental considerations.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₁I₂NO₄[1]
Molecular Weight 475.02 g/mol [1]
CAS Number 1027-28-7[1]
Appearance Light yellow crystalline powder[1]
Storage Conditions 0-8°C[1]

The Central Role of Diiodotyrosine (DIT) in Thyroid Hormone Synthesis

The synthesis of the primary thyroid hormones, thyroxine (T4) and triiodothyronine (T3), is a multi-step process occurring within the thyroid gland. A key intermediate in this pathway is 3,5-diiodo-L-tyrosine (DIT). The established mechanism involves the following key steps:

  • Iodination of Tyrosine Residues: Tyrosine residues within the thyroglobulin protein are iodinated by the enzyme thyroid peroxidase (TPO) to form monoiodotyrosine (MIT) and diiodotyrosine (DIT).

  • Coupling Reaction: Thyroid peroxidase then catalyzes the coupling of these iodinated tyrosine residues. The coupling of two DIT molecules results in the formation of thyroxine (T4).

The Precursor Role of this compound

For this compound to serve as a precursor for thyroid hormone synthesis, it must first be converted to 3,5-diiodo-L-tyrosine (DIT) through the removal of its N-acetyl group. This deacetylation step is crucial as thyroid peroxidase acts on the free amino group of DIT within the thyroglobulin structure.

Enzymatic Deacetylation

The in vivo conversion of N-acetylated amino acids to their corresponding free amino acids is catalyzed by a class of enzymes known as aminoacylases . While specific studies on the deacetylation of this compound in the thyroid are limited, the general activity of these enzymes on N-acetylated amino acids is well-documented. It is hypothesized that an aminoacylase present in thyroid tissue could facilitate the conversion of this compound to DIT, thereby making it available for thyroid hormone synthesis.

The proposed enzymatic conversion pathway can be visualized as follows:

Deacetylation_Pathway NAcDIT This compound DIT 3,5-diiodo-L-tyrosine (DIT) NAcDIT->DIT Aminoacylase TPO Incorporation into Thyroglobulin DIT->TPO Hormones Thyroid Hormones (T4) TPO->Hormones Thyroid Peroxidase (TPO) Coupling Reaction

Proposed enzymatic conversion of this compound.

Experimental Protocols

Detailed experimental protocols for investigating the conversion of this compound to thyroid hormones are crucial for reproducible research. Below is a generalized workflow for an in vitro study.

In Vitro Conversion Assay

Objective: To determine if this compound can be converted to thyroxine in the presence of thyroid tissue homogenate.

Materials:

  • This compound

  • Thyroid tissue (e.g., porcine or bovine)

  • Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Hydrogen peroxide (H₂O₂)

  • Analytical standards for DIT and T4

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Thyroid Homogenate:

    • Excise and mince fresh thyroid tissue on ice.

    • Homogenize the tissue in cold homogenization buffer.

    • Centrifuge the homogenate to remove cellular debris and collect the supernatant containing the cytosolic and microsomal fractions.

  • Incubation:

    • In a reaction vessel, combine the thyroid homogenate supernatant, this compound, and a source of hydrogen peroxide (as a substrate for TPO).

    • Incubate the mixture at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).

    • Include control reactions lacking the thyroid homogenate or this compound.

  • Sample Analysis:

    • At each time point, terminate the reaction (e.g., by adding a quenching agent or by heat inactivation).

    • Analyze the reaction mixture for the presence of DIT and T4 using a validated HPLC method with appropriate standards.

The experimental workflow can be represented as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Thyroid Thyroid Tissue Homogenate Prepare Tissue Homogenate Thyroid->Homogenate Incubate Incubate Homogenate with This compound and H₂O₂ Homogenate->Incubate Terminate Terminate Reaction Incubate->Terminate HPLC HPLC Analysis for DIT and T4 Terminate->HPLC

In vitro workflow for assessing this compound conversion.

Quantitative Data

Currently, there is a paucity of publicly available quantitative data specifically detailing the conversion efficiency of this compound to DIT and subsequently to thyroid hormones. Research in this area is warranted to establish the viability of this compound as a reliable precursor. Future studies should aim to quantify the reaction kinetics and yield under various experimental conditions.

Conclusion and Future Directions

This compound holds potential as a precursor for thyroid hormone synthesis, contingent on its efficient in vivo deacetylation to 3,5-diiodo-L-tyrosine. Its enhanced solubility compared to DIT may offer advantages in certain experimental and pharmaceutical formulations. However, further research is imperative to:

  • Identify and characterize the specific aminoacylases in the thyroid responsible for the deacetylation of this compound.

  • Quantify the rate and efficiency of this conversion in thyroid tissue.

  • Conduct in vivo studies to assess the bioavailability of this compound and its contribution to the overall thyroid hormone pool.

A deeper understanding of these aspects will be crucial in fully elucidating the role of this compound in endocrinology and exploring its potential therapeutic applications.

References

An In-depth Technical Guide to the Biological Activity of N-Acetyl-3,5-diiodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine (NAc-DIT) is a specialized derivative of the amino acid L-tyrosine, distinguished by the presence of two iodine atoms on its phenolic ring and an acetyl group on its amino terminus. This modification of the parent molecule, L-tyrosine, imparts unique physicochemical and biological properties that make it a compound of significant interest in biomedical research. Primarily recognized for its role as a key intermediate in the synthesis of thyroid hormones and their analogs, NAc-DIT also serves as a valuable tool in studying thyroid hormone metabolism and in the development of radiopharmaceuticals.[1] Its structural similarity to endogenous iodinated tyrosines allows it to participate in various biochemical pathways, offering avenues for research in thyroid-related disorders.[1] Furthermore, its utility extends to biochemical assays for probing enzyme-substrate interactions and in antioxidant studies.[1] This technical guide provides a comprehensive overview of the biological activity of NAc-DIT, including its physicochemical properties, known biological roles, and relevant experimental methodologies.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in experimental settings. These properties influence its solubility, stability, and interactions with biological systems.

PropertyValueReference
Molecular Formula C₁₁H₁₁I₂NO₄[2]
Molecular Weight 475.02 g/mol [2]
CAS Number 1027-28-7[2]
Appearance Light yellow crystalline powder[1]
Melting Point 124.0 to 128.0 °C[3]
Boiling Point (Predicted) 532.9 ± 50.0 °C[3]
Density (Predicted) 2.206 ± 0.06 g/cm³[3]

Biological Roles and Mechanisms of Action

The biological significance of this compound is intrinsically linked to its structural relationship with thyroid hormone precursors. Its primary activities revolve around thyroid hormone synthesis and metabolism, with additional applications in enzyme kinetics and antioxidant research.

Role in Thyroid Hormone Synthesis and Metabolism

This compound is a critical intermediate in the chemical synthesis of thyroid hormones and their analogs.[3] Due to its structural similarity to diiodotyrosine (DIT), a natural precursor in the thyroid gland, NAc-DIT is extensively used in research to model and investigate the biosynthesis of thyroid hormones.[4][5] The iodinated phenyl group is a key feature that allows it to participate in coupling reactions to form larger iodothyronine structures, mimicking the natural processes that occur within the thyroid colloid.

The general pathway for thyroid hormone synthesis involves the iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT). Subsequently, these iodinated tyrosines are coupled to form the active thyroid hormones, thyroxine (T4) and triiodothyronine (T3). NAc-DIT serves as a synthetic analog of DIT in these studies.

Below is a conceptual workflow illustrating the use of NAc-DIT in modeling thyroid hormone biosynthesis.

G cluster_0 In Vitro Modeling of Thyroid Hormone Synthesis Tyrosine L-Tyrosine Iodination Iodination Tyrosine->Iodination DIT 3,5-Diiodotyrosine (DIT) Iodination->DIT Acetylation Acetylation DIT->Acetylation NAc_DIT This compound (NAc-DIT) Acetylation->NAc_DIT Coupling_Reaction Oxidative Condensation NAc_DIT->Coupling_Reaction Thyroid_Hormone_Analog N-Acetyl-Thyroxine Analog Coupling_Reaction->Thyroid_Hormone_Analog

Conceptual workflow for the role of NAc-DIT in synthetic thyroid hormone research.
Application in Radiopharmaceutical Development

The presence of iodine atoms in the structure of this compound makes it a suitable precursor for the development of radiolabeled compounds.[1] By substituting the stable iodine isotopes with radioactive isotopes, such as ¹²⁵I, researchers can synthesize radiotracers for use in imaging and therapeutic applications in nuclear medicine.[1][6] These radiolabeled analogs can be used to study the biodistribution and pharmacokinetics of thyroid hormone derivatives and to diagnose and treat thyroid-related diseases.

Use in Biochemical Assays

This compound has been employed as a substrate in biochemical assays to investigate the activity and substrate binding regions of enzymes.[1][5] A notable example is its use to study the pepsin-catalyzed hydrolysis, which provides insights into the active center of this enzyme.[5]

The following diagram illustrates the general workflow of an enzyme inhibition assay using NAc-DIT as a potential inhibitor or substrate analog.

G cluster_1 Enzyme Inhibition Assay Workflow Enzyme Enzyme (e.g., Pepsin) Incubation Incubation Enzyme->Incubation Substrate Substrate Substrate->Incubation NAc_DIT This compound (Potential Inhibitor) NAc_DIT->Incubation Measurement Measurement of Enzyme Activity Incubation->Measurement Data_Analysis Data Analysis (e.g., IC50 determination) Measurement->Data_Analysis

Generalized workflow for an enzyme inhibition assay involving NAc-DIT.
Antioxidant Studies

The properties of this compound also make it a subject of interest in antioxidant research.[1] Studies in this area aim to explore its potential to mitigate oxidative stress in biological systems, although the specific mechanisms and quantitative effects are still an area of active investigation.[1]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducible investigation of the biological activity of this compound. The following section provides a generalized protocol for the quantification of NAc-DIT and its parent compound, L-tyrosine, in cell culture media, which is a common requirement in studies investigating its metabolism and effects on cellular systems.

Quantification of this compound and L-tyrosine in Cell Culture Supernatants by HPLC

This protocol outlines a general method for the simultaneous quantification of NAc-DIT and L-tyrosine using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a UV or fluorescence detector

  • Reversed-phase C18 column

  • Cell culture supernatant samples

  • This compound and L-tyrosine standards

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Protein precipitation agent (e.g., perchloric acid or acetonitrile)

Procedure:

  • Sample Preparation:

    • Thaw frozen cell culture supernatant samples.

    • To 100 µL of supernatant, add 100 µL of a protein precipitation agent.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial.

  • Standard Preparation:

    • Prepare a series of calibration standards of both this compound and L-tyrosine in the basal medium.

    • Treat these standards with the same protein precipitation method as the samples.

  • HPLC Analysis:

    • Column: Reversed-phase C18

    • Mobile Phase: A gradient of mobile phase A and B. The specific gradient will depend on the column dimensions and HPLC system and should be optimized to achieve good separation of the analytes.

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a wavelength appropriate for both compounds (e.g., 280 nm).

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Generate a standard curve for each compound by plotting peak area against concentration.

    • Quantify the concentration of NAc-DIT and L-tyrosine in the samples by interpolating their peak areas on the respective standard curves.

Signaling Pathways

While the direct modulation of specific signaling pathways by this compound is not extensively documented, its close structural relationship to thyroid hormone precursors suggests potential interactions with pathways regulated by thyroid hormones. For instance, the related compound 3,5-diiodo-L-thyronine (T2) has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a central role in cellular energy homeostasis.[7] T2 activates the AMPK-ACC-malonyl-CoA metabolic signaling pathway, which promotes fatty acid oxidation.[7]

The following diagram illustrates the signaling pathway activated by the related compound 3,5-diiodo-L-thyronine (T2), which may provide a basis for investigating similar effects of NAc-DIT.

G cluster_2 Potential Signaling Pathway Involvement (based on 3,5-diiodo-L-thyronine) T2 3,5-diiodo-L-thyronine (T2) (structurally related to NAc-DIT) AMPK AMPK (AMP-activated protein kinase) T2->AMPK activates ACC ACC (Acetyl-CoA carboxylase) AMPK->ACC inhibits Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA produces CPT1 CPT1 (Carnitine palmitoyltransferase I) Malonyl_CoA->CPT1 inhibits Fatty_Acid_Oxidation Increased Fatty Acid Oxidation CPT1->Fatty_Acid_Oxidation promotes

Signaling pathway activated by 3,5-diiodo-L-thyronine, a related compound.

Conclusion

This compound is a versatile synthetic molecule with significant applications in the study of thyroid hormone biology. Its utility as a precursor in the synthesis of thyroid hormone analogs and radiopharmaceuticals, coupled with its use in biochemical assays, makes it an invaluable tool for researchers in endocrinology, medicinal chemistry, and drug development. While much of its biological activity is inferred from its structural similarity to endogenous iodinated tyrosines, further research is warranted to fully elucidate its direct interactions with cellular signaling pathways and its potential therapeutic applications. The methodologies and data presented in this guide provide a solid foundation for professionals seeking to incorporate NAc-DIT into their research endeavors.

References

N-Acetyl-3,5-diiodo-L-tyrosine: A Versatile Chemical Probe in Modern Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the rapidly evolving landscape of proteomics, the development and application of novel chemical probes are paramount for unraveling the complexities of protein function, regulation, and interaction networks. N-Acetyl-3,5-diiodo-L-tyrosine, a derivative of the amino acid tyrosine, presents a unique combination of chemical features that position it as a promising tool for a range of proteomics applications. The presence of two iodine atoms offers a heavy isotope signature for mass spectrometry-based quantification and a potential handle for specialized bio-orthogonal reactions. The N-acetyl group can enhance its metabolic stability and cellular uptake. This technical guide explores the core principles and potential applications of this compound in proteomics research, providing hypothetical experimental workflows and data presentation formats to stimulate further investigation into its utility as a chemical probe. While direct, extensive applications in published literature are nascent, this document outlines a theoretical framework for its use in quantitative proteomics, target identification, and the study of signaling pathways.

Introduction to this compound

This compound is a synthetic amino acid derivative characterized by an acetylated N-terminus and two iodine atoms substituted on the phenolic ring of the tyrosine side chain. Its molecular formula is C₁₁H₁₁I₂NO₄, with a molecular weight of approximately 475.02 g/mol .[1][2] This compound is structurally analogous to endogenous tyrosine, a key residue in protein structure and cellular signaling, particularly through post-translational modifications like phosphorylation.

The unique structural features of this compound suggest several potential applications in proteomics:

  • Mass Spectrometry Tracer: The two iodine atoms provide a distinct isotopic signature that can be readily detected by mass spectrometry, facilitating the identification and quantification of peptides and proteins that have incorporated or interacted with the molecule.

  • Chemical Probe for Affinity-Based Proteomics: The di-iodo-tyrosine moiety can be recognized by specific protein domains or serve as a target for engineered binding partners, enabling the enrichment and identification of interacting proteins.

  • Modulator of Biological Pathways: Given its similarity to thyroid hormones and other tyrosine derivatives, it may serve as a tool to probe or modulate signaling pathways involving tyrosine metabolism or signaling.[3]

Potential Applications in Proteomics Workflows

While specific, published proteomics workflows utilizing this compound are not yet widely established, its properties lend themselves to several cutting-edge proteomics techniques. Below, we propose theoretical experimental designs.

Quantitative Proteomics using Isotopic Labeling

The heavy iodine atoms of this compound can be leveraged for relative quantification in mass spectrometry, analogous to established methods like SILAC (Stable Isotope Labeling with Amino acids in Cell culture).

Hypothetical Experimental Workflow: "Di-Iodo-SILAC"

This workflow would involve the metabolic incorporation of this compound into the proteome of cells, followed by mass spectrometry analysis to compare protein abundance between different experimental conditions.

cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A1 Control Cells (Standard Media) C Cell Lysis & Protein Extraction A1->C A2 Treated Cells (Standard Media) A2->C B1 Control Cells (Media + this compound) B1->C B2 Treated Cells (Media + this compound) B2->C D Protein Digestion (e.g., Trypsin) C->D E Peptide Cleanup (e.g., C18 Desalting) D->E F LC-MS/MS Analysis E->F G Database Search & Peptide Identification F->G H Quantitative Analysis (Compare isotopic peak intensities) G->H I Data Interpretation H->I cluster_0 Probe Synthesis & Sample Incubation cluster_1 Affinity Purification cluster_2 Proteomic Analysis A Synthesize Biotinylated This compound Probe B Incubate Probe with Cell Lysate A->B C Capture Probe-Protein Complexes (Streptavidin Beads) B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F On-Bead or In-Solution Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification & Quantification G->H I Identification of Specific Interactors H->I cluster_0 Cell Surface cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Response EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 pY Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression Probe Tagged this compound (Potential to bind to SH2 domains) Probe->Grb2 Potential Interaction

References

N-Acetyl-3,5-diiodo-L-tyrosine: A Core Scaffold for Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3,5-diiodo-L-tyrosine, a derivative of the amino acid L-tyrosine, stands as a pivotal precursor and versatile building block in the landscape of pharmaceutical research and development. While not typically viewed as a direct therapeutic agent, its unique structural features, including enhanced solubility and stability conferred by the N-acetyl group and the biological significance of its di-iodinated phenyl ring, make it an invaluable tool in several key areas of therapeutic research.[1] This technical guide delineates the primary applications of this compound as a foundational molecule in the synthesis of thyroid hormone analogs, the development of advanced radiopharmaceuticals, and as a subject of interest in antioxidant studies. We will explore the underlying chemistry, summarize available data, and present conceptual workflows to highlight its potential in driving the discovery of novel therapeutic and diagnostic agents.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in drug design and synthesis. The introduction of the acetyl group to the amine of 3,5-diiodo-L-tyrosine significantly enhances its solubility and stability compared to other iodinated tyrosine derivatives, a crucial advantage in various experimental and pharmaceutical contexts.[1]

PropertyValueReference(s)
CAS Number 1027-28-7[2][3]
Molecular Formula C₁₁H₁₁I₂NO₄[2]
Molecular Weight 475.02 g/mol [2]
Appearance White to light yellow/orange powder/crystal[3]
Purity >95.0%[3]
Optical Rotation +31.0 to +35.0 deg (C=1, EtOH)[3]

Core Therapeutic-Related Applications

The primary utility of this compound lies in its role as a sophisticated intermediate. Its structure is a key component in the synthesis of more complex molecules with potential therapeutic or diagnostic value.

Thyroid Hormone Analogs and Thyromimetic Research

This compound is a crucial starting material for the synthesis of various thyroid hormone analogs. The di-iodinated tyrosine core is a fundamental feature of thyroid hormones, and modifications to this structure can lead to compounds with altered receptor binding affinities and tissue selectivity.

One notable example from the literature, although not a direct therapeutic application of the title compound, is the synthesis and study of 3'-acetyl-3,5-diiodo-L-thyronine. This analog demonstrated significantly reduced affinity for the T3-receptor in isolated rat hepatic nuclei (0.5% of the affinity of T3).[4] This finding underscores how modifications, such as acetylation at different positions, can dramatically influence receptor interaction, a key principle in designing targeted thyromimetics.[4] The synthesis of such analogs often involves the coupling of a di-iodinated tyrosine derivative, for which this compound can serve as a protected and more soluble precursor.[1]

The general workflow for utilizing this compound in the synthesis of thyroid hormone analogs involves several key steps, as conceptualized below.

G A This compound (Protected Precursor) B Chemical Modification (e.g., ether linkage formation) A->B Step 1 C Coupling with a second phenolic derivative B->C Step 2 D Deprotection Steps C->D Step 3 E Final Thyroid Hormone Analog D->E Step 4 F In vitro & In vivo Biological Evaluation E->F Step 5

Conceptual workflow for analog synthesis.
Radiopharmaceutical Development

The presence of iodine atoms in this compound makes it a prime candidate for the development of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine.[1] By replacing the stable iodine atoms with radioactive isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), researchers can create tracers for various biological processes.

The synthesis of radiolabeled thyroxine and its analogs, for instance, has been described involving the coupling of a radiolabeled diiodo-L-tyrosine derivative.[1] this compound can be a valuable precursor in such synthetic routes, offering a stable and soluble starting material for the introduction of radioiodine before subsequent chemical modifications.

The development and evaluation of such radiopharmaceuticals follow a structured pathway.

G cluster_0 Synthesis & Radiolabeling cluster_1 Quality Control & Evaluation A This compound B Radioiodination (Isotope Exchange or de novo synthesis) A->B C Purification of Radiolabeled Intermediate B->C D Radiochemical Purity (e.g., HPLC) C->D E In vitro Stability (Serum, Saline) C->E F In vivo Biodistribution (Animal Models) E->F G Preclinical Imaging (SPECT/PET) F->G

Workflow for radiopharmaceutical development.
Antioxidant Research

There is growing interest in the antioxidant properties of iodine and iodinated organic molecules.[5][6] Iodine can act as an electron donor, and the iodination of tyrosine and other molecules can make them less susceptible to damage from reactive oxygen species.[6] this compound serves as a valuable compound for studying these potential antioxidant effects, providing a stable and soluble form of an iodinated amino acid derivative for in vitro assays.[1] Research in this area is still exploratory, but it opens a potential avenue for the therapeutic application of such compounds in conditions associated with oxidative stress.

Experimental Protocols: A Foundational Approach

General Protocol for Acylation of 3,5-Diiodo-L-tyrosine

This protocol outlines the synthesis of this compound from its precursor, 3,5-diiodo-L-tyrosine, a common method cited in chemical literature.[7]

Materials:

  • 3,5-Diiodo-L-tyrosine

  • Acetic anhydride

  • A suitable solvent (e.g., glacial acetic acid or an aqueous basic solution)

  • Hydrochloric acid (for acidification)

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or chromatography)

Procedure:

  • Dissolve 3,5-diiodo-L-tyrosine in the chosen solvent. If using an aqueous basic solution, a stoichiometric amount of a base like sodium hydroxide is used to deprotonate the carboxylic acid and amino groups.

  • Cool the reaction mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with constant stirring. The amount of acetic anhydride should be in slight molar excess relative to the 3,5-diiodo-L-tyrosine.

  • Allow the reaction to proceed at a low temperature for a specified period (e.g., 1-2 hours), then let it warm to room temperature and stir for several more hours.

  • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of cold water to hydrolyze any excess acetic anhydride.

  • Acidify the mixture with hydrochloric acid to precipitate the N-acetylated product.

  • Collect the crude product by filtration, wash with cold water, and dry under vacuum.

  • Purify the crude this compound by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the final product of high purity.

Characterization:

  • Confirm the identity and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Signaling Pathways: A Precursor's Perspective

This compound itself is not known to directly modulate specific signaling pathways in a therapeutic context. However, the molecules synthesized from it are designed to interact with well-defined pathways. The significance of this compound, therefore, lies in its role as a key ingredient for probes and potential drugs targeting these pathways.

G cluster_0 Synthesis cluster_1 Therapeutic Targets cluster_2 Downstream Signaling & Cellular Response A This compound B Thyroid Hormone Receptors (TRα, TRβ) A->B Analog Synthesis C Other Nuclear Receptors (e.g., PPARs) A->C Derivative Synthesis D Cell Surface Receptors A->D Conjugate Synthesis E Gene Transcription (Metabolism, Growth, Differentiation) B->E F Non-genomic Actions (e.g., Kinase Cascades) B->F G Apoptosis or Cell Differentiation C->G

Relationship to signaling pathways.

As depicted, this compound is a starting point for creating ligands that target receptors like the thyroid hormone receptors.[4] The resulting analogs can then modulate downstream events such as gene transcription (genomic effects) or rapid, non-genomic actions.[8] Furthermore, derivatives of N-acetyl-L-tyrosine have been explored as activators of other nuclear receptors like PPARα, indicating the versatility of the tyrosine scaffold in targeting different signaling hubs.[9]

Conclusion and Future Directions

This compound is a compound of significant interest not as a direct therapeutic agent, but as a high-value precursor in medicinal chemistry and radiopharmaceutical development. Its enhanced solubility and stability, combined with the biologically crucial di-iodinated tyrosine core, provide a robust platform for the synthesis of novel compounds targeting a range of biological systems.

Future research efforts will likely continue to leverage this compound in the following areas:

  • Development of Tissue-Selective Thyromimetics: Creating analogs with preferential activity in specific tissues (e.g., liver) to achieve therapeutic benefits like lipid-lowering while minimizing side effects in other tissues (e.g., heart).

  • Novel Radiotracers for Imaging and Therapy: Synthesizing new radiolabeled molecules for improved diagnostic imaging of thyroid-related disorders or other conditions where tyrosine metabolism is relevant.

  • Exploration of Antioxidant and Other Novel Activities: Further investigation into the potential cytoprotective effects of iodinated compounds in models of oxidative stress-related diseases.

References

Methodological & Application

Protocol for using N-Acetyl-3,5-diiodo-L-tyrosine in enzyme assays.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine.[1][2] This modification enhances its stability and solubility compared to other iodinated tyrosine derivatives.[1] Due to its structural similarity to thyroid hormone precursors, it is a valuable tool for researchers investigating thyroid function and related disorders.[1][3] It is employed in various biochemical assays to measure enzyme activity and interactions, providing insights into metabolic pathways involving iodine and tyrosine derivatives.[3] This document provides detailed protocols for utilizing this compound in enzyme assays, focusing on its potential as both a substrate for tyrosinase and an inhibitor for enzymes such as thyroid peroxidase, tyrosine hydroxylase, and pepsin.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₁H₁₁I₂NO₄[2]
Molecular Weight 475.02 g/mol [2]
CAS Number 1027-28-7[2]
Appearance White to off-white solid
Solubility Soluble in methanol, almost transparent.[4]
Melting Point 124.0 to 128.0 °C[4]

Enzyme Assay Protocols

Given the limited availability of established protocols specifically for this compound, the following sections provide detailed methodologies adapted from established assays for structurally related compounds. These protocols serve as a robust starting point for researchers.

Tyrosinase Activity Assay: this compound as a Potential Substrate

Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to diphenols and the subsequent oxidation of diphenols to quinones. N-Acetyl-L-tyrosine is a known substrate for tyrosinase.[5] The N-acetyl group is advantageous as it prevents the spontaneous cyclization of the resulting dopaquinone, allowing for more stable spectrophotometric measurement. This protocol is adapted for this compound to assess its potential as a substrate.

Experimental Protocol

Objective: To determine if this compound can act as a substrate for tyrosinase and to characterize the kinetic parameters if applicable.

Materials:

  • This compound

  • Mushroom Tyrosinase (e.g., ≥1000 units/mg)

  • Potassium Phosphate Buffer (50 mM, pH 6.8)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer and adjust the pH to 6.8.

    • Prepare a stock solution of this compound in the phosphate buffer. A concentration range of 0.1 to 5 mM is recommended for initial screening.

    • Prepare a tyrosinase solution of 1000 U/mL in cold phosphate buffer immediately before use.

  • Assay Execution (96-well plate format):

    • Add 150 µL of phosphate buffer to each well.

    • Add 20 µL of varying concentrations of this compound solution to the sample wells. For the blank, add 20 µL of phosphate buffer.

    • Initiate the reaction by adding 30 µL of the tyrosinase solution to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Data Acquisition:

    • Measure the absorbance at 475 nm in kinetic mode at 30-second intervals for 10-15 minutes.

    • The rate of reaction is determined from the linear portion of the absorbance versus time plot.

Data Analysis:

  • Subtract the rate of the blank from the sample rates.

  • Plot the reaction rate (ΔAbs/min) against the concentration of this compound.

  • If the compound is a substrate, the data can be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ values.

Experimental Workflow

Tyrosinase_Substrate_Assay cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis P1 Prepare 50mM Phosphate Buffer (pH 6.8) P2 Prepare this compound Stock Solutions (0.1-5 mM) P1->P2 P3 Prepare Tyrosinase Solution (1000 U/mL) P2->P3 A3 Initiate with 30 µL Tyrosinase Solution P3->A3 A1 Add 150 µL Buffer to wells A2 Add 20 µL Substrate or Buffer (Blank) A1->A2 A2->A3 D1 Measure Absorbance at 475 nm (Kinetic, 37°C) A3->D1 D2 Calculate Reaction Rate (ΔAbs/min) D1->D2 D3 Plot Rate vs. [Substrate] & Determine Kinetic Parameters D2->D3

Caption: Workflow for the tyrosinase substrate activity assay.

Enzyme Inhibition Assays

This compound is a potential inhibitor for several enzymes due to its structural features. The bulky iodine atoms can interfere with substrate binding at the active site.

Thyroid Peroxidase (TPO) Inhibition Assay

Background: TPO is a key enzyme in the synthesis of thyroid hormones, catalyzing the iodination of tyrosine residues on thyroglobulin.[6] 3,5-Diiodo-L-tyrosine is known to competitively inhibit TPO.[7]

Objective: To determine the inhibitory potential and the IC₅₀ of this compound on TPO activity.

Protocol:

  • Enzyme Source: Purified porcine or human TPO.

  • Substrate: L-tyrosine or thyroglobulin.

  • Detection Method: A common method involves measuring the rate of iodide oxidation using a colorimetric assay with a suitable chromogen like 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).

  • Procedure:

    • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.6).

    • In a 96-well plate, add the reaction buffer, TPO, and varying concentrations of this compound. Incubate for 10 minutes at room temperature.

    • Add the substrates (e.g., L-tyrosine, potassium iodide, and H₂O₂) and the chromogen (ABTS).

    • Monitor the increase in absorbance at 405 nm.

    • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value.

Tyrosine Hydroxylase (TH) Inhibition Assay

Background: TH is the rate-limiting enzyme in the biosynthesis of catecholamines. 3,5-Diiodo-L-tyrosine is a known inhibitor of TH.[8]

Objective: To determine the IC₅₀ of this compound for tyrosine hydroxylase.

Protocol:

  • Enzyme Source: Purified rat or bovine adrenal TH.

  • Substrate: L-tyrosine.

  • Detection Method: Measurement of L-DOPA formation, often by HPLC with electrochemical detection or through a coupled enzymatic reaction.

  • Procedure:

    • Prepare a reaction mixture containing buffer (e.g., 200 mM sodium acetate, pH 6.0), catalase, a pterin cofactor (like 6-MPH₄), and ferrous ammonium sulfate.

    • Add varying concentrations of this compound to the reaction mixture.

    • Add the substrate, L-tyrosine.

    • Initiate the reaction by adding the TH enzyme and incubate at 37°C for a defined period (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding perchloric acid).

    • Quantify the L-DOPA produced.

    • Calculate the percentage of inhibition and determine the IC₅₀.

Pepsin Inhibition Assay

Background: Pepsin is a digestive protease. Iodination of its tyrosine residues is known to cause inactivation.[9]

Objective: To assess the inhibitory effect of this compound on pepsin activity.

Protocol:

  • Enzyme: Porcine pepsin.

  • Substrate: Denatured hemoglobin.

  • Detection Method: Spectrophotometric measurement of trichloroacetic acid (TCA)-soluble peptides at 280 nm.

  • Procedure:

    • Prepare a 2% (w/v) hemoglobin substrate solution and adjust the pH to 2.0.

    • In test tubes, pre-incubate pepsin solution (in 10 mM HCl) with varying concentrations of this compound at 37°C for 10 minutes.

    • Add the hemoglobin substrate to start the reaction and incubate at 37°C for 10 minutes.

    • Stop the reaction by adding 5% (w/v) TCA.

    • Centrifuge the samples to pellet the undigested hemoglobin.

    • Measure the absorbance of the supernatant at 280 nm.

    • Calculate the percentage of inhibition and determine the IC₅₀.

General Inhibition Assay Workflow

Inhibition_Assay_Workflow P1 Prepare Buffer, Enzyme, Substrate, and Inhibitor Stocks A1 Pre-incubate Enzyme with varying [Inhibitor] P1->A1 A2 Initiate reaction by adding Substrate(s) A1->A2 A3 Incubate at optimal temperature and time A2->A3 A4 Stop Reaction A3->A4 D1 Quantify Product Formation or Substrate Depletion A4->D1 D2 Calculate % Inhibition vs. Control D1->D2 D3 Determine IC50 Value D2->D3

Caption: General workflow for enzyme inhibition assays.

Quantitative Data Summary

The following table summarizes known quantitative data for the inhibition of tyrosine hydroxylase by 3,5-Diiodo-L-tyrosine, a structurally similar compound. This value can serve as an estimate for initial experiments with the N-acetylated form.

EnzymeInhibitorParameterValueReference
Tyrosine Hydroxylase3,5-Diiodo-L-tyrosineIC₅₀20 µM[8]

Note: This data is for the non-acetylated form and should be used as a reference point for designing experiments with this compound.

Signaling Pathway and Logical Relationships

The enzymes discussed are part of critical biological pathways. Understanding these relationships is key to interpreting assay results.

Catecholamine Biosynthesis Pathway

This pathway illustrates the role of Tyrosine Hydroxylase (TH) as the rate-limiting step and the potential point of inhibition by this compound.

Catecholamine_Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DBH Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT Inhibitor This compound (Potential Inhibitor) TH Tyrosine Hydroxylase (TH) Inhibitor->TH

Caption: Inhibition of the catecholamine biosynthesis pathway.

Conclusion

This compound is a versatile compound for studying various enzymatic systems, particularly those involved in tyrosine metabolism and thyroid hormone synthesis. While specific, validated protocols are not widely published, the methodologies presented here provide a comprehensive guide for researchers to begin their investigations. The provided workflows and diagrams offer a clear visual representation of the experimental processes and their biological context. Careful optimization of the assay conditions will be necessary to obtain accurate and reproducible data.

References

Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine in Radiopharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine. Its structure, featuring iodine atoms at the 3 and 5 positions of the phenyl ring and an acetylated amine, makes it a valuable precursor and intermediate in the development of radiopharmaceuticals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in radiopharmaceutical research and development, with a focus on its role in thyroid research and as a building block for targeted imaging agents.[1]

Key Applications

This compound is primarily utilized in two key areas of radiopharmaceutical development:

  • Precursor for Radioiodinated Thyroid Hormone Analogs: Due to its structural similarity to diiodotyrosine (DIT), a natural precursor to thyroid hormones, this compound serves as a starting material for the synthesis of radioiodinated thyroxine (T4) and triiodothyronine (T3) analogs.[1][2] These radiolabeled hormones are crucial for studying thyroid hormone metabolism and for the diagnosis and monitoring of thyroid disorders.

  • Development of Novel Radiotracers: The diiodotyrosine moiety can be incorporated into larger molecules to serve as a target for radioiodination, enabling the creation of novel imaging agents for Single Photon Emission Computed Tomography (SPECT).

Quantitative Data Summary

The following tables provide representative data for the radiolabeling of this compound and the biodistribution of a hypothetical resulting radiotracer. This data is compiled based on typical results obtained for similar radioiodinated tyrosine derivatives and should be considered illustrative.

Table 1: Radioiodination Reaction Parameters and Quality Control

ParameterMethod A: IodogenMethod B: Chloramine-T
Precursor This compoundThis compound
Radionuclide ¹²⁵I¹²³I
Oxidizing Agent Iodogen®Chloramine-T
Reaction Time 15-20 min1-2 min
Radiochemical Yield (RCY) > 85%> 90%
Radiochemical Purity (RCP) > 95% (post-HPLC)> 95% (post-HPLC)
Specific Activity > 70 GBq/µmol> 150 GBq/µmol

Table 2: Illustrative Biodistribution of [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine in a Murine Model (% Injected Dose per Gram of Tissue ± SD)

Organ1 hour post-injection4 hours post-injection24 hours post-injection
Blood 2.5 ± 0.40.8 ± 0.20.1 ± 0.05
Thyroid 15.2 ± 2.125.6 ± 3.518.4 ± 2.9
Stomach 5.1 ± 0.93.2 ± 0.60.5 ± 0.1
Kidneys 8.9 ± 1.54.1 ± 0.80.9 ± 0.2
Liver 3.2 ± 0.51.5 ± 0.30.4 ± 0.1
Muscle 0.5 ± 0.10.2 ± 0.080.05 ± 0.02
Brain 0.1 ± 0.030.05 ± 0.01< 0.01

Experimental Protocols

Protocol 1: Radioiodination of this compound using the Iodogen Method

This protocol describes the radioiodination of this compound with Iodine-125 (¹²⁵I) using Iodogen as the oxidizing agent.

Materials:

  • This compound

  • Iodogen® coated tubes (100 µg)

  • [¹²⁵I]NaI solution

  • Phosphate buffer (0.1 M, pH 7.4)

  • Sodium metabisulfite solution (0.1 M)

  • HPLC system with a radioactivity detector

  • Sep-Pak C18 cartridges

Procedure:

  • Prepare a stock solution of this compound (1 mg/mL) in a suitable solvent (e.g., ethanol or DMSO) and dilute with phosphate buffer.

  • To an Iodogen® coated tube, add 100 µL of the this compound solution (containing 10-50 µg of precursor).

  • Add 5-10 µL of [¹²⁵I]NaI solution (37-74 MBq) to the tube.

  • Gently agitate the reaction mixture at room temperature for 15-20 minutes.

  • Quench the reaction by adding 100 µL of sodium metabisulfite solution.

  • Purify the reaction mixture using a Sep-Pak C18 cartridge pre-conditioned with ethanol and water. Elute the radiolabeled product with ethanol.

  • Further purify the product using reverse-phase HPLC to separate the radiolabeled compound from unreacted iodide and precursor.

  • Determine the radiochemical yield and purity using the HPLC radiochromatogram.

  • Calculate the specific activity based on the amount of radioactivity and the mass of the labeled compound.

Protocol 2: Synthesis of a Radioiodinated Thyroxine Analog using [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine as a Precursor

This protocol outlines a conceptual pathway for the synthesis of a radioiodinated thyroxine analog. This is a multi-step synthesis that requires expertise in organic chemistry.

Materials:

  • Purified [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine (from Protocol 1)

  • 4-hydroxyphenylpyruvic acid

  • Appropriate coupling reagents and catalysts (e.g., peroxidase enzymes or chemical coupling agents)

  • Solvents (e.g., DMF, DMSO)

  • HPLC system for purification and analysis

Procedure:

  • The enzymatic or chemical coupling of [¹²⁵I]-N-Acetyl-3,5-diiodo-L-tyrosine with 4-hydroxyphenylpyruvic acid is performed. This reaction mimics the biological formation of the thyroxine backbone.

  • The reaction conditions (temperature, pH, reaction time) need to be optimized depending on the chosen coupling method.

  • The reaction mixture is then subjected to purification by HPLC to isolate the desired radioiodinated thyroxine analog.

  • The identity and purity of the final product are confirmed by co-elution with a non-radioactive standard and by mass spectrometry if sufficient material is available.

  • The in vitro and in vivo stability of the resulting radiotracer should be evaluated to assess for deiodination.

Visualizations

Signaling and Metabolic Pathways

The primary relevance of this compound to biological pathways is its role as an analog to diiodotyrosine (DIT) in thyroid hormone synthesis.

ThyroidHormoneSynthesis cluster_thyroid_follicle Thyroid Follicle cluster_precursor Radiopharmaceutical Precursor Tyrosine Tyrosine Residues (on Thyroglobulin) MIT Monoiodotyrosine (MIT) Tyrosine->MIT Iodination DIT Diiodotyrosine (DIT) MIT->DIT Iodination T3 Triiodothyronine (T3) MIT->T3 Coupling with DIT T4 Thyroxine (T4) DIT->T4 Coupling with DIT NAcDiiodoTyr This compound NAcDiiodoTyr->DIT Structural Analog

Thyroid hormone synthesis pathway and the role of this compound as a structural analog.
Experimental Workflow

The general workflow for the development of a radiopharmaceutical using this compound is outlined below.

RadiopharmaceuticalWorkflow cluster_synthesis Synthesis & Radiolabeling cluster_evaluation Preclinical Evaluation Precursor This compound Radioiodination Radioiodination (e.g., with ¹²³I or ¹²⁵I) Precursor->Radioiodination Purification HPLC Purification Radioiodination->Purification QC Quality Control (RCY, RCP, SA) Purification->QC InVitro In Vitro Stability (Plasma, Saline) QC->InVitro InVivo In Vivo Biodistribution (Animal Model) InVitro->InVivo Imaging SPECT/CT Imaging InVivo->Imaging

General workflow for the development and evaluation of a radiopharmaceutical based on this compound.

Conclusion

This compound is a versatile and valuable compound in the field of radiopharmaceutical development. Its utility as a precursor for radioiodinated thyroid hormone analogs and as a scaffold for novel imaging agents makes it a compound of significant interest. The protocols and data presented in these application notes provide a foundation for researchers to explore the potential of this molecule in their own work. Further optimization of radiolabeling conditions and in-depth biological evaluation are critical next steps for the development of specific clinical applications.

References

Step-by-step guide for N-Acetyl-3,5-diiodo-L-tyrosine stock solution preparation.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a stock solution of N-Acetyl-3,5-diiodo-L-tyrosine, a key compound in various research applications, including the study of thyroid hormones and as an intermediate in pharmaceutical development. Adherence to these guidelines is crucial for ensuring the accuracy, reproducibility, and safety of your experiments.

Chemical Properties and Safety Precautions

This compound is a white to light yellow crystalline powder. Due to its chemical nature, specific handling and storage procedures must be followed to ensure the stability of the compound and the safety of laboratory personnel.

Safety First:

  • Always handle this compound in a well-ventilated area or under a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of the powder by using a dust mask or respirator.

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.

  • Refer to the Material Safety Data Sheet (MSDS) for complete safety information before handling.

Storage Conditions:

  • Store the solid compound in a tightly sealed container in a dark, dry place.

  • For long-term stability, it is recommended to store the compound in a freezer at temperatures below -20°C.[1][2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and related compounds for easy reference and comparison.

PropertyThis compoundN-Acetyl-L-tyrosine (for reference)3,5-Diiodo-L-tyrosine (for reference)
Molecular Formula C₁₁H₁₁I₂NO₄[1]C₁₁H₁₃NO₄C₉H₉I₂NO₃
Molecular Weight 475.02 g/mol [1]223.23 g/mol 432.98 g/mol
Appearance White to light yellow crystalline powder[1]White crystalline powderWhite to light yellow solid
Solubility in Methanol Almost transparent[1][2]Soluble50 mg/mL in 4M NH₄OH in methanol
Solubility in DMSO Data not available45-60 mg/mL[3][4][5]~10 mg/mL[6]
Solubility in Water Data not available25 mg/mL[7][8]0.479 mg/L (at 25°C)
Storage Temperature Below -20°C[1][2]Room Temperature-20°C

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). The concentration can be adjusted based on your experimental needs and the determined solubility.

Materials and Equipment:
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Microcentrifuge tubes or appropriate sterile vials

  • Vortex mixer

  • Pipettes and sterile filter tips

  • Personal Protective Equipment (PPE)

Procedure:
  • Calculate the required mass:

    • To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated as follows:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (mg) = 10 mmol/L x 0.001 L x 475.02 g/mol = 4.75 mg

  • Weigh the compound:

    • Carefully weigh out 4.75 mg of this compound powder using an analytical balance. Transfer the powder to a sterile microcentrifuge tube.

  • Dissolve in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication may aid in dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

  • Storage of the Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C in a dark, dry place. Properly label the vials with the compound name, concentration, solvent, and date of preparation.

Workflow and Signaling Pathway Diagrams

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the this compound stock solution.

experimental_workflow cluster_prep Preparation start Start calculate Calculate Mass start->calculate 1. weigh Weigh Compound calculate->weigh 2. dissolve Dissolve in Solvent weigh->dissolve 3. store Aliquot and Store dissolve->store 4. end_node End store->end_node 5.

Caption: Workflow for this compound stock solution preparation.

Logical Relationship in Solution Preparation

The diagram below outlines the logical dependencies and considerations for preparing the stock solution.

logical_relationship compound This compound properties Chemical Properties (MW, Purity) compound->properties solubility Solubility Test (Determine optimal solvent & concentration) compound->solubility calculation Mass Calculation properties->calculation protocol Dissolution Protocol (Weighing, Dissolving) solubility->protocol calculation->protocol final_solution Stable Stock Solution protocol->final_solution storage Storage Conditions (-20°C, Dark, Dry) storage->final_solution

Caption: Key considerations for preparing a stable stock solution.

References

Application Notes and Protocols for the Use of N-Acetyl-3,5-diiodo-L-tyrosine as a Substrate for Pepsin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Acetyl-3,5-diiodo-L-tyrosine as a substrate for the enzymatic activity of pepsin. While specific validated protocols and kinetic data for this particular substrate are not extensively documented in publicly available literature, this document outlines a generalized, adaptable protocol based on established principles of pepsin assays. It also details the methodology for determining the kinetic parameters of the enzyme-substrate interaction.

Introduction

Pepsin is a critical aspartic protease involved in the initial stages of protein digestion in the stomach.[1] It exhibits broad specificity but preferentially cleaves peptide bonds involving aromatic amino acids like phenylalanine, tryptophan, and tyrosine.[2] this compound is a synthetic derivative of the amino acid L-tyrosine. Its structure suggests it may serve as a substrate for pepsin, allowing for the investigation of enzyme kinetics and inhibitor screening. The di-iodination of the tyrosine residue can influence the substrate's binding affinity to the enzyme's active site and may offer a means for spectrophotometric monitoring of the hydrolysis reaction.

Principle of the Assay

The proposed assay is a spectrophotometric stop-rate determination. Pepsin cleaves the N-acetylated amino acid, this compound, into N-acetyl group and 3,5-diiodo-L-tyrosine. The reaction is conducted under acidic conditions optimal for pepsin activity. The reaction is terminated by the addition of a reagent like trichloroacetic acid (TCA), which precipitates the enzyme, effectively stopping the reaction. The extent of hydrolysis can be quantified by measuring the absorbance of the supernatant at a specific wavelength, which would need to be empirically determined based on the spectral properties of the substrate and its hydrolysis products.

Quantitative Data

Table 1: Comparative Kinetic Parameters of a Related Pepsin Substrate

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)pHTemperature (°C)
N-acetyl-L-phenylalanyl-L-diiodotyrosineData not available in provided snippetsData not available in provided snippetsData not available in provided snippetsData not available in provided snippetsData not available in provided snippets
This compound To be determined experimentally To be determined experimentally To be determined experimentally To be determined experimentally To be determined experimentally

Note: The kinetic parameters for N-acetyl-L-phenylalanyl-L-diiodotyrosine are mentioned in the literature, but specific values are not provided in the available search results.[3][4]

Experimental Protocols

The following are generalized protocols that should be optimized for the specific experimental conditions and available instrumentation.

This protocol is adapted from standard pepsin assays using hemoglobin as a substrate and will require optimization for this compound.[5]

a. Reagents and Buffers:

  • Pepsin Stock Solution: Prepare a 1 mg/mL stock solution of porcine pepsin in cold 10 mM HCl. Dilute further in cold 10 mM HCl to achieve a working concentration range (e.g., 10-100 µg/mL). The optimal concentration should be determined empirically.

  • Substrate Stock Solution (this compound): Prepare a stock solution of a known concentration (e.g., 10 mM) in an appropriate solvent. The solubility of the substrate should be tested. A small amount of organic solvent like DMSO may be required for initial dissolution before dilution in the assay buffer.

  • Assay Buffer: 0.1 M Sodium Citrate Buffer, pH 2.0. The optimal pH for the hydrolysis of this specific substrate should be determined.

  • Stop Solution: 10% (w/v) Trichloroacetic Acid (TCA).

b. Assay Procedure:

  • Prepare a series of substrate dilutions in the assay buffer to determine the optimal substrate concentration and for kinetic analysis.

  • Pipette a defined volume of the substrate solution into microcentrifuge tubes.

  • Pre-incubate the substrate solutions at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific volume of the pepsin working solution to each tube at timed intervals.

  • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be optimized to ensure initial velocity conditions.

  • Terminate the reaction by adding an equal volume of the 10% TCA stop solution at the same timed intervals as the enzyme addition.

  • Vortex the tubes and incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated pepsin.

  • Carefully transfer the supernatant to a quartz cuvette or a UV-transparent microplate.

  • Measure the absorbance of the supernatant at a predetermined wavelength. The optimal wavelength for detecting the product of hydrolysis needs to be determined by scanning the UV-Vis spectrum of the substrate and the fully hydrolyzed product.

  • A blank reaction containing the substrate and TCA added before the enzyme should be included to correct for any non-enzymatic hydrolysis or background absorbance.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_termination Termination & Measurement Pepsin Pepsin Solution Add_Pepsin Add Pepsin to Initiate Pepsin->Add_Pepsin Substrate Substrate Solution (this compound) Incubate_Substrate Pre-incubate Substrate at 37°C Substrate->Incubate_Substrate Buffer Assay Buffer (pH 2.0) Buffer->Incubate_Substrate Incubate_Substrate->Add_Pepsin Incubate_Reaction Incubate at 37°C Add_Pepsin->Incubate_Reaction Add_TCA Add TCA to Stop Incubate_Reaction->Add_TCA Centrifuge Centrifuge Add_TCA->Centrifuge Measure_Absorbance Measure Supernatant Absorbance Centrifuge->Measure_Absorbance kinetic_analysis cluster_exp Experiment cluster_analysis Data Analysis cluster_results Results Vary_S Vary Substrate Concentration ([S]) Measure_V0 Measure Initial Velocity (V₀) Vary_S->Measure_V0 MM_Plot Michaelis-Menten Plot (V₀ vs. [S]) Measure_V0->MM_Plot LB_Plot Lineweaver-Burk Plot (1/V₀ vs. 1/[S]) Measure_V0->LB_Plot Km_Vmax Determine Kₘ and Vₘₐₓ MM_Plot->Km_Vmax LB_Plot->Km_Vmax

References

Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine in the Study of Thyroid Hormone Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine.[1] Its structural similarity to endogenous thyroid hormone precursors makes it a valuable tool for investigating the intricate pathways of thyroid hormone biosynthesis.[1] This document provides detailed application notes and experimental protocols for utilizing this compound as a potential modulator of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones.[2] The protocols outlined below are designed to assess its inhibitory effects on TPO-mediated iodination and to explore its broader applications in thyroid research.

Mechanism of Action

Thyroid hormones are synthesized through the iodination of tyrosine residues on the thyroglobulin protein, a process catalyzed by thyroid peroxidase (TPO).[2] this compound, due to its di-iodinated tyrosine structure, is hypothesized to act as a competitive inhibitor of TPO. By binding to the active site of the enzyme, it may prevent the binding and subsequent iodination of tyrosine residues on thyroglobulin, thereby impeding the production of thyroid hormones. The N-acetyl group may enhance its stability and cellular uptake compared to free diiodotyrosine.

Data Presentation

Table 1: Inhibitory Concentrations (IC50) of Various Compounds on Thyroid Peroxidase (TPO) Activity

CompoundIC50 (µM)Notes
Cysteine12.5Inhibits TPO iodide oxidation.[3]
Methionine13Inhibits TPO iodide oxidation.[3]
Tryptophan9.7Inhibits TPO iodide oxidation.[3]
Tyrosine>50 (47% inhibition at 50 µM)Partial inhibition of TPO iodide oxidation.[3]
Propylthiouracil (PTU)10Known TPO inhibitor, used as a positive control.[4]
Methimazole (MMI)4Known TPO inhibitor, used as a positive control.[4]

Experimental Protocols

Protocol 1: In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This protocol is designed to determine the inhibitory potential of this compound on TPO-catalyzed iodination of a substrate.

Materials:

  • This compound

  • Purified thyroid peroxidase (porcine or recombinant human)

  • L-tyrosine (substrate)

  • Potassium iodide (KI)

  • Hydrogen peroxide (H2O2)

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer or plate reader

  • 96-well microplates

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of L-tyrosine, KI, and H2O2 in phosphate buffer.

    • Prepare a solution of TPO in phosphate buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • TPO solution

      • Varying concentrations of this compound (and a vehicle control).

      • L-tyrosine solution

      • KI solution

    • Incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add H2O2 solution to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance at a specific wavelength (e.g., 350 nm for the formation of triiodide) at multiple time points.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition compared to the vehicle control.

    • Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.

Protocol 2: Thyroglobulin Iodination Assay

This protocol assesses the effect of this compound on the iodination of thyroglobulin, a more physiologically relevant substrate.

Materials:

  • This compound

  • Thyroglobulin

  • Thyroid peroxidase (TPO)

  • Radioactive iodide (e.g., ¹²⁵I)

  • Potassium iodide (KI)

  • Hydrogen peroxide (H2O2)

  • Trichloroacetic acid (TCA)

  • Gamma counter

Procedure:

  • Reaction Mixture:

    • In a reaction tube, combine thyroglobulin, TPO, KI, and varying concentrations of this compound in a suitable buffer.

    • Add radioactive iodide to the mixture.

  • Initiation and Incubation:

    • Start the reaction by adding H2O2.

    • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Precipitation and Washing:

    • Stop the reaction by adding cold TCA to precipitate the thyroglobulin.

    • Centrifuge the tubes and discard the supernatant.

    • Wash the pellet with TCA to remove unincorporated radioactive iodide.

  • Measurement:

    • Measure the radioactivity of the pellet using a gamma counter.

  • Analysis:

    • Calculate the amount of incorporated iodide for each concentration of the inhibitor.

    • Determine the percentage of inhibition of thyroglobulin iodination.

Mandatory Visualizations

Thyroid_Hormone_Biosynthesis_Pathway cluster_blood Bloodstream cluster_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I⁻) NIS NIS Transporter Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell TPO Thyroid Peroxidase (TPO) Iodide_cell->TPO Substrate Iodine Iodine (I) TPO->Iodine Oxidation H2O2 H₂O₂ H2O2->TPO Co-substrate Thyroglobulin_synth Thyroglobulin Synthesis Thyroglobulin Thyroglobulin (Tg) Thyroglobulin_synth->Thyroglobulin Iodination Iodination of Tyrosine Residues on Tg Thyroglobulin->Iodination MIT_DIT MIT & DIT on Tg Coupling Coupling Reaction (TPO) MIT_DIT->Coupling T3_T4_Tg T3 & T4 on Tg Coupling->T3_T4_Tg Endocytosis Endocytosis T3_T4_Tg->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Proteolysis Proteolysis Lysosome->Proteolysis T3_T4_free Free T3 & T4 Proteolysis->T3_T4_free T3_T4_free->Iodide_blood Secretion Iodine->Iodination Iodination->MIT_DIT

Caption: Overview of the thyroid hormone biosynthesis pathway.

TPO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: TPO, Substrate, Iodide, H₂O₂, Buffer Incubation Incubate TPO, Substrate, Iodide, and Inhibitor Reagents->Incubation Compound Prepare this compound (Test Inhibitor) Compound->Incubation Reaction Initiate Reaction with H₂O₂ Incubation->Reaction Measurement Measure Reaction Rate (e.g., Spectrophotometry) Reaction->Measurement Inhibition_Calc Calculate % Inhibition Measurement->Inhibition_Calc IC50_Calc Determine IC₅₀ Value Inhibition_Calc->IC50_Calc

Caption: Experimental workflow for TPO inhibition assay.

Competitive_Inhibition_Model TPO Thyroid Peroxidase (TPO) (Enzyme) Product Iodinated Thyroglobulin (Product) TPO->Product Binds & Catalyzes Tyrosine Tyrosine on Thyroglobulin (Substrate) Tyrosine->TPO Inhibitor This compound (Inhibitor) Inhibitor->TPO Competes for Active Site

Caption: Model of competitive inhibition of TPO.

References

Application Notes and Protocols for Protein Labeling with N-Acetyl-3,5-diiodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and methodologies for the selective labeling of proteins utilizing N-Acetyl-3,5-diiodo-L-tyrosine. This unique amino acid derivative, owing to its di-iodinated phenolic ring, offers distinct properties for protein modification and analysis. The following sections detail the chemical principles, experimental protocols, and potential applications of this labeling strategy.

Introduction to Tyrosine-based Protein Labeling

The selective chemical modification of proteins is a cornerstone of chemical biology and drug development. While cysteine and lysine residues have traditionally been the primary targets for bioconjugation, their high abundance can lead to non-specific labeling. Tyrosine, with its phenolic side chain, presents an attractive alternative for site-specific protein modification due to its relatively low abundance and the unique reactivity of the phenol group.

This compound is a derivative of the amino acid tyrosine and is notable for its two iodine atoms on the phenol ring.[1] This modification enhances its utility in specific applications, such as in thyroid research and the development of radiopharmaceuticals.[1] While direct, one-step labeling of a protein with a free this compound molecule is not a standard documented procedure, this molecule can be incorporated into probes or peptides for subsequent conjugation to a target protein. This document outlines potential strategies and detailed protocols for achieving protein labeling through tyrosine-focused bioconjugation techniques that could be adapted for probes containing this compound.

Strategies for Tyrosine-Specific Protein Labeling

Several chemical strategies have been developed to target tyrosine residues for protein modification. These methods can be broadly categorized as electrophilic aromatic substitution reactions targeting the electron-rich phenol ring.

Diazonium Coupling

The reaction of diazonium salts with the activated aromatic ring of tyrosine results in the formation of an azo bond, yielding a colored product. This method is well-established but can sometimes suffer from side reactions.

Mannich-type Reactions

The Mannich reaction involves the aminoalkylation of the acidic C-H proton of the phenol ring of tyrosine. This three-component reaction utilizes an amine, an aldehyde, and the tyrosine residue to form a stable C-C bond.[2][3]

"Tyrosine-Click" Reaction with Triazolinediones (PTADs)

A highly efficient and selective method for tyrosine modification involves the use of 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) and its derivatives.[4] This reaction proceeds rapidly under mild conditions and demonstrates excellent chemoselectivity for tyrosine residues.

Enzyme-Mediated Labeling using Tyrosinase

Tyrosinase is an enzyme that catalyzes the oxidation of phenols, including the side chain of tyrosine, to highly reactive ortho-quinones. These quinones can then be trapped by various nucleophiles, such as thiols from cysteine residues, to form stable covalent linkages.[5][6][7] This enzymatic approach offers high specificity under biological conditions.

Photoredox Catalysis

Recent advances have demonstrated the use of photoredox catalysis for the site-selective modification of tyrosine residues. This method utilizes a photocatalyst that, upon light activation, can promote the reaction of a labeling reagent with a tyrosine side chain.

Proposed Workflow for Labeling with an this compound Probe

A plausible strategy for labeling a protein with this compound involves a two-step process:

  • Synthesis of a Reactive Probe: this compound is first functionalized with a linker arm that terminates in a reactive group (e.g., a maleimide for cysteine targeting, or an NHS ester for lysine targeting).

  • Protein Bioconjugation: The resulting probe is then reacted with the target protein under conditions that favor the specific reaction between the probe's reactive group and the targeted amino acid on the protein.

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Bioconjugation Start This compound Linker Linker Arm (e.g., PEG) Start->Linker Functionalization ReactiveGroup Reactive Group (e.g., Maleimide, NHS Ester) Linker->ReactiveGroup Activation Probe Functionalized Probe ReactiveGroup->Probe Reaction Bioconjugation Reaction Probe->Reaction TargetProtein Target Protein (with accessible Cys or Lys) TargetProtein->Reaction LabeledProtein Labeled Protein Reaction->LabeledProtein Purification Purification (e.g., SEC, Dialysis) LabeledProtein->Purification FinalProduct Purified Labeled Protein Purification->FinalProduct

Caption: Proposed workflow for protein labeling using a functionalized this compound probe.

Experimental Protocols

The following are detailed protocols for general tyrosine labeling techniques that can be adapted for use with a suitably functionalized this compound probe.

Protocol for Tyrosine Labeling using a PTAD-Functionalized Probe

This protocol describes the labeling of a tyrosine residue on a target protein using a probe functionalized with a 4-phenyl-3H-1,2,4-triazoline-3,5(4H)-dione (PTAD) group.

Materials:

  • Target protein containing an accessible tyrosine residue

  • PTAD-functionalized this compound probe

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Probe Preparation: Dissolve the PTAD-functionalized probe in a compatible organic solvent (e.g., DMSO) to prepare a 10-100 mM stock solution.

  • Labeling Reaction:

    • Add the PTAD-probe stock solution to the protein solution to achieve a 10- to 100-fold molar excess of the probe over the protein.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to consume any unreacted PTAD probe. Incubate for 15 minutes.

  • Purification: Remove the excess probe and quenching reagent by size-exclusion chromatography (using a desalting column) or by dialysis against a suitable buffer.

  • Characterization: Analyze the labeled protein by SDS-PAGE, mass spectrometry, and functional assays to determine the degree of labeling and the effect on protein activity.

Protocol for Enzyme-Mediated Labeling via Tyrosinase

This protocol outlines the conjugation of a cysteine-containing molecule (or a protein with an accessible cysteine) to a tyrosine residue on the target protein, which could be an engineered N- or C-terminal tyrosine tag.

Materials:

  • Target protein with an accessible tyrosine residue

  • Cysteine-containing probe (e.g., a peptide with a terminal cysteine functionalized with this compound)

  • Tyrosinase (from Agaricus bisporus or Bacillus megaterium)

  • Reaction Buffer: 50 mM sodium phosphate, 150 mM NaCl, pH 7.0

  • Purification equipment (e.g., FPLC system with a size-exclusion column)

Procedure:

  • Reactant Preparation:

    • Dissolve the target protein and the cysteine-containing probe in the reaction buffer to final concentrations of 10-100 µM.

    • Prepare a fresh stock solution of tyrosinase in the reaction buffer.

  • Enzymatic Reaction:

    • Add tyrosinase to the protein/probe mixture to a final concentration of 1-5 µM.

    • Incubate the reaction at room temperature for 1-4 hours with gentle agitation. Monitor the reaction progress by SDS-PAGE or mass spectrometry.

  • Purification: Purify the labeled protein conjugate from the unreacted components and the enzyme using size-exclusion chromatography or another suitable chromatographic method.

  • Analysis: Characterize the purified conjugate to confirm successful labeling and assess its purity and functionality.

Quantitative Data Summary

The efficiency of protein labeling is dependent on several factors, including the specific chemistry employed, the reaction conditions, and the properties of the target protein. The following table summarizes typical reaction parameters for different tyrosine labeling methods.

Labeling MethodMolar Excess of ReagentReaction TimeTypical pHCommon Quenching Agent
Diazonium Coupling 50-200 fold1-3 hours8.0 - 9.0Glycine
Mannich Reaction 100-500 fold4-12 hours7.5 - 8.5Tris or Lysine
PTAD "Click" Reaction 10-100 fold0.5-2 hours7.0 - 8.0Tris or Cysteine
Tyrosinase-Mediated 1-5 fold (probe)1-4 hours6.5 - 7.5(Reaction goes to completion)

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the chemical principle of the tyrosine-click reaction and a generalized experimental workflow for protein labeling and characterization.

G cluster_reaction Tyrosine-Click Reaction Mechanism Tyrosine Tyrosine Residue (on Protein) Intermediate Ene Reaction Intermediate Tyrosine->Intermediate PTAD PTAD-Probe PTAD->Intermediate Product Covalently Labeled Tyrosine Intermediate->Product [4+2] Cycloaddition-like

Caption: Simplified mechanism of the PTAD-mediated tyrosine click reaction.

G Start Prepare Protein and Labeling Reagent Reaction Perform Bioconjugation Reaction Start->Reaction Quench Quench Unreacted Reagent Reaction->Quench Purify Purify Labeled Protein (e.g., SEC) Quench->Purify Analysis Characterize Labeled Protein Purify->Analysis SDS_PAGE SDS-PAGE Analysis->SDS_PAGE MS Mass Spectrometry Analysis->MS Assay Functional Assay Analysis->Assay End Store or Use Labeled Protein Analysis->End

Caption: General experimental workflow for protein labeling and characterization.

References

Application Notes and Protocols for the Preclinical Evaluation of Iodinated Diagnostic Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodinated contrast agents are indispensable in clinical and preclinical X-ray-based diagnostic imaging, including computed tomography (CT), to enhance the visualization of soft tissues, vasculature, and organs.[1][2] The development of new and improved iodinated compounds necessitates a rigorous and standardized preclinical evaluation to assess their efficacy and safety. These application notes provide a comprehensive overview and detailed protocols for the experimental design of such studies.

The preclinical assessment of a novel iodinated contrast agent typically involves a multi-tiered approach, beginning with in vitro characterization and cytotoxicity screening, followed by in vivo imaging to determine efficacy, and culminating in toxicological and pharmacokinetic evaluations in appropriate animal models.

Key Experimental Areas:

  • In Vitro Cytotoxicity Assessment: To evaluate the potential of the compound to cause direct cellular damage, particularly to renal cells.

  • In Vivo Contrast-Enhanced Imaging: To assess the diagnostic efficacy of the agent in a living organism.

  • In Vivo Safety and Tolerability (Nephrotoxicity Assessment): To investigate potential adverse effects, with a primary focus on kidney function.[3]

  • Pharmacokinetic Analysis: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[4][5]

In Vitro Cytotoxicity Assessment: Renal Cell Viability

A primary safety concern with iodinated contrast media is contrast-induced acute kidney injury (CI-AKI).[6] Therefore, initial in vitro screening for cytotoxicity in renal cell lines is a critical first step.

Experimental Protocol: MTT Assay for Cytotoxicity in LLC-PK1 Cells

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of LLC-PK1 porcine kidney proximal tubule cells as an indicator of cell viability after exposure to an iodinated contrast agent.[7][8]

Materials:

  • LLC-PK1 cells (ATCC® CL-101™)

  • Cell culture medium (e.g., Medium 199) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom cell culture plates

  • Test iodinated compound and a clinically used control (e.g., Iohexol)

  • MTT solution (5 mg/mL in sterile PBS)

  • MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol or DMSO)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture LLC-PK1 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 1 x 104 cells in 100 µL of medium per well in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Exposure:

    • Prepare serial dilutions of the test iodinated compound and the control compound in serum-free culture medium. A typical concentration range to test would be from 0.1 to 100 mg Iodine/mL.

    • Remove the culture medium from the wells and replace it with 100 µL of the prepared compound dilutions. Include wells with medium only (no cells) as a blank and wells with cells in medium only as a negative control.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the 24-hour incubation, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]

    • Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[9]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of 650 nm or higher.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells:

      • % Viability = (Absorbancetreated / Absorbancecontrol) * 100

Data Presentation: In Vitro Cytotoxicity

The results of the MTT assay should be summarized in a table to facilitate comparison between the test compound and the control.

Concentration (mg Iodine/mL)Test Compound (% Cell Viability ± SD)Control Compound (Iohexol) (% Cell Viability ± SD)
0 (Control)100 ± 4.5100 ± 5.1
1098.2 ± 3.999.1 ± 4.2
2595.6 ± 5.396.8 ± 3.8
5088.4 ± 6.190.3 ± 4.9
10075.1 ± 7.278.5 ± 6.5

In Vivo Contrast-Enhanced Imaging

The primary purpose of a contrast agent is to improve image quality. Preclinical micro-CT imaging in rodent models is a standard method to evaluate the in vivo performance of a new iodinated compound.[10][11]

Experimental Protocol: Micro-CT Imaging in Mice

This protocol describes a typical procedure for evaluating the contrast enhancement of a novel iodinated agent in mice using micro-CT.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test iodinated compound and a control compound

  • Anesthesia system (e.g., isoflurane)

  • Micro-CT scanner

  • Catheters for tail vein injection (e.g., 30G needle)

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).[10]

    • Place the mouse on the scanner bed, which should have a warming pad to maintain body temperature.

    • Position a catheter in the lateral tail vein for injection of the contrast agent.

  • Pre-Contrast Imaging:

    • Acquire a pre-contrast (native) scan of the region of interest (e.g., abdomen to visualize kidneys and major vessels).

    • Typical scanner settings: 50-70 kVp tube voltage, 0.5 mA tube current, and an exposure time appropriate for the scanner model.[10][12][13]

  • Contrast Administration and Post-Contrast Imaging:

    • Inject the test or control iodinated compound via the tail vein catheter. A typical dose is 0.1-0.2 mL for a 25g mouse, depending on the iodine concentration. The injection can be a bolus or a continuous infusion.[12][14]

    • Immediately following injection, begin dynamic or sequential post-contrast scans at various time points (e.g., 1, 5, 15, 30, and 60 minutes) to capture the arterial, venous, and delayed phases of enhancement.

  • Image Analysis:

    • Reconstruct the CT images.

    • Draw regions of interest (ROIs) over specific tissues (e.g., aorta, kidney cortex, liver) on both pre- and post-contrast images.

    • Measure the mean signal intensity in Hounsfield Units (HU) for each ROI.

    • Calculate the net enhancement (ΔHU) for each tissue at each time point:

      • ΔHU = HUpost-contrast - HUpre-contrast

Data Presentation: In Vivo Contrast Enhancement

Summarize the quantitative imaging data in a table for clear comparison of the enhancement provided by the test and control compounds.

TissueTime PointTest Compound (ΔHU ± SD)Control Compound (Iohexol) (ΔHU ± SD)
Aorta 1 min1250 ± 1501180 ± 130
5 min850 ± 110790 ± 95
15 min400 ± 60350 ± 55
Kidney Cortex 1 min980 ± 120950 ± 115
5 min1100 ± 1351050 ± 125
15 min750 ± 90710 ± 85
Liver 1 min350 ± 45330 ± 40
5 min450 ± 55420 ± 50
15 min300 ± 35280 ± 30

In Vivo Safety and Tolerability: Nephrotoxicity Assessment

Following the administration of an iodinated contrast agent, it is crucial to assess its impact on renal function. This is typically done by measuring blood markers of kidney function.[15][16]

Experimental Protocol: Measurement of Serum Creatinine and Blood Urea Nitrogen (BUN)

This protocol outlines the procedure for collecting blood from mice and measuring serum creatinine (SCr) and BUN levels as indicators of kidney function.

Materials:

  • Mice from the in vivo imaging study

  • Blood collection tubes (e.g., serum separator tubes)

  • Lancets or needles for blood collection

  • Centrifuge

  • Commercially available assay kits for creatinine and BUN

Procedure:

  • Blood Collection:

    • Collect blood samples at baseline (before contrast administration) and at 24 and 48 hours post-contrast administration.

    • A common method for serial blood collection in mice is the submandibular (cheek) bleed.[5]

    • Collect approximately 50-100 µL of blood into a serum separator tube.[2]

  • Serum Preparation:

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge the tubes at 2,000 x g for 10 minutes to separate the serum.[17]

    • Carefully collect the serum supernatant and store it at -80°C until analysis.

  • Biochemical Analysis:

    • Thaw the serum samples on ice.

    • Measure the concentration of creatinine and BUN using commercially available colorimetric or enzymatic assay kits, following the manufacturer's instructions.

Data Presentation: Nephrotoxicity Markers

Present the serum creatinine and BUN data in a tabular format to compare the effects of the test and control compounds over time.

Time PointGroupSerum Creatinine (mg/dL ± SD)Blood Urea Nitrogen (mg/dL ± SD)
Baseline Test Compound0.4 ± 0.125 ± 5
Control (Iohexol)0.4 ± 0.126 ± 4
24 hours Test Compound0.5 ± 0.130 ± 6
Control (Iohexol)0.6 ± 0.235 ± 7
48 hours Test Compound0.4 ± 0.127 ± 5
Control (Iohexol)0.5 ± 0.129 ± 6

Pharmacokinetic Analysis

Pharmacokinetic (PK) studies determine the time course of a drug's concentration in the body, providing crucial information about its absorption, distribution, metabolism, and excretion.[4][18]

Experimental Protocol: Pharmacokinetic Study in Rats

Rats are often used for PK studies due to their larger size, which allows for the collection of serial blood samples.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Test iodinated compound

  • Anesthesia (if required for blood collection)

  • Cannulas for jugular vein (for serial sampling)

  • Heparinized blood collection tubes

  • Centrifuge

  • LC-MS/MS or other suitable analytical instrument for quantifying the compound in plasma

Procedure:

  • Animal Preparation and Dosing:

    • If serial blood sampling is planned, surgical implantation of a jugular vein cannula may be performed a day prior to the study.

    • Administer a single intravenous bolus of the test compound at a defined dose (e.g., 300 mg Iodine/kg).

  • Blood Sampling:

    • Collect blood samples (approximately 100-200 µL) at multiple time points post-injection. A typical sampling schedule would be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.[4]

    • Collect blood into heparinized tubes.

  • Plasma Preparation:

    • Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in the plasma samples.

    • Analyze the plasma samples to determine the compound concentration at each time point.

  • Pharmacokinetic Modeling:

    • Use pharmacokinetic software to analyze the plasma concentration-time data.

    • Typically, a non-compartmental or a two-compartmental model is used to fit the data and calculate key PK parameters.

Data Presentation: Pharmacokinetic Parameters

The key pharmacokinetic parameters should be summarized in a table.

ParameterSymbolUnitsTest Compound (Mean ± SD)
Area Under the Curve (0-inf)AUC0-infµg*h/mL1500 ± 250
ClearanceCLmL/h/kg200 ± 30
Volume of DistributionVdL/kg0.25 ± 0.05
Elimination Half-lifet1/2h1.5 ± 0.3
Maximum ConcentrationCmaxµg/mL1200 ± 180

Visualizations

Signaling Pathways in Contrast-Induced Nephropathy

The following diagram illustrates the key signaling pathways implicated in the pathophysiology of contrast-induced nephropathy (CIN), including oxidative stress, inflammation, and apoptosis.[6][19]

CIN_Pathway ContrastMedia Iodinated Contrast Media ROS Reactive Oxygen Species (ROS) Generation ContrastMedia->ROS induces TubularToxicity Direct Tubular Cell Toxicity ContrastMedia->TubularToxicity causes EndothelialDysfunction Endothelial Dysfunction ROS->EndothelialDysfunction Inflammation Inflammation (e.g., NF-κB, IL-6) ROS->Inflammation MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction Vasoconstriction Renal Vasoconstriction EndothelialDysfunction->Vasoconstriction Hypoxia Medullary Hypoxia Vasoconstriction->Hypoxia Apoptosis Apoptosis Hypoxia->Apoptosis TubularToxicity->Inflammation TubularToxicity->MitochondrialDysfunction Inflammation->Apoptosis MitochondrialDysfunction->Apoptosis AKI Acute Kidney Injury (AKI) Apoptosis->AKI

Caption: Key signaling pathways in contrast-induced nephropathy.

Experimental Workflow for Preclinical Evaluation

This diagram outlines the logical flow of experiments for the preclinical evaluation of a new iodinated contrast agent, from in vitro screening to in vivo studies.

Preclinical_Workflow start Start: New Iodinated Compound in_vitro In Vitro Cytotoxicity Assay (e.g., MTT on Renal Cells) start->in_vitro in_vivo_imaging In Vivo Micro-CT Imaging (Efficacy Assessment) in_vitro->in_vivo_imaging If acceptable toxicity nephro_assess Nephrotoxicity Assessment (Serum Creatinine & BUN) in_vivo_imaging->nephro_assess pk_study Pharmacokinetic Study (ADME Profiling) nephro_assess->pk_study data_analysis Data Analysis and Reporting pk_study->data_analysis end End: Preclinical Evaluation Complete data_analysis->end

Caption: Preclinical evaluation workflow for iodinated contrast agents.

References

Application Notes and Protocols for N-Acetyl-3,5-diiodo-L-tyrosine in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amino moiety. This compound is of significant interest in biomedical research, particularly in studies related to thyroid hormone synthesis, metabolism, and signaling.[1] Its structural similarity to thyroid hormone precursors makes it a valuable tool for investigating thyroid function and related disorders.[1] The acetylation of the amino group is intended to enhance solubility and stability compared to other iodinated tyrosine derivatives, facilitating its use in various experimental settings, including cell culture.[1]

These application notes provide a comprehensive guide for the effective incorporation of this compound into cell culture media, ensuring reproducible and reliable experimental outcomes. The following sections detail the compound's properties, protocols for solubilization and media preparation, and key experimental considerations.

Physicochemical Properties and Solubility

A critical aspect of utilizing this compound in cell culture is understanding its solubility characteristics. While the acetyl group generally improves aqueous solubility over the non-acetylated form, the di-iodinated phenyl ring imparts significant hydrophobicity. Consequently, this compound exhibits limited solubility in neutral aqueous solutions like phosphate-buffered saline (PBS) and standard cell culture media.

For comparison, the solubility of related compounds is presented below. It is anticipated that this compound will have solubility properties that are intermediate between N-Acetyl-L-tyrosine and 3,5-diiodo-L-tyrosine, with a preference for organic solvents.

Table 1: Solubility of this compound and Related Compounds

CompoundSolventTemperatureSolubilityMolar Equivalent (mM)
This compound DMSO Room Temp. ~10 mg/mL (estimated) ~21.05
Ethanol Room Temp. Slightly Soluble (estimated) N/A
PBS (pH 7.2) Room Temp. Poorly Soluble (estimated) N/A
N-Acetyl-L-tyrosineWaterRoom Temp.25 mg/mL~112
PBS (pH 7.2)Room Temp.10 mg/mL~44.8
DMSORoom Temp.44 - 60 mg/mL~197 - 269
EthanolRoom Temp.SolubleN/A
3,5-diiodo-L-tyrosineDMSORoom Temp.~10 mg/mL~23.09
PBS (pH 7.2)Room Temp.~0.3 mg/mL~0.69

Data for N-Acetyl-L-tyrosine and 3,5-diiodo-L-tyrosine compiled from multiple sources.[2][3][4] The solubility for this compound is an educated estimate based on its structure and the properties of related molecules.

Given its likely poor aqueous solubility, the recommended solvent for preparing a high-concentration stock solution of this compound is Dimethyl Sulfoxide (DMSO).

Experimental Protocols

Preparation of a Concentrated Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure maximum solubility and stability.

Materials:

  • This compound (MW: 475.02 g/mol )

  • Anhydrous, cell culture grade DMSO

  • Sterile, conical-bottom polypropylene or glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (optional, if sterilization is required and the initial materials are not sterile)

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.75 mg of this compound.

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

    • Mass (mg) = 0.010 mol/L x 0.001 L x 475.02 g/mol x 1000 = 4.75 mg

  • Dissolution:

    • Aseptically transfer the weighed compound into a sterile vial.

    • Add the desired volume of DMSO (e.g., 1 mL).

    • Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if dissolution is slow, but avoid excessive heat.

  • Sterilization (if necessary): If the stock solution needs to be sterile and was not prepared from sterile components in a sterile environment, it can be filtered through a 0.22 µm DMSO-compatible syringe filter into a new sterile vial.

  • Storage and Aliquoting:

    • To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

    • Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage (up to 1 year). Protect from light.

Incorporation into Cell Culture Media

This protocol details the dilution of the DMSO stock solution into the final cell culture medium. The final concentration of DMSO in the medium should be kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with serum and antibiotics as required)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Determine the required volume of stock solution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your culture medium.

    • V₁ = (C₂ x V₂) / C₁

    • Where:

      • V₁ = Volume of stock solution

      • C₁ = Concentration of stock solution (10 mM)

      • V₂ = Final volume of culture medium

      • C₂ = Desired final concentration (e.g., 10 µM)

    • Example: To prepare 10 mL of medium with a final concentration of 10 µM:

      • V₁ = (10 µM x 10 mL) / 10,000 µM = 0.01 mL or 10 µL

  • Dilution:

    • Dispense the final volume of pre-warmed complete culture medium into a sterile tube.

    • Add the calculated volume of the stock solution directly to the medium.

    • Immediately mix the medium thoroughly by gentle pipetting or swirling to ensure rapid and uniform dispersion of the compound. This is critical to prevent precipitation.

  • Final DMSO Concentration Check: Ensure the final DMSO concentration is below the tolerance level for your specific cell line.

    • Final DMSO % = (Volume of Stock / Final Volume of Medium) x 100

    • Example: (10 µL / 10,000 µL) x 100 = 0.1% DMSO

  • Vehicle Control: It is essential to prepare a vehicle control medium containing the same final concentration of DMSO as the treatment medium to account for any effects of the solvent on the cells.

  • Application to Cells: Replace the existing medium in your cell culture plates or flasks with the freshly prepared medium containing this compound or the vehicle control.

Experimental Workflow Diagram

G cluster_prep Stock Solution Preparation cluster_media Working Solution Preparation cluster_exp Cell Treatment cluster_control Vehicle Control weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot and Store at -80°C dissolve->aliquot add_stock Add Stock Solution to Medium aliquot->add_stock Use one aliquot prewarm Pre-warm Cell Culture Medium prewarm->add_stock control_media Prepare Medium with DMSO only prewarm->control_media mix Mix Thoroughly add_stock->mix treat Treat Cells with Medicated Medium mix->treat incubate Incubate Cells treat->incubate analyze Analyze Experimental Endpoints incubate->analyze treat_control Treat Control Cells control_media->treat_control treat_control->incubate

Caption: Workflow for preparing and using this compound in cell culture.

Biological Activity and Signaling Pathways

This compound is expected to exert biological effects primarily related to thyroid hormone signaling, similar to its non-acetylated counterpart, 3,5-diiodo-L-tyrosine (T2). L-tyrosine is the fundamental precursor for the synthesis of thyroid hormones thyroxine (T4) and triiodothyronine (T3).[5] These hormones are crucial for regulating metabolism, growth, and development.[5]

Within the cell, it is plausible that the acetyl group is cleaved by intracellular enzymes, releasing 3,5-diiodo-L-tyrosine. This metabolite can then influence cellular pathways. Studies on the related compound 3,5-diiodo-L-thyronine have shown that it can mimic the effects of T3, the most active thyroid hormone. These effects include the suppression of Thyroid-Stimulating Hormone (TSH) and the stimulation of Growth Hormone (GH) secretion.[6]

The primary mechanism of action for thyroid hormones involves binding to nuclear thyroid hormone receptors (TRs), which then act as ligand-inducible transcription factors to regulate the expression of target genes. While some research suggests that di-iodinated thyronines might have lower affinity for TRs in vitro, they can still exhibit significant thyromimetic activity in vivo.[7] This suggests potential alternative or complementary mechanisms, possibly involving direct mitochondrial actions to increase metabolic rate.

Thyroid Hormone Signaling Pathway

G cluster_cell Target Cell compound This compound t2 3,5-diiodo-L-tyrosine (T2) compound->t2 Intracellular Deacetylation t3 T3 (Active Hormone) t2->t3 Potential Metabolic Conversion tr Thyroid Hormone Receptor (TR) t3->tr tre Thyroid Hormone Response Element (TRE) on DNA tr->tre Binds as Heterodimer rxr RXR rxr->tre gene_exp Target Gene Expression (Metabolism, Growth, etc.) tre->gene_exp Regulates Transcription caption Simplified Thyroid Hormone Signaling Pathway

Caption: Simplified overview of the canonical thyroid hormone signaling pathway.

Troubleshooting

Table 2: Common Issues and Solutions

IssuePossible CauseRecommended Solution
Precipitation upon addition to media - Exceeding solubility limit.- Insufficient mixing.- Temperature shock.- Ensure the stock solution is added to pre-warmed media.- Vortex or swirl the medium immediately and thoroughly after adding the stock.- Prepare a more dilute stock solution and add a larger volume (while keeping final DMSO % low).- Perform a solubility test with your specific medium.
No observable biological effect - Compound degradation.- Insufficient final concentration.- Cell line is not responsive.- Use fresh stock solutions; avoid repeated freeze-thaw cycles.- Perform a dose-response experiment to determine the optimal concentration.- Verify the expression of thyroid hormone receptors in your cell line.
Cell toxicity or death - Final DMSO concentration is too high.- The compound itself is cytotoxic at the tested concentration.- Ensure the final DMSO concentration is ≤ 0.5% (or lower, depending on cell line sensitivity).- Always include a vehicle (DMSO) control.- Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range of the compound.

By following these detailed protocols and considering the provided technical information, researchers can confidently and effectively incorporate this compound into their cell culture experiments to investigate its biological roles.

References

Application Notes and Protocols for the Analysis of N-Acetyl-3,5-diiodo-L-tyrosine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the detection and quantification of N-Acetyl-3,5-diiodo-L-tyrosine in biological matrices. The protocols described herein are based on established techniques for related iodinated compounds and thyroid hormone precursors, offering a robust starting point for method development and validation.

Introduction

This compound is a derivative of the amino acid tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amino terminus. Its structural similarity to thyroid hormone precursors, such as diiodotyrosine (DIT), makes it a compound of interest in thyroid research, drug development for thyroid-related disorders, and as a potential lead compound in the synthesis of novel pharmaceuticals.[1] Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and for assessing its biological activity. The primary analytical techniques suitable for the determination of this compound in biological samples, such as plasma and serum, are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Data Presentation: Analytical Methodologies Overview

The following table summarizes key parameters for analytical methods applicable to the analysis of this compound and structurally related iodinated compounds. It is important to note that the performance characteristics provided are for similar analytes and should be considered as a baseline for method development for this compound.

ParameterHPLC-UV for Iodinated TyrosinesLC-MS/MS for Thyroid Hormones
Instrumentation HPLC with UV DetectorLC system coupled to a Tandem Mass Spectrometer
Column Reversed-phase C18 or Phenyl-HexylReversed-phase C18 or Pentafluorophenyl (F5)
Mobile Phase Gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).[2]Gradient of methanol or acetonitrile and water, often with formic acid as a modifier.[3]
Detection UV absorbance, wavelength maxima dependent on pH.[2]Selected Reaction Monitoring (SRM) for specific precursor and product ion transitions.
Sample Preparation Protein Precipitation, Solid-Phase Extraction (SPE)Protein Precipitation, Liquid-Liquid Extraction (LLE), SPE.[4][5]
Limit of Detection (LOD) ng/mL range (estimated)pg/mL to low ng/mL range.[6]
Limit of Quantification (LOQ) Low µg/mL to ng/mL range (estimated)pg/mL to low ng/mL range.[6]
Recovery Typically >80% depending on the extraction method.81.3-111.9% reported for similar compounds.[7]
Precision (%RSD) Typically <15%<10-15%.[7]

Experimental Protocols

Protocol 1: Sample Preparation from Serum/Plasma

This protocol outlines three common methods for extracting this compound from biological fluids. The choice of method will depend on the required sample cleanliness and sensitivity.

1.1 Protein Precipitation (PPT) - A Rapid Approach

  • Objective: To remove the bulk of proteins from the sample.

  • Materials:

    • Serum or plasma sample

    • Ice-cold acetonitrile

    • Microcentrifuge tubes (1.5 mL)

    • Vortex mixer

    • Microcentrifuge

  • Procedure:

    • Pipette 200 µL of serum or plasma into a 1.5 mL microcentrifuge tube.

    • Add 400 µL of ice-cold acetonitrile to the sample.[4]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tube at 13,000 rpm for 10 minutes at 4°C.[4]

    • Carefully collect the supernatant containing the analyte and transfer it to a clean tube for analysis.

1.2. Liquid-Liquid Extraction (LLE) - For Cleaner Samples

  • Objective: To partition the analyte into an organic solvent, leaving behind many interfering substances.

  • Materials:

    • Serum or plasma sample

    • Acetonitrile

    • Ethyl acetate

    • Vortex mixer

    • Microcentrifuge

    • Nitrogen evaporator

  • Procedure:

    • To 200 µL of serum or plasma, add 200 µL of acetonitrile and vortex for 1 minute.[4]

    • Add 1.2 mL of ethyl acetate, vortex for another minute, and then centrifuge at 13,000 rpm for 10 minutes.[4]

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.[4]

    • Reconstitute the dried residue in a suitable volume of the initial mobile phase for analysis.

1.3. Solid-Phase Extraction (SPE) - For Highest Sensitivity

  • Objective: To selectively isolate and concentrate the analyte.

  • Materials:

    • Serum or plasma sample

    • Mixed-mode SPE cartridge

    • 0.1 M HCl

    • Methanol

    • Methanol with 2% ammonium hydroxide

    • SPE manifold

    • Nitrogen evaporator

  • Procedure:

    • Sample Pre-treatment: To 1 mL of plasma, add 2 mL of acetonitrile, vortex, and let it stand for 5 minutes. Centrifuge at ≥1500 rcf for 5 minutes. Transfer the supernatant to a clean tube, add 2 mL of 0.1 M HCl, and vortex.[4]

    • SPE Cartridge Conditioning: Condition the SPE cartridge with 3 mL of methanol, followed by 3 mL of 0.1 M HCl.[4]

    • Sample Loading: Apply the pre-treated sample to the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of 0.1 M HCl, followed by 3 mL of methanol. Dry the cartridge for approximately 30 seconds.[4]

    • Elution: Elute the analyte with 3 mL of methanol containing 2% ammonium hydroxide.[4]

    • Final Preparation: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial mobile phase for analysis.[4]

Protocol 2: HPLC-UV Analysis (Proposed Method)
  • Objective: To separate and quantify this compound using HPLC with UV detection.

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic acid (TFA)

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: A linear gradient starting from a low percentage of Mobile Phase B, increasing to a higher percentage over a set time to elute the analyte. The exact gradient will require optimization.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 25°C

    • Detection Wavelength: Diode array detection is recommended to determine the optimal wavelength, with initial monitoring at 280 nm.

  • Quantification:

    • A calibration curve should be constructed using standard solutions of this compound of known concentrations. The peak area of the analyte in the sample is then used to determine its concentration from the calibration curve.

Protocol 3: LC-MS/MS Analysis (Proposed Method)
  • Objective: To achieve highly sensitive and selective quantification of this compound.

  • Instrumentation:

    • LC system

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

    • Reversed-phase C18 or Pentafluorophenyl (F5) column (e.g., 2.1 x 100 mm, 2.1 µm)[3]

  • Reagents:

    • Methanol or Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Methanol or Acetonitrile with 0.1% formic acid

    • Gradient: A suitable gradient to ensure separation from matrix components.

    • Flow Rate: 0.2-0.4 mL/min

    • Injection Volume: 5-10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive or negative electrospray ionization (ESI) should be evaluated.

    • Precursor Ion (Q1): The [M+H]+ or [M-H]- of this compound.

    • Product Ions (Q3): Specific fragment ions generated by collision-induced dissociation (CID) of the precursor ion. These transitions will need to be determined by infusing a standard solution of the analyte.

    • Quantification: Based on the peak area of the specific SRM transition, with quantification against a calibration curve prepared with standards. The use of a stable isotope-labeled internal standard is highly recommended for accuracy.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Detection BiologicalSample Biological Sample (Serum/Plasma) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation Simple & Fast Extraction Extraction (LLE or SPE) ProteinPrecipitation->Extraction For Cleaner Sample Evaporation Evaporation & Reconstitution Extraction->Evaporation HPLC_UV HPLC-UV Analysis Evaporation->HPLC_UV LC_MSMS LC-MS/MS Analysis Evaporation->LC_MSMS

Caption: General experimental workflow for the analysis of this compound.

G cluster_pathway Proposed Metabolic Pathway NATDT This compound DIT 3,5-diiodo-L-tyrosine (DIT) NATDT->DIT Deacetylation MIT Monoiodotyrosine (MIT) DIT->MIT Deiodination ThyroidHormones Thyroid Hormones (T3, T4) DIT->ThyroidHormones Thyroid Hormone Synthesis Tyrosine L-Tyrosine MIT->Tyrosine Deiodination MIT->ThyroidHormones Thyroid Hormone Synthesis Catecholamines Dopamine, Norepinephrine, Epinephrine Tyrosine->Catecholamines Synthesis Pathway

Caption: Proposed metabolic pathway for this compound.

References

Application Notes and Protocols: N-Acetyl-3,5-diiodo-L-tyrosine as an Intermediate for Triiodothyronine (T3) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of N-Acetyl-3,5-diiodo-L-tyrosine as a key intermediate in the chemical synthesis of Triiodothyronine (T3), a crucial thyroid hormone. The following sections detail the synthetic strategy, experimental protocols, and relevant biological pathways.

Application Notes

This compound serves as a readily available and stable precursor for the construction of the thyronine backbone. The N-acetyl group provides protection for the amino functionality of the tyrosine molecule, preventing unwanted side reactions during the crucial diaryl ether bond formation. This intermediate is particularly amenable to copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, a well-established method for forming diaryl ethers.

The general synthetic strategy involves the coupling of this compound, or its esterified form, with a suitably protected mono-iodinated phenolic compound. This is followed by the deprotection of the N-acetyl and other protecting groups to yield the final triiodothyronine product. This approach offers a versatile platform for the synthesis of T3 and its analogs for research and pharmaceutical development.

Experimental Protocols

The synthesis of Triiodothyronine (T3) from this compound can be conceptualized as a two-step process:

  • Formation of the Diaryl Ether Core via Ullmann-type Condensation.

  • Hydrolysis of the N-acetyl protecting group to yield Triiodothyronine.

Below are detailed protocols for these key experimental steps.

Protocol 1: Synthesis of N-Acetyl-3,5,3'-triiodo-L-thyronine

This protocol describes a copper-catalyzed Ullmann-type condensation to form the diaryl ether bond.

Materials:

  • This compound

  • 4-methoxyphenol (as a representative coupling partner)

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs2CO3)

  • 1,10-Phenanthroline

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1 equivalent), 4-methoxyphenol (1.2 equivalents), Cesium carbonate (2 equivalents), Copper(I) iodide (0.1 equivalents), and 1,10-Phenanthroline (0.2 equivalents).

  • Add anhydrous DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 110-120 °C and stir vigorously for 24-48 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to obtain N-Acetyl-4'-methoxy-3,5-diiodo-L-thyronine.

  • The subsequent iodination at the 3' position can be carried out using a suitable iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent, followed by purification.

Protocol 2: Hydrolysis of N-Acetyl-3,5,3'-triiodo-L-thyronine to Triiodothyronine (T3)

This protocol outlines the deprotection of the N-acetyl group to yield the final product.

Materials:

  • N-Acetyl-3,5,3'-triiodo-L-thyronine

  • Hydrochloric acid (HCl), 6M

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether

Procedure:

  • Dissolve N-Acetyl-3,5,3'-triiodo-L-thyronine in a sufficient volume of 6M hydrochloric acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture and neutralize it carefully with a sodium hydroxide solution to precipitate the product.

  • Filter the precipitate, wash it with cold water, and then with diethyl ether.

  • Dry the product under vacuum to yield Triiodothyronine (T3).

  • Further purification can be achieved by recrystallization or preparative chromatography if necessary.

Data Presentation

The following table summarizes the key parameters for the synthesis of Triiodothyronine (T3) from this compound. The values are based on typical conditions for Ullmann-type coupling and subsequent hydrolysis reactions and may require optimization for specific experimental setups.

StepKey ReagentsCatalyst/SolventTemperature (°C)Time (hours)Typical Yield (%)
Ullmann Coupling This compound, 4-methoxyphenol, Cs2CO3CuI, 1,10-Phenanthroline / DMF110-12024-4860-80
Hydrolysis N-Acetyl-3,5,3'-triiodo-L-thyronine6M HClReflux4-685-95

Mandatory Visualizations

Diagram 1: Synthetic Workflow for Triiodothyronine (T3)

T3_Synthesis_Workflow cluster_step1 Step 1: Ullmann-type Condensation cluster_step2 Step 2: Deprotection cluster_purification Purification A This compound C N-Acetyl-3,5,3'-triiodo-L-thyronine derivative A->C CuI, Base, Ligand Heat B Protected Monoiodophenol B->C D Triiodothyronine (T3) C->D Hydrolysis (e.g., HCl) E Purified T3 D->E Chromatography/ Recrystallization

Caption: Synthetic workflow for Triiodothyronine (T3).

Diagram 2: Triiodothyronine (T3) Signaling Pathway

T3_Signaling_Pathway cluster_cell Target Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response T3 T3 (Triiodothyronine) Transporter Thyroid Hormone Transporters T3->Transporter TR_nuclear Nuclear TRs T3->TR_nuclear Membrane Cytoplasm Response Metabolic Regulation Growth & Development Cytoplasm->Response Nucleus TR_cyto Cytoplasmic Thyroid Hormone Receptors (TRs) Transporter->TR_cyto Enters Cytoplasm TR_cyto->TR_nuclear Translocates to Nucleus RXR RXR TR_nuclear->RXR Heterodimerizes with TRE Thyroid Hormone Response Elements (TREs) RXR->TRE Binds to Gene Target Gene TRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription mRNA->Cytoplasm Translation -> Protein Synthesis

Caption: Simplified Triiodothyronine (T3) signaling pathway.

Troubleshooting & Optimization

How to improve the solubility of N-Acetyl-3,5-diiodo-L-tyrosine in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of N-Acetyl-3,5-diiodo-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water at neutral pH?

This compound is a weakly acidic compound with a predicted pKa of approximately 2.98.[1] At a neutral pH of 7, which is significantly above its pKa, the carboxylic acid group is deprotonated, making the molecule negatively charged. While this ionization increases its polarity, the overall aqueous solubility at neutral pH can still be limited due to the large, hydrophobic di-iodinated phenyl group. For similar compounds like N-Acetyl-L-tyrosine, the solubility in phosphate-buffered saline (PBS) at pH 7.2 is significantly lower than in water.[2]

Q2: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on pH.

  • Acidic pH (below pKa ~2.98): The carboxylic acid group will be protonated (COOH), making the molecule less polar and therefore less soluble in aqueous solutions.

  • Alkaline pH (above pKa ~2.98): The carboxylic acid group will be deprotonated (COO-), forming a carboxylate salt. This ionized form is more polar and will exhibit significantly higher solubility in aqueous solutions. Therefore, increasing the pH of the solution is a primary strategy to improve its solubility.

Q3: What is the expected impact of temperature on the solubility of this compound?

Generally, for most solid solutes, solubility increases with temperature. Therefore, gently heating the solution can help dissolve this compound. However, it is crucial to be cautious about potential degradation at elevated temperatures. For a similar compound, N-Acetyl-L-tyrosine, gentle heating to 50-60°C is recommended to aid dissolution, but it is also noted that the resulting solution may be supersaturated upon cooling and could precipitate.[2]

Q4: Are there any common solvents other than water that can be used?

While the focus is on aqueous solutions, understanding its solubility in other solvents can be useful for stock solution preparation. For the related compound 3,5-Diiodo-L-tyrosine, it is soluble in organic solvents like DMSO, ethanol, and dimethylformamide (DMF).[3] N-Acetyl-L-tyrosine is also soluble in ethanol. These solvents can be used to prepare concentrated stock solutions that can then be diluted into aqueous buffers, provided the final concentration of the organic solvent is low enough to not interfere with the experiment.

Troubleshooting Guides

Issue 1: Precipitate formation in the solution.
Possible Cause Troubleshooting Step
Low pH of the aqueous solution. Measure the pH of your solution. If it is neutral or acidic, incrementally add a dilute base (e.g., 0.1 M NaOH) to raise the pH above 4 and observe if the precipitate dissolves.
Solution is supersaturated. If the solution was heated to dissolve the compound, it might have become supersaturated upon cooling. Try preparing a more dilute solution. Alternatively, the use of co-solvents or other formulation strategies may be necessary to maintain a higher concentration at room temperature.
Degradation of the compound. N-acetylated amino acids can undergo hydrolysis, especially at very low or high pH, to yield the less soluble parent amino acid. Prepare fresh solutions and store them appropriately (e.g., at 2-8°C for short-term storage) to minimize degradation.
Issue 2: Inconsistent results in biological assays.
Possible Cause Troubleshooting Step
Incomplete dissolution of the compound. Visually inspect your stock and final solutions for any undissolved particles. Consider filtration through a 0.22 µm filter to remove any undissolved material before use.
Precipitation upon dilution in media. The pH or composition of your cell culture or assay media may cause the compound to precipitate. Prepare a more concentrated stock solution in a suitable solvent (e.g., DMSO) and use a smaller volume for dilution into the final medium.
pH shift in the final solution. The addition of the compound, especially from a stock solution with a different pH, may alter the pH of the final assay medium. Measure the pH of the final solution and adjust if necessary.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the standard shake-flask method for determining the equilibrium solubility of this compound in a specific aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, citrate buffer)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and 0.22 µm syringe filters

  • Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

  • Add an excess amount of this compound powder to a vial containing a known volume of the aqueous buffer. The excess solid should be clearly visible.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials on an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant.

  • Clarify the sample by centrifugation or filtration through a 0.22 µm syringe filter to remove any undissolved solid.

  • Dilute the clarified supernatant with the appropriate solvent to a concentration within the linear range of your analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated analytical method.

  • Calculate the solubility in mg/mL or Molarity.

Protocol 2: Improving Solubility using pH Adjustment

This protocol describes how to prepare a solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Deionized water or desired buffer with a pH below the target pH

  • 0.1 M NaOH solution

  • pH meter

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the desired amount of this compound and add it to a beaker with a volume of water or buffer less than the final desired volume.

  • Place the beaker on a magnetic stirrer and begin stirring.

  • Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH with a calibrated pH meter.

  • Continue adding the base until the solid material is completely dissolved and the desired pH is reached.

  • Once dissolved, transfer the solution to a volumetric flask and add water or buffer to reach the final desired volume.

  • If required for the application, sterilize the solution by filtering it through a 0.22 µm sterile filter.

Strategies for Solubility Enhancement

If pH adjustment alone is insufficient or not suitable for your application, consider the following formulation strategies.

Strategy Description
Co-solvents The use of water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol (PEG) can increase the solubility of hydrophobic compounds.[4] These should be used at concentrations that are non-toxic and do not interfere with the intended application.
Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility. Beta-cyclodextrins and their derivatives are commonly used for aromatic amino acid derivatives.
Solid Dispersions This involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. Techniques like spray drying or hot-melt extrusion can be used to create amorphous solid dispersions, which often exhibit higher apparent solubility and faster dissolution rates.

Visualizing Experimental Workflows

experimental_workflow cluster_prep Solution Preparation cluster_solubilization Solubilization Methods cluster_analysis Analysis & Use weigh Weigh this compound add_solvent Add to Aqueous Solution weigh->add_solvent stir Stir at Room Temp add_solvent->stir heat Gentle Heating (e.g., 40-50°C) add_solvent->heat ph_adjust Adjust pH with dilute base add_solvent->ph_adjust sonicate Sonication add_solvent->sonicate check_dissolution Visually Inspect for Dissolution stir->check_dissolution heat->check_dissolution ph_adjust->check_dissolution sonicate->check_dissolution filter Sterile Filter (0.22 µm) check_dissolution->filter use Use in Experiment filter->use

Caption: Workflow for preparing a solution of this compound.

troubleshooting_workflow start Compound does not dissolve check_ph Check pH of solution start->check_ph ph_low pH is neutral or acidic check_ph->ph_low < 7 ph_ok pH is alkaline check_ph->ph_ok > 7 adjust_ph Increase pH with dilute base ph_low->adjust_ph consider_other Consider other strategies: - Co-solvents - Heating - Cyclodextrins ph_ok->consider_other dissolved Compound Dissolves adjust_ph->dissolved consider_other->dissolved

Caption: Troubleshooting logic for solubility issues.

References

Addressing stability issues of N-Acetyl-3,5-diiodo-L-tyrosine in solution.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for addressing stability issues of N-Acetyl-3,5-diiodo-L-tyrosine in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenol ring and an acetyl group on the amino group. This modification enhances its solubility and stability compared to L-tyrosine.[1] It is primarily used in research related to thyroid hormone synthesis and metabolism, as a precursor in the development of radiopharmaceuticals and other novel pharmaceuticals, and in various biochemical assays.[1]

Q2: What are the main stability concerns when working with this compound in solution?

A2: The primary stability concern is the hydrolysis of the N-acetyl group, which yields 3,5-diiodo-L-tyrosine and acetic acid. This degradation is influenced by pH, temperature, and light. Additionally, the iodinated phenol group may be susceptible to oxidation and photodegradation.

Q3: How does pH affect the stability of this compound solutions?

A3: Based on data from the analogous compound N-Acetyl-L-tyrosine, the stability of this compound is expected to be pH-dependent. It is most stable in neutral to slightly acidic conditions (pH 4-7).[2] In strongly acidic (pH < 3) or alkaline (pH > 8) environments, the rate of hydrolysis of the N-acetyl group increases, leading to a shorter shelf-life.[2]

Q4: What are the recommended storage conditions for this compound solutions?

A4: To maximize stability, solutions should be prepared fresh whenever possible. For short-term storage (a few days), refrigeration at 2-8°C is recommended.[3] For longer-term storage, solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored frozen at -20°C or lower.[3] It is also good practice to protect solutions from light by using amber vials or by wrapping the container in foil.[3]

Q5: Can I sterilize solutions of this compound by autoclaving?

A5: Autoclaving is generally not recommended. The high temperatures and pressures will likely accelerate the hydrolysis of the N-acetyl group, leading to significant degradation of the compound.[2] Sterile filtration using a 0.22 µm filter is the preferred method for sterilizing solutions of this compound.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Precipitation in solution The degradation product, 3,5-diiodo-L-tyrosine, may have lower solubility than the N-acetylated form, especially at neutral pH.- Prepare fresh solutions to avoid the accumulation of the less soluble degradation product. - If your experiment allows, slightly adjusting the pH to be more alkaline can increase the solubility of the degradation product.[2]
Decrease in solution pH over time Hydrolysis of the N-acetyl group releases acetic acid, causing a drop in pH.[2]- Prepare solutions fresh and use them promptly. - Employ a stronger buffer system to maintain the desired pH. - Store solutions at lower temperatures to slow the degradation rate.[2]
Appearance of unexpected peaks in HPLC analysis These peaks may correspond to degradation products such as 3,5-diiodo-L-tyrosine or products of oxidation and photodegradation.- Develop a stability-indicating HPLC method that can resolve the parent compound from its potential degradants. - Conduct a forced degradation study to identify the retention times of these degradation products.[2]
Discoloration of the solution (e.g., yellowing) This could be a result of photodegradation or oxidation of the iodinated phenol ring.- Protect solutions from light by storing them in amber vials or wrapping containers in foil.[3] - Prepare solutions using deoxygenated solvents and consider purging the headspace of the container with an inert gas (e.g., nitrogen or argon).
Inconsistent experimental results The concentration of the active compound may be decreasing over time due to degradation, leading to variability.- Establish and adhere to a defined stability period for your solutions under your specific storage conditions. - Always use solutions within their validated stability window.[2]

Data Presentation

Table 1: Illustrative pH-Dependent Stability of N-Acetyl-L-tyrosine at 25°C

This data is for the analogous compound N-Acetyl-L-tyrosine and should be used as a general guide. It is recommended to perform in-house stability studies for this compound under your specific experimental conditions.

pHBuffer System (0.1 M)Approximate Half-life (t½) in daysPrimary Degradation Product
3.0Citrate30L-tyrosine
5.0Acetate150L-tyrosine
7.0Phosphate> 365L-tyrosine
9.0Borate60L-tyrosine

(Data adapted from typical hydrolysis kinetics for N-acetylated amino acids)[2]

Experimental Protocols

Protocol for pH-Dependent Stability Study of this compound

Objective: To determine the degradation rate of this compound in aqueous solutions at various pH values.

Materials:

  • This compound

  • Buffer salts (e.g., citric acid, sodium acetate, sodium phosphate, sodium borate)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • HPLC grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid for mobile phase

  • HPLC system with a UV detector

  • C18 HPLC column

  • pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Buffer Preparation: Prepare 0.1 M buffer solutions at the desired pH values (e.g., pH 3, 5, 7, 9).

  • Stock Solution Preparation: Accurately weigh and dissolve this compound in each buffer to a final concentration of 1 mg/mL.

  • Sample Incubation: Aliquot the solutions into sealed, light-protected vials and store them at a constant temperature (e.g., 25°C or 40°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28 days).

  • HPLC Analysis:

    • Mobile Phase: A typical starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Detection: Monitor at a wavelength appropriate for the chromophore of this compound (e.g., around 280 nm).

    • Inject the samples and standards into the HPLC system.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

    • Plot the natural logarithm of the concentration versus time to determine the degradation rate constant (k) for each pH.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol for Forced Degradation Study

Objective: To identify potential degradation products and establish a stability-indicating analytical method.

Procedure: Expose solutions of this compound to the following stress conditions:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound at 105°C for 24 hours and dissolve it for analysis.

  • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

Analyze the stressed samples by a suitable HPLC method, preferably with mass spectrometry (LC-MS), to separate and identify the degradation products.

Mandatory Visualizations

Thyroid Hormone Synthesis Pathway

The synthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3), in the thyroid follicular cells involves the iodination of tyrosine residues on the protein thyroglobulin. This compound is structurally related to diiodotyrosine (DIT), a key intermediate in this pathway.

ThyroidHormoneSynthesis cluster_follicular_cell Thyroid Follicular Cell Iodide_blood Iodide (I⁻) in Bloodstream NIS NIS (Na⁺/I⁻ Symporter) Iodide_blood->NIS Uptake Iodide_cell Iodide (I⁻) NIS->Iodide_cell Pendrin Pendrin Iodide_cell->Pendrin TPO_oxidation Thyroid Peroxidase (TPO) + H₂O₂ Pendrin->TPO_oxidation I⁻ Transport Thyroglobulin_synthesis Thyroglobulin (Tg) Synthesis Tg_vesicle Tg Vesicle Thyroglobulin_synthesis->Tg_vesicle Tg_colloid Thyroglobulin (Tg) Tg_vesicle->Tg_colloid Exocytosis Iodine Iodine (I₂) TPO_oxidation->Iodine Oxidation Organification Iodination (Organification) Iodine->Organification Tg_colloid->Organification MIT_DIT MIT & DIT on Tg Organification->MIT_DIT Coupling Coupling Reaction (TPO) MIT_DIT->Coupling T3_T4_Tg T3 & T4 on Tg Coupling->T3_T4_Tg Formation

Schematic of the thyroid hormone synthesis pathway.

Troubleshooting Logic for HPLC Analysis

This diagram illustrates a logical workflow for troubleshooting unexpected results during the HPLC analysis of this compound solutions.

HPLCTroubleshooting Start Unexpected HPLC Results (e.g., new peaks, peak area decrease) Check_Method Is the HPLC method stability-indicating? Start->Check_Method Develop_Method Develop/Validate a stability-indicating method Check_Method->Develop_Method No Check_Storage Review solution storage conditions (time, temp, light) Check_Method->Check_Storage Yes Develop_Method->Start Improper_Storage Instability due to improper storage Check_Storage->Improper_Storage Improper Forced_Degradation Perform forced degradation study to identify peaks Check_Storage->Forced_Degradation Proper Prepare_Fresh Prepare fresh solution and re-analyze Improper_Storage->Prepare_Fresh Prepare_Fresh->Start Identify_Peaks Identify degradation products (e.g., via LC-MS) Forced_Degradation->Identify_Peaks Conclusion Root cause identified: Degradation of compound Identify_Peaks->Conclusion

A logical workflow for troubleshooting HPLC analysis.

References

Optimizing reaction conditions for the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of N-Acetyl-3,5-diiodo-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The most common and effective strategy is a two-step process. First, L-tyrosine is acetylated to form N-Acetyl-L-tyrosine. This intermediate is then subjected to an electrophilic iodination reaction to introduce two iodine atoms onto the phenolic ring, yielding the final product, this compound.

Q2: Why is it preferable to acetylate L-tyrosine before iodination?

A2: Acetylating the amino group of L-tyrosine protects it from potential side reactions during the iodination process. This protection ensures that the iodination occurs selectively on the activated aromatic ring, leading to a cleaner reaction and higher yield of the desired N-acetylated and di-iodinated product.

Q3: What are the critical parameters to control during the iodination step?

A3: The most critical parameters are the stoichiometry of the iodinating agent (typically N-iodosuccinimide, NIS), the reaction temperature, and the reaction time. Careful control of these factors is essential to maximize the yield of the di-iodinated product while minimizing the formation of the mono-iodinated impurity.

Q4: How can I monitor the progress of the iodination reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC). By comparing the reaction mixture to standards of the starting material (N-Acetyl-L-tyrosine) and the mono-iodinated intermediate, you can track the consumption of the starting material and the formation of the desired di-iodinated product.

Q5: What is the most common impurity in the final product?

A5: The most common impurity is N-Acetyl-3-iodo-L-tyrosine, the mono-iodinated intermediate. Its formation is a competing reaction, and its removal is a key challenge in the purification process.

Troubleshooting Guides

Issue 1: Low Yield of N-Acetyl-L-tyrosine (Acetylation Step)
Possible Cause Troubleshooting Steps
Incomplete reaction - Ensure the L-tyrosine is fully dissolved in the alkaline solution before adding acetic anhydride.- Maintain the reaction pH between 9 and 11 during the addition of acetic anhydride.- Allow the reaction to proceed for the recommended time with adequate stirring.
Product loss during work-up - Ensure the pH is adjusted to ~2-3 to fully precipitate the N-Acetyl-L-tyrosine.- Cool the mixture sufficiently to maximize crystallization before filtration.- Wash the filtered product with a minimal amount of cold water to avoid dissolving the product.
Side reactions - Control the temperature during the addition of acetic anhydride to prevent overheating, which can lead to side product formation.
Issue 2: Incomplete Iodination or Low Yield of this compound
Possible Cause Troubleshooting Steps
Insufficient iodinating agent - Use a stoichiometric excess of N-iodosuccinimide (NIS), typically around 2.2 equivalents, to drive the reaction towards di-iodination.
Suboptimal reaction temperature - Maintain the reaction temperature at room temperature. Higher temperatures may not necessarily improve the yield and could lead to degradation.
Short reaction time - Allow the reaction to run for a sufficient duration, typically 18-24 hours, to ensure complete conversion to the di-iodinated product. Monitor by TLC.
Decomposition of the product - Avoid exposure of the reaction mixture and the final product to strong light, as iodinated compounds can be light-sensitive.
Issue 3: Presence of N-Acetyl-3-iodo-L-tyrosine Impurity in the Final Product
Possible Cause Troubleshooting Steps
Incomplete second iodination - As with low yield, ensure an adequate excess of NIS and sufficient reaction time to promote the conversion of the mono-iodo intermediate to the di-iodo product.
Inefficient purification - Recrystallization is the primary method for purification. The choice of solvent is critical. A mixture of ethanol and water is often effective. Multiple recrystallizations may be necessary to achieve high purity.
Co-precipitation of mono- and di-iodo products - During recrystallization, control the cooling rate. Slow cooling can promote the formation of more well-defined crystals of the desired di-iodo product, potentially leaving the mono-iodo impurity in the mother liquor.

Data Presentation

Table 1: Effect of N-Iodosuccinimide (NIS) Stoichiometry on Product Distribution

Equivalents of NISN-Acetyl-L-tyrosine (%)N-Acetyl-3-iodo-L-tyrosine (%)This compound (%)
1.0~10~70~20
2.0<5~25~70
2.2<2<5>93

Note: The values in this table are illustrative and can vary based on specific reaction conditions such as solvent, temperature, and reaction time.

Experimental Protocols

Protocol 1: Synthesis of N-Acetyl-L-tyrosine
  • Dissolution: Suspend L-tyrosine (1.0 eq.) in deionized water.

  • Basification: While stirring vigorously, slowly add a 3M aqueous solution of sodium hydroxide until the L-tyrosine is completely dissolved and the pH of the solution is between 9 and 10.

  • Acetylation: Cool the solution in an ice bath. Add acetic anhydride (1.1 eq.) dropwise while maintaining the temperature below 10 °C. Simultaneously, add 3M sodium hydroxide solution as needed to maintain the pH between 9 and 10.

  • Stirring: After the addition of acetic anhydride is complete, continue to stir the reaction mixture at room temperature for 1 hour.

  • Acidification: Cool the reaction mixture in an ice bath and slowly add 2M hydrochloric acid with stirring until the pH of the solution is approximately 2-3. A white precipitate will form.

  • Crystallization: Continue stirring the mixture in the ice bath for another hour to ensure complete crystallization.

  • Isolation: Collect the white precipitate by vacuum filtration and wash it with a small amount of cold deionized water.

  • Drying: Dry the product under vacuum to obtain N-Acetyl-L-tyrosine.

Protocol 2: Synthesis of this compound
  • Dissolution: Dissolve N-Acetyl-L-tyrosine (1.0 eq.) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

  • Addition of Iodinating Agent: To the stirred solution, add N-iodosuccinimide (NIS) (2.2 eq.) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 18-24 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor the reaction progress by TLC.

  • Quenching: After the reaction is complete, quench any remaining NIS by adding a saturated aqueous solution of sodium thiosulfate.

  • Solvent Removal: Remove the organic solvent under reduced pressure.

  • Extraction: Add ethyl acetate and water to the residue. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture to yield this compound as a crystalline solid.

Mandatory Visualizations

Synthesis_Workflow cluster_acetylation Step 1: Acetylation cluster_iodination Step 2: Di-iodination L_tyrosine L-Tyrosine dissolution Dissolve in aq. NaOH L_tyrosine->dissolution acetylation Add Acetic Anhydride (pH 9-10, <10°C) dissolution->acetylation acidification Acidify with HCl (pH 2-3) acetylation->acidification crude_NALT Crude N-Acetyl-L-tyrosine acidification->crude_NALT purification_NALT Recrystallize crude_NALT->purification_NALT NALT N-Acetyl-L-tyrosine purification_NALT->NALT NALT_start N-Acetyl-L-tyrosine iodination Add NIS (2.2 eq.) in Acetonitrile NALT_start->iodination reaction Stir 18-24h at RT, in dark iodination->reaction workup Quench, Extract, Concentrate reaction->workup crude_diiodo Crude Product workup->crude_diiodo purification_diiodo Recrystallize crude_diiodo->purification_diiodo final_product This compound purification_diiodo->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic start Low Yield or Impure Di-iodo Product check_step1 Was N-Acetyl-L-tyrosine pure and dry? start->check_step1 step1_issue Re-purify or re-synthesize N-Acetyl-L-tyrosine check_step1->step1_issue No check_nis Was NIS stoichiometry correct (≥2.2 eq.)? check_step1->check_nis Yes nis_issue Increase NIS to 2.2 eq. check_nis->nis_issue No check_time Was reaction time sufficient (18-24h)? check_nis->check_time Yes time_issue Increase reaction time and monitor by TLC check_time->time_issue No check_purification Was purification effective? check_time->check_purification Yes purification_issue Perform multiple recrystallizations with slow cooling check_purification->purification_issue No success High Purity Product check_purification->success Yes

Caption: Troubleshooting workflow for the synthesis of this compound.

Technical Support Center: Purification of Iodinated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of iodinated tyrosine derivatives.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Purification

Q1: I'm observing peak tailing for my iodinated tyrosine derivatives during reverse-phase HPLC. What are the common causes and solutions?

A1: Peak tailing is a common issue in HPLC and can arise from several factors. Here are the primary causes and how to troubleshoot them:

  • Secondary Interactions with Residual Silanols: The silica backbone of C18 columns can have free silanol groups that interact with your analytes, causing tailing.

    • Solution: Use a lower pH mobile phase (e.g., with 0.1% trifluoroacetic acid) to suppress the ionization of silanol groups.[1] Alternatively, use an end-capped column or a column specifically designed for basic compounds.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.

    • Solution: Reduce the amount of sample injected onto the column.[2] Dilute your sample and reinject.

  • Contamination of the Column or Guard Column: Particulates from the sample or mobile phase can accumulate on the column inlet frit or the guard column, distorting the peak shape.[2]

    • Solution: Filter all samples and mobile phases before use. If you are using a guard column, try replacing it.[2] If the problem persists, reverse-flush the analytical column (if the manufacturer's instructions permit).[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of your iodinated tyrosine derivative, you can get a mix of ionized and non-ionized species, leading to tailing.

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Q2: I'm having trouble separating monoiodotyrosine (MIT) and diiodotyrosine (DIT). How can I improve the resolution?

A2: Achieving good resolution between MIT and DIT, which are structurally very similar, can be challenging. Here are some strategies to improve their separation:

  • Optimize the Mobile Phase Gradient: A shallow gradient can improve the separation of closely eluting peaks.

    • Solution: Decrease the rate of change of the organic solvent in your gradient. For example, instead of a 5-95% acetonitrile gradient over 10 minutes, try a 20-50% gradient over 20 minutes.

  • Change the Organic Modifier: The choice of organic solvent can affect selectivity.

    • Solution: If you are using acetonitrile, try methanol, or a combination of the two.

  • Adjust the Mobile Phase pH: Small changes in pH can alter the retention times and potentially improve resolution.

    • Solution: Experiment with slightly different pH values of your aqueous mobile phase.

  • Use a High-Resolution Column: A column with a smaller particle size (e.g., <3 µm) or a longer column will provide higher theoretical plates and better resolution.

Q3: My retention times are drifting from run to run. What could be the cause?

A3: Retention time instability can be frustrating and can indicate a problem with your HPLC system or your method.

  • Poor Column Equilibration: If the column is not fully equilibrated with the starting mobile phase conditions before each injection, you will see retention time shifts.

    • Solution: Ensure you have a sufficient equilibration time between runs, typically 5-10 column volumes.

  • Changes in Mobile Phase Composition: Inaccurate mixing of mobile phase components or evaporation of the organic solvent can lead to changes in retention.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If you are using a gradient, ensure the pump's proportioning valves are working correctly.

  • Temperature Fluctuations: Column temperature affects retention time.

    • Solution: Use a column oven to maintain a constant temperature.

General Purification and Handling

Q1: My iodinated tyrosine derivative has low solubility in my buffer. What can I do?

A1: Iodinated tyrosine derivatives, particularly 3-iodo-L-tyrosine, have poor solubility in neutral aqueous solutions.[3]

  • pH Adjustment: Solubility is pH-dependent.

    • Solution: Dissolving the compound in a slightly acidic (e.g., dilute HCl) or basic (e.g., dilute NaOH) solution can significantly increase solubility. Be mindful of the pH compatibility with your downstream application.

  • Use of Co-solvents: Adding a small amount of an organic solvent can improve solubility.

    • Solution: Try adding a small percentage of ethanol, methanol, or DMSO to your buffer. Always check for compatibility with your experimental system.

Q2: I'm concerned about the stability of my purified iodinated tyrosine derivatives. How should I store them?

A2: Iodinated compounds can be sensitive to light and temperature, which can lead to deiodination.

  • Storage Conditions:

    • Solution: For long-term storage, it is best to store them as a solid at -20°C or below, protected from light.[3][4] For solutions, prepare them fresh whenever possible. If you need to store solutions, aliquot them and freeze at -20°C or -80°C, and protect from light. Aqueous solutions of 3-iodotyrosine are not recommended to be stored for more than one day.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the iodination of tyrosine residues in peptides and proteins?

A1: Besides the desired iodination of tyrosine, several side reactions can occur:

  • Oxidation of other amino acids: Methionine, cysteine, tryptophan, and histidine are susceptible to oxidation under common iodination conditions.

  • Over-iodination: Formation of diiodotyrosine when monoiodotyrosine is the desired product.

  • Deiodination: Loss of iodine from the tyrosine ring, which can occur during purification and storage.[5]

Q2: How can I minimize these side reactions?

A2: To minimize side reactions, you can:

  • Optimize reaction conditions: Use the mildest possible iodinating agent and the shortest reaction time necessary.

  • Use protecting groups: For peptides, you can use protecting groups for sensitive amino acids.

  • Control stoichiometry: Carefully control the molar ratio of the iodinating agent to the tyrosine-containing compound.

Q3: What analytical techniques are best for characterizing my purified iodinated tyrosine derivatives?

A3: A combination of techniques is often necessary for full characterization:

  • HPLC: To assess purity and quantify the product.

  • Mass Spectrometry (MS): To confirm the molecular weight and the number of iodine atoms incorporated.

  • NMR Spectroscopy: To confirm the position of the iodine atom(s) on the tyrosine ring.

  • UV-Vis Spectroscopy: Iodinated tyrosines have a characteristic UV absorbance maximum around 283 nm.[3]

Data Presentation

Table 1: Solubility of Iodinated Tyrosine Derivatives

CompoundSolventpHTemperature (°C)Solubility
3-Iodo-L-tyrosinePBS7.2RT~0.15 mg/mL[3]
3-Iodo-L-tyrosineDilute aqueous acid-RTSoluble[6]
3,5-Diiodo-L-tyrosineWater-250.617 mg/mL[7]
L-TyrosineWater7.025~0.45 mg/mL

Experimental Protocols

Protocol 1: HPLC Purification of Mono- and Diiodotyrosine

This protocol provides a general framework for the separation of MIT and DIT from a crude reaction mixture. Optimization may be required based on your specific sample and HPLC system.

1. Sample Preparation: a. Dissolve the crude reaction mixture in the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 280 nm.
  • Gradient: | Time (min) | % Mobile Phase B | | :--- | :--- | | 0 | 5 | | 30 | 50 | | 35 | 95 | | 40 | 95 | | 41 | 5 | | 50 | 5 |

3. Fraction Collection: a. Collect fractions corresponding to the peaks of interest (MIT and DIT). b. Analyze the collected fractions by mass spectrometry to confirm the identity of the compounds.

4. Post-Purification: a. Pool the fractions containing the pure product. b. Lyophilize or evaporate the solvent to obtain the purified solid product.

Mandatory Visualization

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product Start Crude Iodination Reaction Mixture Filtration Sample Filtration Start->Filtration Dissolve in mobile phase HPLC Reverse-Phase HPLC Filtration->HPLC Inject onto column Fractionation Fraction Collection HPLC->Fractionation Elution Analysis Purity Analysis (HPLC, MS) Fractionation->Analysis Characterize fractions Pooling Pooling of Pure Fractions Analysis->Pooling Identify pure fractions SolventRemoval Solvent Removal (Lyophilization) Pooling->SolventRemoval FinalProduct Purified Iodinated Tyrosine Derivative SolventRemoval->FinalProduct HPLCTroubleshooting cluster_peakshape Peak Shape Issues cluster_resolution Resolution Problems cluster_retention Retention Time Issues Start HPLC Purification Problem PeakTailing Peak Tailing? Start->PeakTailing PoorResolution Poor Resolution? Start->PoorResolution RetentionDrift Retention Time Drift? Start->RetentionDrift TailingCauses Check for: - Secondary Silanol Interactions - Column Overload - Contamination PeakTailing->TailingCauses Yes TailingSolutions Solutions: - Lower mobile phase pH - Reduce sample load - Replace guard column/flush column TailingCauses->TailingSolutions ResolutionCauses Check for: - Inefficient gradient - Suboptimal mobile phase - Inadequate column PoorResolution->ResolutionCauses Yes ResolutionSolutions Solutions: - Optimize gradient - Change organic modifier/pH - Use high-resolution column ResolutionCauses->ResolutionSolutions DriftCauses Check for: - Poor column equilibration - Mobile phase changes - Temperature fluctuations RetentionDrift->DriftCauses Yes DriftSolutions Solutions: - Increase equilibration time - Prepare fresh mobile phase - Use column oven DriftCauses->DriftSolutions

References

Troubleshooting inconsistent results in assays using N-Acetyl-3,5-diiodo-L-tyrosine.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-Acetyl-3,5-diiodo-L-tyrosine in various assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound is a specialized derivative of the amino acid L-tyrosine.[1] The addition of two iodine atoms to the tyrosine ring and an acetyl group at the nitrogen terminus enhances its biological activity and modifies its solubility and stability compared to L-tyrosine.[1] Its primary applications are in:

  • Thyroid Research: It serves as a valuable tool for studying the synthesis and metabolism of thyroid hormones due to its structural similarity to thyroid hormone precursors.[1]

  • Radiopharmaceuticals: It is used in the development of radiolabeled compounds for imaging and therapeutic applications in nuclear medicine.[1]

  • Biochemical Assays: It is employed to measure enzyme activity and interactions, particularly for enzymes involved in iodine and tyrosine metabolic pathways.[1]

  • Drug Development: It can act as a lead compound in the synthesis of new pharmaceuticals, especially for thyroid-related disorders.[1]

Q2: What are the key physicochemical properties of this compound to consider for experimental design?

Key properties include its molecular weight of 475.02 g/mol and its enhanced solubility and stability in comparison to other iodinated tyrosine derivatives.[1] However, like many iodinated compounds, it can be sensitive to light and oxidation. For optimal stability, solutions should be stored protected from light, at a slightly acidic to neutral pH (5.0-7.0), and at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term).[2]

Q3: How should I prepare a stock solution of this compound?

Due to its enhanced solubility, this compound is more readily dissolved in aqueous buffers than its non-acetylated counterpart.[1] For a stable stock solution, it is recommended to:

  • Use a deoxygenated buffer.

  • Protect the solution from light by using an amber vial or wrapping the container in foil.

  • Maintain a pH between 5 and 7.

  • For long-term storage, aliquot the solution and freeze at -20°C or below to minimize freeze-thaw cycles.[2]

Troubleshooting Inconsistent Assay Results

Inconsistent results in assays using this compound can arise from several factors related to the compound's stability, its interaction with assay components, and the experimental setup.

Problem 1: High background or variable blank readings.

Possible CauseTroubleshooting Steps
Compound Degradation: this compound can degrade, especially when exposed to light or oxidative conditions, leading to the formation of products that may interfere with absorbance or fluorescence readings.[2]1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions protected from light and at the recommended temperature. 3. Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidation.[2]
Buffer Instability: The pH of the buffer can affect the stability of the compound.[3]1. Ensure the buffer system is robust and maintains a stable pH throughout the experiment. 2. Verify the pH of your final assay solution.

Problem 2: Lower than expected enzyme activity or inhibition.

Possible CauseTroubleshooting Steps
Inaccurate Concentration of Stock Solution: Degradation of the compound in the stock solution can lead to a lower effective concentration.[2]1. Verify the concentration of your this compound stock solution using a validated analytical method such as HPLC-UV. 2. Always use freshly prepared solutions for critical experiments.
Competitive Inhibition: If used as a substrate, free diiodotyrosine (a potential degradation product) can act as a competitive inhibitor for some enzymes, such as thyroid peroxidase.[4]1. Minimize degradation by following proper handling and storage procedures. 2. If degradation is suspected, purify the this compound before use.
Deiodination: The compound may undergo deiodination under certain assay conditions, altering its structure and activity. This has been observed as a minor degradation pathway for free diiodotyrosine in the presence of thyroid peroxidase.[4]1. Analyze your reaction products using techniques like HPLC or mass spectrometry to check for the presence of deiodinated forms. 2. If deiodination is occurring, you may need to adjust the assay conditions (e.g., buffer components, incubation time).

Problem 3: Poor reproducibility between experiments.

Possible CauseTroubleshooting Steps
Variability in Reagent Preparation: Inconsistent preparation of this compound solutions can lead to variability.1. Standardize your protocol for solution preparation, including the source of the compound, solvent, pH, and storage conditions.
Light Exposure: The extent of light-induced degradation can vary between experiments.1. Consistently work with this compound solutions in a light-protected environment (e.g., using amber tubes, minimizing exposure to ambient light).

Data Presentation

Table 1: Solubility of N-Acetyl-L-tyrosine in Various Solvents (as a reference for this compound)

Solvent/BufferpHTemperature (°C)Solubility (mg/mL)Molar Equivalent (mM)
WaterNot SpecifiedRoom Temperature~25~112
Phosphate-Buffered Saline (PBS)7.2Room Temperature~10~44.8
Dimethyl Sulfoxide (DMSO)Not ApplicableRoom Temperature44 - 60~197 - 269
EthanolNot ApplicableRoom TemperatureSolubleNot Specified

Data compiled from multiple sources.[2]

Experimental Protocols

Detailed Methodology: Thyroid Peroxidase (TPO) Inhibition Assay using this compound

This protocol is adapted from established peroxidase assays and considers the known interaction of diiodotyrosine with TPO.[4][5] It measures the inhibition of TPO-catalyzed oxidation of a chromogenic substrate in the presence of this compound.

Materials:

  • This compound

  • Human Thyroid Peroxidase (TPO) enzyme preparation

  • Guaiacol (chromogenic substrate)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (50 mM, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or a slightly alkaline buffer) and further dilute to desired concentrations in the phosphate buffer.

    • Prepare a 33 mM solution of guaiacol in phosphate buffer.

    • Prepare a fresh solution of H₂O₂ in phosphate buffer. The optimal concentration should be determined empirically but is typically in the low millimolar range.

    • Dilute the TPO enzyme preparation in cold phosphate buffer to the desired working concentration.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 50 µL of phosphate buffer

      • 40 µL of the this compound solution at various concentrations (or buffer for the control).

      • 50 µL of the guaiacol solution.

      • 20 µL of the TPO enzyme solution.

    • Incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding 50 µL of the H₂O₂ solution to each well.

    • Immediately measure the absorbance at 470 nm every minute for a total of 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of this compound.

    • Plot the reaction rate as a function of the inhibitor concentration to determine the IC₅₀ value.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Assay Results issue_type Identify Issue Type start->issue_type high_bg High Background / Variable Blanks issue_type->high_bg High Background low_activity Low Activity / Inhibition issue_type->low_activity Low Signal poor_repro Poor Reproducibility issue_type->poor_repro Variability check_stability Check Compound Stability (Fresh solution, light protection, storage temp) high_bg->check_stability check_buffer Verify Buffer pH and Stability high_bg->check_buffer check_conc Verify Stock Concentration (HPLC) low_activity->check_conc check_degradation Assess for Degradation/Deiodination (HPLC/MS) low_activity->check_degradation standardize_prep Standardize Reagent Preparation Protocol poor_repro->standardize_prep control_light Control Light Exposure Consistently poor_repro->control_light resolve Resolved check_stability->resolve check_buffer->resolve check_conc->resolve check_degradation->resolve standardize_prep->resolve control_light->resolve

Caption: Troubleshooting workflow for assays with this compound.

Thyroid_Hormone_Synthesis_Pathway Potential Role in Thyroid Hormone Synthesis Pathway cluster_thyroid_cell Thyroid Follicular Cell Tyrosine Tyrosine TPO Thyroid Peroxidase (TPO) Tyrosine->TPO MIT MIT (Monoiodotyrosine) Iodide Iodide (I-) Iodide->TPO TPO->MIT DIT DIT (Diiodotyrosine) TPO->DIT MIT->TPO T3 T3 MIT->T3 DIT->T3 T4 T4 DIT->T4 Inhibitor This compound (Potential Competitive Inhibitor) Inhibitor->TPO Inhibits

Caption: Role of di-iodinated tyrosine in thyroid hormone synthesis.

References

Preventing degradation of N-Acetyl-3,5-diiodo-L-tyrosine during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-Acetyl-3,5-diiodo-L-tyrosine to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a dry, dark place. For optimal shelf-life, storage in a freezer at or below -20°C is recommended.[1][2][3] Storage at refrigerated temperatures (0-8°C) is also acceptable for shorter periods.[4]

Q2: What is the primary degradation pathway for this compound in aqueous solutions?

A2: The most common degradation pathway in aqueous solutions is the hydrolysis of the N-acetyl group. This reaction yields L-3,5-diiodotyrosine and acetic acid. The rate of this hydrolysis is significantly influenced by the pH of the solution.

Q3: How stable are solutions of this compound?

A3: Aqueous solutions of similar compounds, like 3,5-Diiodo-L-tyrosine, are not recommended for storage for more than one day.[2] It is best practice to prepare solutions fresh before use. If a solution must be stored, it should be kept at 2-8°C for no longer than 24 hours.

Q4: What are the visible signs of degradation?

A4: A noticeable change in the color of the powder from its typical white or light yellow appearance, or any clumping due to moisture absorption, can indicate degradation.[4] For solutions, precipitation may occur as the less soluble degradation product, L-3,5-diiodotyrosine, forms.

Q5: Is this compound sensitive to light?

A5: While specific data on the photosensitivity of this compound is limited, iodinated compounds and tyrosine derivatives can be light-sensitive. Therefore, it is crucial to store the compound in a dark place, for example, by using an amber vial or by wrapping the container in foil.[1]

Q6: Can I autoclave solutions containing this compound?

A6: Autoclaving is not recommended. The high temperatures will significantly accelerate the rate of hydrolysis, leading to substantial degradation of the compound. For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and use of this compound.

Table 1: Troubleshooting Common Issues
Observed Issue Potential Cause Recommended Action
Change in powder color (darkening/yellowing) Oxidation or photodegradation.Discard the reagent. Ensure future batches are stored in a dark, dry, and oxygen-free environment (e.g., under argon or nitrogen).
Unexpected peaks in HPLC/LC-MS analysis Presence of degradation products (e.g., L-3,5-diiodotyrosine) or impurities.Develop a stability-indicating HPLC method to separate the main compound from its potential degradation products. Run a forced degradation study to identify the retention times of these products.[5]
Poor solubility or precipitation in neutral buffer Degradation to the less soluble L-3,5-diiodotyrosine.Prepare solutions fresh immediately before use. If solubility is an issue, a slight adjustment of the pH may be necessary, depending on experimental tolerance.
Decreased pH of the solution over time Hydrolysis of the N-acetyl group, releasing acetic acid.This is an inherent stability issue in aqueous solutions. Prepare fresh solutions more frequently and use a robust buffer system if pH stability is critical for the experiment.[5]
Inconsistent experimental results Degradation of the compound leading to lower effective concentration.Always use freshly prepared solutions. Verify the purity of the solid compound via HPLC before preparing a new stock solution.

Stability and Degradation

The stability of this compound is primarily compromised by hydrolysis and oxidation.

Table 2: Factors Affecting Stability
Factor Effect Prevention Measures
Temperature Higher temperatures accelerate hydrolysis and other degradation pathways.Store solid compound at -20°C. Keep solutions refrigerated (2-8°C) for short periods only.
pH (in solution) Hydrolysis of the N-acetyl group is catalyzed by both acidic and basic conditions.Prepare solutions in a buffer appropriate for your experiment and use them immediately. Avoid extreme pH values during storage.
Light Iodinated aromatic compounds can be susceptible to photodegradation.Store both solid and solutions protected from light (e.g., in amber vials).
Oxygen The phenolic ring is susceptible to oxidation, which can lead to dimerization and other byproducts.Store the solid under an inert atmosphere (argon or nitrogen). Purge solvents with an inert gas before preparing solutions.
Moisture Can accelerate hydrolysis of the solid compound over time.Store in a desiccator or a very dry environment. Ensure the container is tightly sealed.

Diagrams

Workflow for Handling and Storage

G cluster_storage Storage & Handling Workflow Receive Receive Compound Inspect Inspect for Color Change & Intact Seal Receive->Inspect Store Store Solid at -20°C in Dark & Dry Conditions Inspect->Store If OK Quarantine Quarantine & Contact Supplier Inspect->Quarantine If Not OK Weigh Weigh Quickly in Dry Environment Store->Weigh Check Periodically Check Purity via HPLC Store->Check Prepare Prepare Solution Fresh (Use Degassed Solvents) Weigh->Prepare Use Use Immediately Prepare->Use

Caption: Recommended workflow for receiving, storing, and handling this compound.

Troubleshooting Logic for Impure Compound

Caption: A decision tree for troubleshooting suspected degradation of the compound.

Potential Degradation Pathways

G cluster_pathways Primary Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Parent This compound Hydrolysis_Prod1 L-3,5-diiodotyrosine Parent->Hydrolysis_Prod1 H₂O (Acid/Base) Hydrolysis_Prod2 Acetic Acid Parent->Hydrolysis_Prod2 H₂O (Acid/Base) Oxidation_Prod1 Dimerized Products Parent->Oxidation_Prod1 O₂, Light Oxidation_Prod2 Quinone-type Species Parent->Oxidation_Prod2 O₂, Light

Caption: Key non-enzymatic degradation routes for this compound.

Experimental Protocols

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reversed-phase HPLC method suitable for assessing the purity of this compound and detecting potential degradation products. This method is based on standard procedures for analyzing N-acetylated amino acids.[1][4]

1. Materials and Reagents:

  • This compound (Reference Standard and Sample)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic Acid (TFA)

  • Deionized Water (18 MΩ·cm)

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% TFA in Deionized Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a 50:50 mixture of Mobile Phase A and B to a final concentration of 0.5 mg/mL.

  • Sample Solution: Prepare the sample to be tested in the same manner and at the same concentration as the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution.

  • The primary degradation product, L-3,5-diiodotyrosine, is more polar and is expected to elute earlier than the parent compound. Oxidation products may be more or less polar depending on their structure.

  • Calculate the purity of the sample by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Disclaimer: This technical support guide is based on publicly available information and general chemical principles. Users should always consult the manufacturer's specific storage and handling recommendations and perform their own validation for any analytical methods.

References

Strategies to minimize off-target effects in experiments with iodinated compounds.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize off-target effects in experiments involving iodinated compounds. Find troubleshooting advice and answers to frequently asked questions to ensure the accuracy and specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with iodinated compounds?

A1: Off-target effects occur when a compound binds to unintended biological molecules, such as receptors or enzymes, in addition to its intended target.[1] This can lead to misleading experimental results, reduced therapeutic efficacy, and potential toxicity.[1][2] Iodination, the process of introducing one or more iodine atoms into a molecule, can alter a compound's physicochemical properties, such as its size, shape, and lipophilicity (fat-solubility).[2] These changes can inadvertently increase the compound's affinity for unintended targets, leading to a higher risk of off-target binding.

Q2: How does iodination specifically alter a compound's properties to increase off-target binding?

A2: The introduction of iodine, a large and lipophilic atom, can significantly increase the overall lipophilicity of a compound.[2] This increased lipophilicity can enhance non-specific binding to hydrophobic surfaces, such as plasticware, and to hydrophobic pockets in proteins other than the intended target.[2][3] Furthermore, the addition of iodine can change the compound's conformation, potentially creating new, unintended interactions with other proteins.

Q3: Can iodination affect the binding affinity of my compound for its intended target?

A3: Yes, iodination can significantly influence the binding affinity for the intended target. The addition of iodine can either increase or decrease the affinity depending on the specific interactions of the iodine atom within the binding pocket of the target protein. For example, covalent labeling of human transferrin with ¹²⁵I was shown to reduce its binding affinity for its receptor by 3-5 fold.[4] It is crucial to characterize the binding affinity of the iodinated compound and compare it to its non-iodinated counterpart.

Troubleshooting Guide: High Non-Specific Binding

High non-specific binding is a common issue in experiments with iodinated compounds, which can obscure the specific signal. The following guide provides steps to identify and mitigate this problem.

Problem: High background signal in my binding assay.

This is often indicative of high non-specific binding of your iodinated compound to assay components like microplates, filters, or other proteins in your sample.

Solution Workflow:

A High Background Signal Detected B Optimize Assay Buffer A->B Adjust pH & Salt Concentration C Refine Washing Protocol A->C Increase Wash Steps & Volume D Incorporate Blocking Agents A->D Add BSA, Casein, or Non-ionic Detergent E Evaluate Compound Concentration A->E Perform Saturation Binding Assay F Re-evaluate Specific Binding B->F C->F D->F E->F

Caption: Troubleshooting workflow for high background signal.

Step-by-Step Troubleshooting:
  • Optimize Assay Buffer:

    • pH Adjustment: The charge of your compound and its potential off-targets can be influenced by pH. Empirically test a range of pH values to find the optimal condition that favors specific binding.[5]

    • Increase Salt Concentration: Increasing the ionic strength of the buffer with salts like NaCl can minimize electrostatic interactions that contribute to non-specific binding.[6][7]

  • Refine Washing Protocol:

    • Increase Wash Steps and Volume: Insufficient washing can leave unbound iodinated compound behind, contributing to high background.[8][9] Increase the number of washes and the volume of wash buffer used.

    • Use Ice-Cold Wash Buffer: For radioligand binding assays, washing with ice-cold buffer can help to slow the dissociation of the specifically bound ligand while more effectively removing the non-specifically bound compound.[6]

  • Incorporate Blocking Agents:

    • Protein Blockers: Add proteins like Bovine Serum Albumin (BSA) or casein to your assay buffer.[6][7] These proteins will bind to non-specific sites on your assay plates and other components, reducing the opportunity for your iodinated compound to do so.

    • Non-ionic Detergents: Including a low concentration (e.g., 0.05%) of a non-ionic detergent like Tween-20 can help to reduce hydrophobic interactions that lead to non-specific binding.[7]

  • Evaluate Compound Concentration:

    • Use an Appropriate Concentration: Using an excessively high concentration of your iodinated compound can lead to increased non-specific binding.[6] It is recommended to use a concentration at or below the dissociation constant (Kd) for your compound's target.

    • Perform a Saturation Binding Assay: This will help you determine the optimal concentration of your iodinated compound to use and to quantify the amount of non-specific binding.

Data Presentation

Table 1: Impact of Iodination on Binding Affinity

This table summarizes the effect of iodination on the binding affinity (Kd) of human transferrin to its receptor. A lower Kd value indicates higher affinity.

CompoundKd (nM)Fold Change in Affinity
Unmodified Transferrin0.22-
¹²⁵I-labeled Transferrin1.014.6x decrease
¹²⁵I-labeled Transferrin Receptor0.663.0x decrease

Data adapted from: Biochim Biophys Acta. 2002 Feb 15;1570(1):19-26.[4]

Table 2: Common Blocking Agents to Reduce Non-Specific Binding
Blocking AgentTypical ConcentrationMechanism of Action
Bovine Serum Albumin (BSA)1-5%Saturates non-specific binding sites on surfaces.[6][7]
Casein/Non-fat Dry Milk1-5%Similar to BSA, blocks non-specific protein binding.[10]
Tween-200.05-0.1%Reduces non-specific hydrophobic interactions.[7]
Polyethyleneimine (PEI)0.3-0.5%Pre-treats glass fiber filters to reduce ligand binding.[6]

Experimental Protocols

Protocol 1: Saturation Binding Assay with an Iodinated Radioligand

This protocol is a key experiment to characterize the binding of your iodinated compound to its target and to quantify non-specific binding.

Experimental Workflow:

A Prepare Cell/Membrane Homogenate B Set up Total & Non-Specific Binding Tubes/Wells A->B C Add Increasing Concentrations of Iodinated Radioligand B->C D Add Excess Unlabeled Ligand (for Non-Specific Binding) B->D E Incubate to Reach Equilibrium C->E D->E F Separate Bound from Free Ligand (e.g., Filtration) E->F G Quantify Radioactivity F->G H Calculate Specific Binding G->H I Determine Kd and Bmax H->I

Caption: Workflow for a saturation binding assay.

Methodology:

  • Preparation: Prepare a homogenate of cells or membranes expressing the target receptor. Quantify the protein concentration.[1]

  • Assay Setup: Set up two sets of tubes or wells. One set will measure total binding, and the other will measure non-specific binding.[11]

  • Radioligand Addition: To both sets of tubes, add increasing concentrations of the iodinated radioligand.

  • Competitor Addition: To the non-specific binding tubes only, add a high concentration of the corresponding non-radiolabeled compound.[12] This will saturate the specific binding sites, so any remaining bound radioligand is considered non-specific.

  • Incubation: Incubate all tubes at a constant temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.[6]

  • Separation: Rapidly separate the bound radioligand from the free radioligand. This is commonly done by vacuum filtration through glass fiber filters.[12]

  • Quantification: Measure the radioactivity of the filters using a gamma counter.

  • Data Analysis:

    • Specific Binding = Total Binding - Non-Specific Binding.

    • Plot specific binding as a function of the radioligand concentration.

    • Use non-linear regression analysis to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).[1]

Signaling Pathway Considerations

Off-target effects of iodinated compounds can lead to the unintended activation or inhibition of various signaling pathways. It is crucial to consider these possibilities when interpreting experimental data.

Logical Flow for Investigating Off-Target Pathway Activation:

A Unexpected Phenotypic Result with Iodinated Compound B Hypothesize Off-Target Signaling Pathway Activation A->B C Profile Expression of Key Pathway Components (e.g., Western Blot) B->C D Use a Structurally Unrelated Inhibitor for the Same Target B->D E Phenotype Persists? D->E Yes F Phenotype Abolished? D->F No G Confirm Off-Target Interaction E->G

Caption: Investigating unexpected signaling pathway activation.

By systematically applying these troubleshooting strategies and experimental protocols, researchers can minimize off-target effects and ensure the reliability of their data when working with iodinated compounds.

References

Adjusting pH for optimal N-Acetyl-3,5-diiodo-L-tyrosine activity in experiments.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3,5-diiodo-L-tyrosine. The following information will help you optimize your experimental conditions, with a focus on adjusting pH for maximum activity and stability.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the stability of this compound solutions?

A1: While specific stability data for this compound is not extensively published, we can draw parallels from its non-iodinated counterpart, N-Acetyl-L-tyrosine. Generally, N-acetylated amino acids are most stable in neutral to slightly acidic conditions, within a pH range of 4-7.[1] Under strongly acidic (pH < 3) or alkaline (pH > 8) conditions, the rate of hydrolysis of the N-acetyl group can increase, leading to the formation of 3,5-diiodo-L-tyrosine and acetic acid.[1] For maximal stability, it is recommended to prepare solutions fresh and store them at 2-8°C for short-term use or frozen at -20°C for longer-term storage.[1]

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is pH-dependent. Similar to N-Acetyl-L-tyrosine, its solubility is expected to increase at pH values above its carboxylic acid pKa (predicted to be around 2.98), as the carboxyl group becomes deprotonated, increasing its polarity.[2] Therefore, slightly alkaline conditions may enhance solubility. However, it is crucial to balance solubility with stability, as highly alkaline conditions can promote degradation.[1]

Q3: My this compound solution is cloudy or has formed a precipitate. What could be the cause?

A3: Precipitation in your this compound solution can be due to several factors:

  • pH Fluctuations: If the pH of your solution shifts to a range where the compound is less soluble, precipitation can occur. It is critical to use a suitable buffer system to maintain a stable pH.[3]

  • Low Solubility of Degradation Products: If your solution has started to degrade, the resulting 3,5-diiodo-L-tyrosine has a lower solubility than its N-acetylated form, especially at neutral pH, and may precipitate out of solution.[1]

  • Concentration Exceeds Solubility: The concentration of your solution may be too high for the given solvent and pH.

  • Interaction with Other Components: In complex media, interactions with salts or other components can lead to precipitation.[3]

Q4: In what biological processes is this compound primarily involved?

A4: this compound is significant in thyroid research as it is a derivative of a precursor to thyroid hormones.[4] The iodination of tyrosine residues is a critical step in the synthesis of thyroxine (T4) and triiodothyronine (T3).[5] The coupling of di-iodo-tyrosine (DIT) molecules is a key reaction in this pathway, and this process is known to be less efficient at acidic pH.[6]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results
Possible CauseRecommended Action
Degradation of this compound Prepare fresh solutions before each experiment. Store stock solutions in aliquots at -20°C to minimize freeze-thaw cycles.[1]
pH Shift in Experimental Medium Verify the pH of your medium after adding the compound. Use a robust buffering system to maintain the desired pH throughout the experiment.
Precipitation of the Compound Visually inspect your solution for any precipitate. If present, refer to the troubleshooting guide for precipitation below.
Issue 2: Difficulty Dissolving this compound
Possible CauseRecommended Action
Inadequate Solvent While soluble in some organic solvents like DMSO, for biological assays, aqueous buffers are preferred.[2]
Low Temperature Gentle warming (not exceeding 50-60°C) can aid in the dissolution of higher concentrations.[2]
pH is not optimal for solubility Adjust the pH to be slightly above the pKa of the carboxylic acid group (around 2.98) to increase solubility.[2] Be mindful that a highly alkaline pH can reduce stability.
High Concentration Prepare a more dilute solution or use a different solvent system if your experimental design allows.

Experimental Protocols

Protocol: Preparation of a Stock Solution of this compound

This protocol provides a general method for preparing an aqueous stock solution.

Materials:

  • This compound powder

  • Sterile, deionized water or an appropriate aqueous buffer (e.g., PBS, Tris)

  • Sterile conical tubes or vials

  • Vortex mixer or sonicator

  • pH meter

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required mass: Determine the amount of this compound powder needed to achieve the desired stock concentration.

  • Initial Mixing: Weigh the calculated amount of powder and add it to a sterile tube. Add a volume of your chosen solvent that is less than the final desired volume.

  • Dissolution: Vortex or sonicate the mixture to aid dissolution. Gentle warming can be applied if necessary.[2]

  • pH Adjustment (Critical Step): Monitor the pH of the solution. If necessary, adjust the pH to the desired range (ideally between 4 and 7 for stability) using small additions of dilute acid or base.

  • Final Volume: Once the powder is completely dissolved, add the solvent to reach the final desired volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.

  • Storage: Store the stock solution in aliquots at 2-8°C for short-term use or at -20°C for long-term storage.[1]

Visualizations

Thyroid Hormone Synthesis Pathway

ThyroidHormoneSynthesis cluster_coupling Coupling Reaction Tyrosine Tyrosine TPO Thyroid Peroxidase (TPO) + H2O2 Tyrosine->TPO MIT Monoiodotyrosine (MIT) MIT_c MIT MIT->MIT_c DIT This compound (Precursor to DIT) DIT_c1 DIT DIT->DIT_c1 DIT_c2 DIT DIT->DIT_c2 T3 Triiodothyronine (T3) T4 Thyroxine (T4) Iodide Iodide (I-) Iodide->TPO uptake TPO->MIT Iodination TPO->DIT Iodination MIT_c->T3 + DIT_c1 DIT_c1->T4 + DIT_c2

Caption: Biosynthesis pathway of thyroid hormones from tyrosine.

Troubleshooting Workflow for Solution Precipitation

TroubleshootingPrecipitation Start Precipitation Observed in This compound Solution CheckpH Is the pH within the optimal range (4-7)? Start->CheckpH AdjustpH Adjust pH to the recommended range. CheckpH->AdjustpH No CheckConc Is the concentration too high? CheckpH->CheckConc Yes Resolved Issue Resolved AdjustpH->Resolved Dilute Prepare a more dilute solution. CheckConc->Dilute Yes CheckStorage Was the solution stored properly? CheckConc->CheckStorage No Dilute->Resolved PrepareFresh Prepare a fresh solution. CheckStorage->PrepareFresh No CheckInteractions Are there potential interactions with other media components? CheckStorage->CheckInteractions Yes PrepareFresh->Resolved CheckInteractions->PrepareFresh No Simplify Simplify the solvent system if possible. CheckInteractions->Simplify Yes Simplify->Resolved

Caption: A logical workflow for troubleshooting precipitation issues.

References

Overcoming precipitation issues with N-Acetyl-3,5-diiodo-L-tyrosine in buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-3,5-diiodo-L-tyrosine. Due to the limited availability of specific solubility data for this compound, some recommendations are based on the properties of structurally related compounds such as N-Acetyl-L-tyrosine and 3,5-Diiodo-L-tyrosine and may require optimization.

Troubleshooting Guide

Issue: Precipitation of this compound in Aqueous Buffers

Precipitation of this compound can occur during the preparation of stock solutions or upon addition to experimental buffers. This guide provides a systematic approach to diagnose and resolve these issues.

Scenario 1: Precipitate forms immediately upon adding the compound to a neutral pH buffer (e.g., PBS, pH 7.4).
  • Potential Cause: Low intrinsic solubility of this compound at neutral pH. The presence of two iodine atoms on the tyrosine ring can decrease aqueous solubility compared to the non-iodinated form.

  • Troubleshooting Steps:

    • pH Adjustment: The solubility of tyrosine derivatives is often pH-dependent. Prepare a stock solution in a slightly alkaline buffer (e.g., pH 8.0-9.0) to deprotonate the carboxylic acid and phenolic hydroxyl groups, which can increase solubility. Carefully adjust the pH of the final working solution back to the desired experimental pH. Be aware that rapid changes in pH can also cause precipitation.

    • Use of Co-solvents: Prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <0.5%).

    • Gentle Heating: Gently warm the solution to between 37°C and 50°C while stirring to aid dissolution. Do not overheat, as this may cause degradation of the compound. Allow the solution to cool to room temperature slowly. If a precipitate forms upon cooling, the solution is supersaturated.

    • Sonication: Use a sonicator to break down aggregates and enhance dissolution. This can be particularly effective for preparing highly concentrated solutions.

Scenario 2: The compound dissolves initially but precipitates over time or when stored at 4°C.
  • Potential Cause: The solution is supersaturated at room temperature or colder storage temperatures.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: It is recommended to prepare solutions fresh for each experiment.

    • Store at Room Temperature: If short-term storage is necessary, consider storing the solution at room temperature if the compound is stable under these conditions.

    • Reduce Concentration: The desired concentration may be above the solubility limit in the chosen buffer. Prepare a more dilute solution.

    • Aliquot and Freeze: For longer-term storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Scenario 3: A precipitate forms when a concentrated stock solution (e.g., in DMSO) is added to the aqueous experimental buffer.
  • Potential Cause: The compound is precipitating out of the aqueous buffer due to the change in solvent polarity, even if the final concentration is below the theoretical solubility limit.

  • Troubleshooting Steps:

    • Stir Vigorously: Add the stock solution dropwise to the vigorously stirring buffer to ensure rapid and even dispersion.

    • Increase Final Volume: Diluting into a larger volume of buffer can help to keep the compound in solution.

    • Use of Surfactants or Excipients: Consider the addition of a biocompatible surfactant (e.g., Tween-80) or a solubilizing agent like cyclodextrin to the aqueous buffer to enhance solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for preparing a stock solution of this compound?

A1: Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO. For related compounds like 3,5-Diiodo-L-tyrosine, a solubility of approximately 10 mg/mL in DMSO has been reported.

Q2: How does pH affect the solubility of this compound?

A2: The solubility of this compound is expected to be pH-dependent. Increasing the pH to a slightly alkaline range (pH 8.0-9.0) should increase its solubility by deprotonating the carboxylic acid and phenolic hydroxyl groups.

Q3: Can I heat the solution to dissolve this compound?

A3: Gentle heating to 37-50°C can aid in dissolution. However, prolonged or excessive heating should be avoided to prevent potential degradation of the compound.

Q4: What is the best way to store solutions of this compound?

A4: For optimal stability, it is best to prepare solutions fresh. If storage is necessary, aliquot stock solutions into single-use vials and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Q5: My solution of this compound has a slight yellow tint. Is this normal?

A5: Yes, this compound is typically a light yellow crystalline powder, so a slight yellow color in solution is expected.

Data Presentation

Table 1: Solubility of this compound and Related Compounds

CompoundSolvent/BufferpHTemperatureSolubility (mg/mL)Molar Equivalent (mM)
This compound MethanolN/ARoom Temp.Soluble (qualitative)N/A
3,5-Diiodo-L-tyrosine DMSON/ARoom Temp.~10~23.1
PBS7.2Room Temp.~0.3~0.69
N-Acetyl-L-tyrosine DMSON/ARoom Temp.45201.6
WaterN/ARoom Temp.25112.0
PBS7.2Room Temp.1044.8

Note: Data for this compound in aqueous buffers is limited. The data for related compounds is provided for reference and may be used as a starting point for optimization.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution until the powder is completely dissolved. Gentle warming (up to 50°C) or brief sonication can be used to aid dissolution.

  • Storage: Store the stock solution in single-use aliquots at -20°C or -80°C.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer
  • Buffer Preparation: Prepare the desired aqueous buffer (e.g., PBS, pH 7.4) and ensure it is at room temperature.

  • Dilution: While vigorously stirring the buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.

  • pH Verification (if applicable): If the stock solution was prepared in a pH-adjusted buffer, verify the pH of the final working solution and adjust if necessary using dilute HCl or NaOH.

  • Sterilization (if required): If the solution is for cell culture or in vivo use, sterilize it by passing it through a 0.22 µm syringe filter.

  • Use Immediately: It is recommended to use the freshly prepared working solution immediately to avoid precipitation.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh N-Acetyl-3,5- diiodo-L-tyrosine add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Gentle Heat add_dmso->dissolve store Aliquot and Store at -20°C / -80°C dissolve->store buffer Prepare Aqueous Buffer dilute Add Stock Solution to Stirring Buffer buffer->dilute ph_check Verify and Adjust pH dilute->ph_check filter Sterile Filter (0.22 µm) ph_check->filter use Use Immediately filter->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Precipitation Observed low_sol Low Intrinsic Solubility start->low_sol supersat Supersaturation start->supersat solvent_swap Solvent Polarity Change start->solvent_swap adjust_ph Adjust pH (alkaline) low_sol->adjust_ph use_cosolvent Use Co-solvent (DMSO) low_sol->use_cosolvent heat_sonicate Gentle Heat / Sonication low_sol->heat_sonicate fresh_prep Prepare Fresh supersat->fresh_prep reduce_conc Reduce Concentration supersat->reduce_conc vigorous_stir Vigorous Stirring during Dilution solvent_swap->vigorous_stir

Caption: Troubleshooting logic for precipitation issues with this compound.

Validation & Comparative

A Comparative Guide: N-Acetyl-3,5-diiodo-L-tyrosine vs. 3,5-diiodo-L-tyrosine in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of N-Acetyl-3,5-diiodo-L-tyrosine and its parent compound, 3,5-diiodo-L-tyrosine, with a focus on their applications and performance in biological assays. While direct comparative studies with quantitative data are limited, this document synthesizes the available information to highlight their individual characteristics and potential differences in biological activity.

Introduction

3,5-diiodo-L-tyrosine (DIT) is an endogenous intermediate in the biosynthesis of thyroid hormones.[1] Its acetylated derivative, this compound, is a synthetic compound utilized in thyroid research, in part due to its enhanced solubility and stability.[2] This guide explores their known biological roles, potential mechanisms of action, and provides detailed experimental protocols for relevant assays.

Summary of Biological Activity and Properties

The following table summarizes the known biological activities and properties of this compound and 3,5-diiodo-L-tyrosine. Direct comparative quantitative data, such as IC50 values from the same study, are not currently available in the public domain.

FeatureThis compound3,5-diiodo-L-tyrosine (DIT)
Primary Role Derivative of DIT used in thyroid research and as a precursor for radiopharmaceuticals.[2]Intermediate in the biosynthesis of thyroid hormones (T3 and T4).[1]
Solubility & Stability Enhanced solubility and stability compared to other iodinated tyrosine derivatives.[2]Standard solubility for an amino acid derivative.
Enzyme Inhibition Employed in various biochemical assays to measure enzyme activity and interactions.[2] Specific inhibitory concentrations are not well-documented in publicly available literature.Thyroid Peroxidase (TPO): Competitive inhibitor at concentrations higher than 5 µM. Tyrosine Hydroxylase: Inhibitor with a reported IC50 of 20 µM.[3]
Mechanism of Action Believed to be involved in pathways concerning iodine and tyrosine derivatives.[2] The effect of N-acetylation on its biological activity compared to DIT is not fully elucidated.Competitively inhibits TPO, a key enzyme in thyroid hormone synthesis.[4] Also acts as a substrate for the synthesis of thyroid hormones.

The Impact of N-Acetylation on Biological Activity

N-acetylation is a common modification of biomolecules that can significantly alter their biological activity. In the context of 3,5-diiodo-L-tyrosine, the addition of an acetyl group to the amino terminus could have several effects:

  • Altered Enzyme Binding: The N-acetyl group can sterically hinder the binding of the molecule to the active site of enzymes that would normally recognize the free amino group of 3,5-diiodo-L-tyrosine. This could potentially reduce its inhibitory activity on enzymes like thyroid peroxidase.

  • Increased Stability: N-acetylation can protect the amino group from degradation, potentially increasing the compound's half-life in biological systems.[5]

  • Modified Cellular Uptake and Distribution: The change in polarity and size due to acetylation may affect how the molecule is transported across cell membranes.

Studies on other acetylated biomolecules have shown that acetylation can sometimes lead to a decrease or loss of biological function, suggesting it may be a mechanism for inactivation and elimination.[6][7] However, without direct experimental evidence, the precise impact of N-acetylation on the biological activity of 3,5-diiodo-L-tyrosine remains speculative.

Experimental Protocols

A key biological assay for evaluating compounds that interfere with thyroid hormone synthesis is the Thyroid Peroxidase (TPO) inhibition assay. TPO is a crucial enzyme that catalyzes the iodination of tyrosine residues on thyroglobulin, a critical step in the production of thyroid hormones.

Thyroid Peroxidase (TPO) Inhibition Assay (Amplex® UltraRed Method)

This protocol is adapted from established methods for measuring TPO inhibition in a high-throughput format.[5][6][7][8]

Principle:

The assay measures the peroxidase activity of TPO. In the presence of hydrogen peroxide (H₂O₂), TPO catalyzes the oxidation of the Amplex® UltraRed substrate to produce the highly fluorescent product, resorufin. An inhibitor of TPO will reduce the rate of this reaction, leading to a decrease in fluorescence.

Materials and Reagents:

  • TPO source (e.g., rat thyroid microsomes, recombinant human TPO)

  • Amplex® UltraRed reagent

  • Hydrogen peroxide (H₂O₂)

  • Potassium phosphate buffer

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (this compound and 3,5-diiodo-L-tyrosine)

  • Positive control (e.g., Propylthiouracil - PTU)

  • 96-well or 384-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the TPO enzyme in potassium phosphate buffer.

    • Prepare a stock solution of Amplex® UltraRed in DMSO.

    • Prepare a working solution of H₂O₂ in distilled water.

    • Prepare stock solutions of the test compounds and the positive control (PTU) in DMSO. Perform serial dilutions to create a range of concentrations for testing.

  • Assay Protocol:

    • To each well of the microplate, add the following in order:

      • Potassium phosphate buffer.

      • Test compound solution or DMSO (for vehicle control).

      • TPO enzyme solution.

      • Include a "no-enzyme" control by adding buffer instead of the enzyme solution.

    • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

    • Initiate the reaction by adding the H₂O₂ working solution to all wells.

    • Immediately start measuring the fluorescence at an excitation wavelength of ~530-560 nm and an emission wavelength of ~590 nm. Readings can be taken kinetically or as an endpoint measurement after a set incubation time (e.g., 30 minutes).

  • Data Analysis:

    • Subtract the background fluorescence (from the no-enzyme control) from all readings.

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by fitting the data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Signaling Pathway: Thyroid Hormone Synthesis and Potential Inhibition

Caption: Thyroid hormone synthesis pathway and points of potential inhibition.

Experimental Workflow: TPO Inhibition Assay

TPO_Inhibition_Workflow start Start prep_reagents Prepare Reagents: - TPO Enzyme - Amplex UltraRed - H2O2 - Test Compounds - Controls start->prep_reagents plate_setup Plate Setup (96/384-well): - Add Buffer - Add Test Compounds/Controls - Add TPO Enzyme prep_reagents->plate_setup incubation1 Incubate at 37°C plate_setup->incubation1 add_h2o2 Initiate Reaction: Add H2O2 Solution incubation1->add_h2o2 measure_fluorescence Measure Fluorescence (Excitation: ~545 nm, Emission: ~590 nm) add_h2o2->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Plot Dose-Response Curve - Determine IC50 measure_fluorescence->data_analysis end End data_analysis->end

Caption: Workflow for the Thyroid Peroxidase (TPO) inhibition assay.

References

Comparative Analysis of N-Acetyl-3,5-diiodo-L-tyrosine and Other Thyroid Hormone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of N-Acetyl-3,5-diiodo-L-tyrosine (NAc-DIT) and other key thyroid hormone analogs. Due to a lack of direct experimental data on the biological activity of NAc-DIT, this analysis focuses on a qualitative comparison based on structure-activity relationships, alongside quantitative data for well-characterized thyroid hormone analogs.

Introduction to Thyroid Hormone Analogs

Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3) and its prohormone L-thyroxine (T4), are essential for regulating metabolism, growth, and development. Their effects are mediated by thyroid hormone receptors (TRs), which exist as two major isoforms: TRα and TRβ. The development of thyroid hormone analogs aims to achieve tissue- and receptor-selective effects, thereby harnessing the therapeutic benefits of thyroid hormone action while minimizing adverse effects.

NAc-DIT is a derivative of the amino acid tyrosine and a potential precursor in the synthesis of thyroid hormones. Its biological activity as a thyroid hormone analog is not well-documented in publicly available literature. This guide will compare its structural features to other known analogs and discuss the potential implications for its activity.

Physicochemical Properties of this compound

A foundational understanding of a compound's physical and chemical characteristics is crucial for its evaluation as a potential therapeutic agent.

PropertyValueReference
Molecular Formula C₁₁H₁₁I₂NO₄[1]
Molecular Weight 475.02 g/mol [1]
CAS Number 1027-28-7[1]
Appearance Solid
Application Amino acid for proteomics research[1]

Comparative Analysis of Thyroid Hormone Analogs

While direct comparative data for NAc-DIT is unavailable, we can analyze its structure in the context of other well-studied thyroid hormone analogs. The key structural features influencing the activity of thyroid hormone analogs include the diphenyl ether backbone, the halogen substitutions on the phenolic rings, and the nature of the side chain.

Structure-Activity Relationships

The N-acetyl group in NAc-DIT introduces a modification at the amino acid side chain. Acetylation can influence a molecule's solubility, stability, and interaction with biological targets. For instance, a study on 3'-acetyl-3,5-diiodo-L-thyronine, a structurally related compound, demonstrated low in vitro affinity for the T3 receptor but surprisingly high thyromimetic activity in vivo. This suggests that the acetyl group might play a role in the compound's metabolism or transport, leading to enhanced activity in a physiological context.

The two iodine atoms at the 3 and 5 positions of the tyrosine ring in NAc-DIT are a common feature in thyroid hormone structures and are crucial for receptor binding. However, NAc-DIT lacks the second phenolic ring found in classical thyroid hormones like T3 and T4, which is a critical determinant of high-affinity receptor binding and biological activity.

Well-Characterized Thyroid Hormone Analogs: A Quantitative Comparison

To provide a framework for understanding where NAc-DIT might stand, the following table summarizes the properties of several well-characterized thyroid hormone analogs.

AnalogTarget ReceptorKey Therapeutic EffectsDevelopmental Stage/Application
Sobetirome (GC-1) TRβ selective agonistLowers LDL cholesterol and triglyceridesInvestigated for dyslipidemia and non-alcoholic steatohepatitis (NASH)[2]
Resmetirom (MGL-3196) TRβ selective agonistReduces liver fat in NASH patientsApproved for the treatment of NASH[2]
Eprotirome (KB2115) TRβ selective agonistLowered LDL cholesterolDevelopment halted due to safety concerns[2]
VK2809 TRβ selective agonistReduces liver fat and LDL cholesterolIn clinical trials for NASH and dyslipidemia[2]
3,5,3'-Triiodothyroacetic acid (Triac) TRβ preferenceUsed in the treatment of TRβ resistanceClinical use for specific thyroid disorders[2]
3,5-Diiodothyronine (T2) Weak TR agonistIncreases metabolic rate, lipid metabolismStudied for metabolic effects, but clinical utility is debated[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts in thyroid hormone action and the experimental workflows used to evaluate thyroid hormone analogs.

ThyroidHormoneSignaling cluster_cell Target Cell cluster_nucleus Nucleus T3 T3 TR Thyroid Hormone Receptor (TR) T3->TR Binds RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerizes TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binds to DNA Gene Target Gene mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Response Cellular Response Protein->Response ExperimentalWorkflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis receptor_binding Receptor Binding Assays (TRα and TRβ) gene_expression Gene Expression Analysis (e.g., qPCR) receptor_binding->gene_expression Determine functional activity animal_models Animal Models (e.g., hypothyroid rodents) receptor_binding->animal_models Candidate Selection gene_expression->animal_models Mechanism of Action metabolic_param Metabolic Parameter Measurement (e.g., cholesterol, triglycerides) animal_models->metabolic_param cardiac_effects Cardiac Function Assessment animal_models->cardiac_effects

References

Validating the Purity of Synthesized N-Acetyl-3,5-diiodo-L-tyrosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, ensuring the purity of synthesized active pharmaceutical ingredients is a critical step. This guide provides a comparative overview of analytical methods for validating the purity of N-Acetyl-3,5-diiodo-L-tyrosine, a key intermediate in the synthesis of thyroid hormone analogs.[1] We present a comparison of common analytical techniques, detailed experimental protocols, and supporting data to aid in the selection of the most appropriate validation strategy.

Comparison of Analytical Methods

The selection of an analytical method for purity determination depends on the desired level of sensitivity, specificity, and the nature of potential impurities. The following table summarizes the key characteristics of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Principle Separation based on differential partitioning of analytes between a stationary and a mobile phase.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural information.Measurement of the mass-to-charge ratio of ionized molecules.
Primary Use Quantitation of the main compound and detection of related substance impurities.Structural elucidation and confirmation of the synthesized compound. Can detect impurities with different chemical structures.Confirmation of molecular weight and elemental composition. Can be coupled with HPLC (LC-MS) for enhanced specificity.
Key Advantages High sensitivity, excellent quantitative accuracy, and ability to separate closely related compounds.Provides detailed structural information, non-destructive, and can be quantitative (qNMR).High sensitivity and specificity for molecular weight determination.
Potential Impurities Detected Starting materials (N-Acetyl-L-tyrosine), mono-iodinated intermediates (N-Acetyl-3-iodo-L-tyrosine), and other related substances.Structural isomers and impurities with distinct proton or carbon environments.Impurities with different molecular weights.
Typical Throughput Moderate to high, with typical run times of 15-30 minutes per sample.Low to moderate, requiring longer acquisition times for detailed spectra.High, especially when used as a detector for HPLC.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for assessing the purity of this compound due to its high resolving power and sensitivity. A reversed-phase method is typically employed.

Instrumentation:

  • HPLC system with a UV detector or a Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • Dissolve the synthesized product in the same solvent to a similar concentration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

Data Analysis: The purity of the synthesized compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Visualizations

The following diagrams illustrate the logical workflow for purity validation and the relationship between the target molecule and its potential impurities.

Purity_Validation_Workflow cluster_synthesis Synthesis & Crude Product cluster_analysis Purity Validation cluster_results Results & Decision Synthesis Synthesis of N-Acetyl- 3,5-diiodo-L-tyrosine Crude_Product Crude Product Synthesis->Crude_Product HPLC HPLC Analysis Crude_Product->HPLC NMR NMR Spectroscopy Crude_Product->NMR MS Mass Spectrometry Crude_Product->MS Purity_Data Purity Data (%, Structure, MW) HPLC->Purity_Data NMR->Purity_Data MS->Purity_Data Decision Pass / Fail Purity_Data->Decision

Workflow for validating the purity of synthesized this compound.

Impurity_Relationship Target This compound (Target Compound) Related_Substance Other Related Substances (e.g., degradation products) Target->Related_Substance Degradation Starting_Material N-Acetyl-L-tyrosine (Starting Material) Starting_Material->Target Iodination Intermediate N-Acetyl-3-iodo-L-tyrosine (Mono-iodinated Intermediate) Intermediate->Target Iodination

Relationship between the target compound and potential impurities.

References

Comparative Analysis of Antibody Cross-Reactivity with Iodinated Tyrosine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding and Assessing Antibody Specificity

The specificity of an antibody is paramount in the development of robust immunoassays and targeted therapeutics. When working with small molecules such as N-Acetyl-3,5-diiodo-L-tyrosine, a synthetic derivative of the thyroid hormone precursor diiodotyrosine, understanding the potential for cross-reactivity with structurally similar endogenous molecules is critical for accurate quantification and avoiding off-target effects. This guide provides a comparative overview of antibody cross-reactivity with iodinated tyrosine derivatives, supported by experimental data and detailed protocols to aid in the assessment of antibody specificity.

Quantitative Comparison of Antibody Binding Affinities

The following table summarizes the binding affinities of various antibodies and binding proteins to different iodinated tyrosine derivatives. This data is compiled from multiple studies and illustrates the varying degrees of cross-reactivity that can be expected.

Antibody/Binding ProteinTarget AnalyteCross-ReactantMethodBinding Affinity (Kd or IC50)Percent Cross-ReactivityReference
Anti-T4 Antibody Fab FragmentL-Thyroxine (T4)3,3',5'-Triiodo-L-thyronine (T3)Native MSKd = 3.4 nM (T4), Kd = 29 nM (T3)11.7%[1]
Anti-T4 Antibody Fab FragmentL-Thyroxine (T4)3,3'-Diiodo-L-thyronine (T2)Native MSKd = 3.4 nM (T4), Kd = 260 nM (T2)1.3%[1]
Anti-T4 Antibody Fab FragmentL-Thyroxine (T4)Thyronine (T0)Native MSKd = 3.4 nM (T4), Kd = 130 µM (T0)<0.01%[1]
Anti-3,5-Diiodothyronine Antiserum3,5-Diiodothyronine (3,5-T2)3,3',5'-Triiodo-L-thyronine (T3)RIA-3.1%[2]
Anti-3,5-Diiodothyronine Antiserum3,5-Diiodothyronine (3,5-T2)L-Thyroxine (T4)RIA-<0.0015%[2]
Anti-3',5'-Diiodothyronine Antiserum3',5'-Diiodothyronine (3',5'-T2)Reverse T3 (rT3)RIA-0.22%[3]
Anti-3',5'-Diiodothyronine Antiserum3',5'-Diiodothyronine (3',5'-T2)3'-MonoiodothyronineRIA-1.7%[3]
Thyroxine-Binding Globulin (TBG)L-Thyroxine (T4)3,5-Diiodothyronine (3,5-T2)Radioligand AssayIC50 = 0.36 nM (T4), IC50 > 100 µM (3,5-T2)<0.0004%[4]
TransthyretinL-Thyroxine (T4)3,5-Diiodothyronine (3,5-T2)Radioligand AssayIC50 = 0.94 nM (T4), IC50 > 100 µM (3,5-T2)<0.001%[4]

Note: Percent cross-reactivity is often calculated as (Affinity of target analyte / Affinity of cross-reactant) x 100. Lower percentages indicate higher specificity.

Experimental Protocols for Assessing Cross-Reactivity

A competitive immunoassay, such as a competitive Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA), is the most common method for determining antibody cross-reactivity.

Principle of Competitive Immunoassay

In a competitive assay, a labeled form of the primary antigen (analyte of interest) competes with unlabeled antigen (from a sample or a standard) for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of unlabeled antigen. By introducing potential cross-reactants at varying concentrations, their ability to displace the labeled primary antigen can be quantified, thus determining the degree of cross-reactivity.

Detailed Protocol for Competitive ELISA

Materials:

  • High-binding 96-well microplate

  • Capture Antibody (specific to the target analyte)

  • Target Analyte (e.g., this compound)

  • Potential Cross-Reactants (e.g., 3,5-diiodo-L-tyrosine, T3, T4)

  • Enzyme-conjugated Target Analyte (e.g., HRP-conjugated this compound)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Substrate Solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the capture antibody in Coating Buffer to an optimal concentration (typically 1-10 µg/mL). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard target analyte and each potential cross-reactant.

    • In separate wells, add 50 µL of the standard dilutions or the cross-reactant dilutions.

    • Add 50 µL of the enzyme-conjugated target analyte at a predetermined optimal dilution to all wells.

    • Incubate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Repeat the washing step as in step 2.

  • Signal Development: Add 100 µL of Substrate Solution to each well. Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the log of the concentration for the standard target analyte and each cross-reactant to generate inhibition curves.

    • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive ELISA for assessing antibody cross-reactivity.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection Coat 1. Coat Plate with Capture Antibody Wash1 2. Wash Coat->Wash1 Block 3. Block Non-specific Sites Wash1->Block Wash2 4. Wash Block->Wash2 Add_Analytes 5. Add Unlabeled Analyte (Standard or Cross-reactant) Wash2->Add_Analytes Add_Conjugate 6. Add Enzyme-conjugated Target Analyte Add_Analytes->Add_Conjugate Incubate 7. Incubate Add_Conjugate->Incubate Wash3 8. Wash Incubate->Wash3 Add_Substrate 9. Add Substrate Wash3->Add_Substrate Stop_Reaction 10. Stop Reaction Add_Substrate->Stop_Reaction Read_Plate 11. Read Absorbance Stop_Reaction->Read_Plate

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

Signaling Pathway Context: Thyroid Hormone Synthesis

While this compound is a synthetic compound, its structural similarity to diiodotyrosine (DIT) places it within the context of thyroid hormone synthesis. Understanding this pathway is crucial for predicting potential in vivo cross-reactivities.

Thyroid_Hormone_Synthesis Iodide Iodide (I-) TPO Thyroid Peroxidase (TPO) Iodide->TPO Oxidation Thyroglobulin Thyroglobulin (Tg) -Tyrosine Residues TPO->Thyroglobulin Iodination MIT Monoiodotyrosine (MIT) Thyroglobulin->MIT DIT Diiodotyrosine (DIT) Thyroglobulin->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling with DIT T4 Thyroxine (T4) DIT->T4 Coupling with DIT Acetylated_DIT This compound (Structural Analog) DIT->Acetylated_DIT Structural Similarity

Caption: Simplified pathway of thyroid hormone synthesis showing the position of DIT.

By carefully considering the structural similarities between the target analyte and endogenous molecules, and by employing rigorous experimental methods such as competitive immunoassays, researchers can confidently characterize the specificity of their antibodies. This foundational work is essential for the development of reliable diagnostic tools and highly specific therapeutic agents.

References

N-Acetyl-3,5-diiodo-L-tyrosine: A Comparative Analysis of its Efficacy as an Enzyme Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-3,5-diiodo-L-tyrosine (NA-DIT) is a derivative of the amino acid L-tyrosine, characterized by the presence of two iodine atoms on the phenolic ring and an acetyl group on the amine nitrogen. These modifications influence its chemical properties and its interactions with enzymes. This guide provides a comparative overview of the efficacy of NA-DIT as a substrate for various enzymes, drawing on available experimental data for NA-DIT and structurally similar molecules.

Executive Summary

Direct quantitative kinetic data for this compound as an enzyme substrate is limited in publicly available literature. However, based on its structural features, its potential as a substrate can be inferred for two primary enzyme classes: peroxidases and aminoacylases .

  • As a Peroxidase Substrate: The iodinated phenolic ring of NA-DIT makes it a potential substrate for peroxidases, such as horseradish peroxidase (HRP) and thyroid peroxidase (TPO). Comparative data on a related compound, di-(N-acetyl-L-tyrosine), suggests that N-acetylated tyrosine derivatives can be significantly poorer substrates for HRP compared to other peptides like Glycyl-L-tyrosine. The bulky iodine atoms on NA-DIT may further hinder its binding and turnover by peroxidases.

  • As an Aminoacylase Substrate: The N-acetyl group suggests that NA-DIT is a likely substrate for aminoacylases, particularly aminoacylase 3 (AA3), which exhibits a preference for N-acetylated aromatic amino acids.[1] The enzymatic reaction would involve the hydrolysis of the acetyl group to yield 3,5-diiodo-L-tyrosine and acetate. The efficiency of this reaction would be crucial for any in vivo applications where the release of the deacetylated form is required.

Furthermore, NA-DIT has been investigated for its role in modeling thyroid hormone biosynthesis and as an inhibitor of pepsin-catalyzed hydrolysis.

Comparison with Other Enzyme Substrates

Due to the absence of direct kinetic data for NA-DIT, this comparison is based on data for structurally related substrates.

Peroxidase Substrates

Peroxidases catalyze the oxidation of a wide range of substrates in the presence of hydrogen peroxide. The efficacy of these substrates is often compared based on their Michaelis-Menten constants (Kₘ) and catalytic rate constants (k_cat).

Table 1: Comparison of Kinetic Parameters for Horseradish Peroxidase (HRP) Substrates

SubstrateKₘ (mM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/Kₘ) (M⁻¹s⁻¹)
di-(N-acetyl-L-tyrosine)0.73.65.14 x 10³
Glycyl-L-tyrosine242541.06 x 10⁴

Data for di-(N-acetyl-L-tyrosine) and Glycyl-L-tyrosine from Wang et al. (1999).[2] It is important to note that this data is for the dimer of N-acetyl-L-tyrosine, not this compound.

The data suggests that the N-acetylated tyrosine dimer is a significantly less efficient substrate for HRP compared to the dipeptide Gly-Tyr. The higher Kₘ of Gly-Tyr indicates weaker binding, but its much larger k_cat results in a higher overall catalytic efficiency. The presence of bulky iodine atoms in NA-DIT may further decrease its affinity and/or turnover rate.

Aminoacylase Substrates

Aminoacylases catalyze the deacetylation of N-acetylated amino acids. Aminoacylase 3 (AA3) is known to have a preference for N-acetylated aromatic amino acids.[1] While specific kinetic data for NA-DIT is unavailable, the general substrate specificity of AA3 suggests that it would be a substrate. The efficiency would likely be influenced by the di-iodination of the aromatic ring.

Experimental Protocols

General Protocol for Determining Peroxidase Activity

This protocol is based on the steady-state kinetic analysis of HRP-mediated oxidation of tyrosine-containing compounds.[3]

Materials:

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H₂O₂)

  • Substrate stock solution (e.g., this compound, other tyrosine derivatives)

  • Sodium phosphate buffer (50 mM, pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare a series of substrate dilutions in sodium phosphate buffer to achieve a range of final concentrations.

  • In a cuvette, mix the HRP solution (final concentration in the nanomolar range, e.g., 4 nM) and the substrate solution.

  • Initiate the reaction by adding a fixed concentration of H₂O₂ (e.g., 100 µM).

  • Immediately monitor the change in absorbance at a wavelength appropriate for the product being formed. For tyrosine dimerization, this is often in the range of 315-320 nm.

  • Record the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot.

  • Repeat the measurement for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and V_max. k_cat can be calculated from V_max if the enzyme concentration is known (V_max = k_cat * [E]).

General Protocol for Determining Aminoacylase Activity

This protocol describes a general method for measuring the deacetylation of an N-acetylated amino acid.

Materials:

  • Aminoacylase (e.g., Aminoacylase 3)

  • N-acetylated amino acid substrate (e.g., this compound)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Method for quantifying the product (L-amino acid or acetate), such as HPLC or a colorimetric assay.

Procedure:

  • Prepare a series of substrate dilutions in Tris-HCl buffer.

  • Equilibrate the substrate solutions and the aminoacylase solution to the optimal reaction temperature (e.g., 37°C).

  • Initiate the reaction by adding the aminoacylase to each substrate dilution.

  • At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent like trichloroacetic acid).

  • Quantify the amount of product formed (the deacetylated amino acid or acetate) using a suitable analytical method.

  • Calculate the initial reaction velocity for each substrate concentration.

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Kₘ and V_max.

Visualizations

Peroxidase_Catalytic_Cycle E Peroxidase (Fe³⁺) Compound_I Compound I (Fe⁴⁺=O Por⁺˙) E->Compound_I + H₂O₂ - H₂O Compound_II Compound II (Fe⁴⁺=O) Compound_I->Compound_II + AH₂ - AH˙ Compound_II->E + AH₂ - AH˙ + H₂O Substrate Substrate (AH₂) Product Product (A) H2O2 H₂O₂ H2O H₂O

Caption: Generalized catalytic cycle of peroxidase enzymes.

Aminoacylase_Reaction Enzyme Aminoacylase ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate This compound Substrate->ES_Complex ES_Complex->Enzyme releases Product1 3,5-diiodo-L-tyrosine ES_Complex->Product1 Product2 Acetate ES_Complex->Product2 H2O H₂O H2O->ES_Complex hydrolysis

Caption: General mechanism of aminoacylase-catalyzed deacetylation.

Experimental_Workflow_Enzyme_Kinetics cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Solution Mix Mix Enzyme and Substrate Prep_Enzyme->Mix Prep_Substrate Prepare Substrate Dilutions Prep_Substrate->Mix Initiate Initiate Reaction Mix->Initiate Monitor Monitor Product Formation Initiate->Monitor Calc_V0 Calculate Initial Velocity (V₀) Monitor->Calc_V0 Plot Plot V₀ vs. [Substrate] Calc_V0->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Determine_Params Determine Kₘ and V_max Fit->Determine_Params

Caption: Workflow for determining enzyme kinetic parameters.

References

A Comparative Analysis of the Aqueous Solubility of N-Acetyl-3,5-diiodo-L-tyrosine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the aqueous solubility of N-Acetyl-3,5-diiodo-L-tyrosine and its key analogs reveals significant differences in their physicochemical properties, impacting their potential applications in research and drug development. This guide provides a quantitative comparison of their solubilities, detailed experimental methodologies, and a visual representation of the analytical workflow.

Quantitative Solubility Comparison

The aqueous solubility of this compound and its analogs is a critical factor for their handling, formulation, and biological activity. While qualitative statements suggest enhanced solubility for this compound compared to other iodinated derivatives, precise quantitative data in aqueous solutions remains elusive in publicly available literature. However, a comparative summary of available data for its precursors and related analogs provides valuable context.

CompoundMolecular Weight ( g/mol )Aqueous Solubility (mg/mL)Temperature (°C)pH
L-Tyrosine181.190.45[1]25Neutral[1]
N-Acetyl-L-tyrosine223.2325[2][3][4]Room TemperatureNot Specified
3-Iodo-L-tyrosine307.103[5]Not SpecifiedNot Specified
3,5-Diiodo-L-tyrosine432.98~0.3[6]Not Specified7.2
This compound475.02Data Not AvailableNot SpecifiedNot Specified

Note: The solubility of 3-Iodo-L-tyrosine is also reported as approximately 0.15 mg/mL in PBS at pH 7.2[7][8].

The data clearly indicates that the acetylation of the amino group in L-tyrosine significantly enhances its aqueous solubility, as seen in the case of N-Acetyl-L-tyrosine. Conversely, the addition of iodine atoms to the phenolic ring tends to decrease aqueous solubility, a common trend for halogenated organic compounds. While quantitative data for this compound is not available, it is qualitatively described as having "enhanced solubility and stability compared to other iodinated tyrosine derivatives"[9][10] and being "almost transparency in Methanol"[6].

Experimental Protocols for Solubility Determination

The determination of aqueous solubility for tyrosine derivatives is crucial for their characterization. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Shake-Flask Method for Solubility Determination

This method involves the following steps:

  • Preparation of Supersaturated Solution: An excess amount of the compound is added to a known volume of the solvent (e.g., deionized water or a specific buffer) in a sealed container.

  • Equilibration: The container is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solute is separated from the solution by centrifugation and/or filtration. It is critical to ensure that the filtration process does not introduce errors by adsorbing the solute or allowing fine particles to pass through.

  • Quantification: The concentration of the solute in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

HPLC Quantification of Tyrosine Analogs

A reverse-phase HPLC method is typically employed for the quantification of tyrosine and its derivatives.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution is optimized to achieve good separation of the analyte from any impurities.

  • Stationary Phase: A C18 column is commonly used.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (e.g., around 280 nm for tyrosine and its iodinated analogs).

  • Quantification: A calibration curve is constructed by injecting known concentrations of the standard compound and plotting the peak area against the concentration. The concentration of the unknown sample is then determined from this curve.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantitative determination of the solubility of tyrosine analogs.

G Workflow for Solubility Determination of Tyrosine Analogs cluster_0 Sample Preparation cluster_1 Equilibration (Shake-Flask Method) cluster_2 Phase Separation cluster_3 Analysis (HPLC) A Weigh excess compound B Add to known volume of solvent A->B C Seal container B->C D Agitate at constant temperature (24-48 hours) C->D Incubate E Centrifuge the suspension D->E Equilibrated suspension F Filter the supernatant E->F G Inject filtered sample into HPLC F->G Saturated solution H Quantify using calibration curve G->H I I H->I Final Result

Caption: A flowchart of the experimental workflow for determining the aqueous solubility of tyrosine analogs using the shake-flask method followed by HPLC analysis.

Conclusion

The available data indicates a clear structure-solubility relationship among L-tyrosine and its acetylated and iodinated analogs. Acetylation significantly improves aqueous solubility, while iodination reduces it. Although a definitive quantitative aqueous solubility for this compound is not yet reported, its qualitative description of enhanced solubility relative to other iodinated derivatives suggests that the acetyl group may counteract the hydrophobicity induced by the two iodine atoms to some extent. Further experimental investigation is required to establish a precise solubility value for this compound, which will be crucial for its effective utilization in pharmaceutical and research applications.

References

Benchmarking the stability of N-Acetyl-3,5-diiodo-L-tyrosine against other iodinated compounds.

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical research and development, the stability of iodinated compounds is a critical parameter influencing their efficacy, safety, and shelf-life. This guide provides a comparative analysis of the stability of N-Acetyl-3,5-diiodo-L-tyrosine against other iodinated compounds, supported by established experimental protocols and data presentation frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the stability profiles of these specialized molecules.

While direct comparative stability data for this compound is not extensively available in public literature, one supplier notes its enhanced solubility and stability over other iodinated tyrosine derivatives.[1] This guide synthesizes general principles of iodinated compound stability and outlines the methodologies required to perform a direct comparative analysis.

Comparative Stability Overview

Iodinated compounds, particularly those used as contrast media, are known to undergo degradation through several pathways. The primary degradation routes include the reductive deiodination of the aromatic ring, dealkylation of aromatic amides, and deacylation of N-aromatic amides.[2][3] The degree of iodination has a significant impact on the biodegradation and stability of these compounds; for instance, the degradation of diatrizoate and 5-amino-2,4,6-triiodoisophthalic acid (ATIA) derivatives is strongly influenced by the number and position of iodine atoms.[4][5][6]

This compound, as an acetylated amino acid, may exhibit a different stability profile. The N-acetylation is a common strategy to improve the stability of peptides and amino acids. The stability of its non-iodinated counterpart, N-Acetyl-L-tyrosine, is primarily affected by oxidation of the phenolic group, which can be accelerated by light, oxygen, and alkaline pH.[7] It is plausible that the iodination at the 3 and 5 positions of the tyrosine ring could influence its susceptibility to oxidation and other degradation pathways.

To provide a clear framework for comparison, the following table outlines the key stability parameters that should be assessed.

Data Presentation: Comparative Stability Under Forced Degradation

Compound Stress Condition Degradation (%) Major Degradants Identified Half-life (t½) Reference
This compound Acid Hydrolysis (0.1 M HCl, 60°C, 24h)Data to be determinedData to be determinedData to be determined
Base Hydrolysis (0.1 M NaOH, 60°C, 24h)Data to be determinedData to be determinedData to be determined
Oxidative (3% H₂O₂, RT, 24h)Data to be determinedData to be determinedData to be determined
Thermal (80°C, 75% RH, 48h)Data to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)Data to be determinedData to be determinedData to be determined
Diatrizoate Electrochemical Degradation>80%Deiodinated species, aromatic aminesN/A[2]
Biodegradation~90% (at 70-100 days sludge age)Deacetylated and deiodinated products4.4-4.7 days (acclimated)[5][8]
Iopromide BiodegradationRapid (DT₅₀: 0.7-1.2 d)Multiple, beyond DDPI0.7-1.2 days[4][5][6]
Iohexol Biodegradation24-40%Oxidized and hydrolyzed productsN/A[8]

Experimental Protocols

To ensure a rigorous and objective comparison, standardized stability testing protocols are essential. The following methodologies are based on the International Council for Harmonisation (ICH) guidelines for forced degradation studies.[9][10][11][12]

Forced Degradation (Stress Testing)

Forced degradation studies are necessary to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[10][13][14]

a. Acid and Base Hydrolysis:

  • Procedure: Dissolve the compound in a suitable solvent and then dilute with 0.1 M to 1.0 M hydrochloric acid (for acid hydrolysis) or sodium hydroxide (for base hydrolysis).[9][10] If the compound is not soluble in aqueous media, a co-solvent can be used, ensuring the co-solvent itself does not cause degradation.[9][10]

  • Conditions: Initially, conduct the study at room temperature. If no degradation is observed, the temperature can be elevated to 50-70°C.[9][10] The duration of the study should typically not exceed 7 days.[9]

  • Termination: At appropriate time points, withdraw samples and neutralize them with a suitable acid or base to halt the degradation process.[9]

b. Oxidative Degradation:

  • Procedure: Expose the compound to an oxidizing agent, typically hydrogen peroxide.

  • Conditions: The concentration of hydrogen peroxide and the duration of exposure will depend on the reactivity of the compound.

  • Analysis: Monitor for the formation of oxidation products. For iodinated compounds, this can include hydroxylated and de-iodinated species.[15]

c. Thermal Degradation:

  • Procedure: Subject solid samples of the compound to elevated temperatures and humidity.

  • Conditions: Typical conditions include 40°C/75% RH, 60°C, and 80°C.[16] Samples are stored in stability cabinets for a defined period.[16]

d. Photostability Testing:

  • Procedure: Expose the compound to light as per ICH Q1B guidelines. This involves a specified illumination energy and duration.

  • Analysis: Compare the degradation of samples exposed to light with that of samples stored in the dark.

Analytical Methodology

A validated, stability-indicating analytical method is paramount for accurate quantification of the parent compound and its degradation products.[10][17]

  • Primary Technique: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing due to its sensitivity and versatility in separating, identifying, and quantifying active ingredients and their degradants.[18][19]

  • Method Development: The HPLC method must be capable of separating the main compound from all potential degradation products. This is often achieved using a gradient elution on a reversed-phase column.

  • Detection: A UV detector is commonly used. For structural elucidation of unknown degradation products, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is indispensable.[18]

Visualizing Experimental Workflows

To facilitate a clear understanding of the experimental processes, the following diagrams illustrate the logical flow of a stability study and the potential degradation pathways of iodinated aromatic compounds.

Stability_Testing_Workflow cluster_setup Study Setup cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_evaluation Evaluation & Reporting API API Batch Selection Protocol Define Stability Protocol (ICH Guidelines) API->Protocol Formulation Formulation & Excipient Compatibility Formulation->Protocol Acid Acid Hydrolysis Base Base Hydrolysis Oxidation Oxidation Thermal Thermal Stress Photo Photostability SIAM Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Acid->SIAM Base->SIAM Oxidation->SIAM Thermal->SIAM Photo->SIAM Quant Quantify API & Degradants SIAM->Quant Identify Identify Degradation Products (LC-MS) Quant->Identify Pathway Elucidate Degradation Pathways Identify->Pathway Kinetics Determine Degradation Kinetics Pathway->Kinetics Report Generate Stability Report & Define Shelf-life Kinetics->Report

Caption: Workflow for a comprehensive pharmaceutical stability study.

Degradation_Pathways cluster_main Potential Degradation Pathways for Iodinated Aromatics Parent Iodinated Aromatic Compound (e.g., this compound) Deiodination Reductive Deiodination Parent->Deiodination Loss of Iodine Deacylation Deacylation / Deamidation Parent->Deacylation Hydrolysis of Amide Bond SideChain Side-Chain Oxidation Parent->SideChain Oxidative Stress Product1 Mono-iodinated or Non-iodinated Analog Deiodination->Product1 Product2 Aromatic Amine Deacylation->Product2 Product3 Oxidized Side-Chain Derivatives SideChain->Product3

References

A Comparative Guide to the In-Vivo vs. In-Vitro Effects of N-Acetyl-3,5-diiodo-L-tyrosine: An Inferential Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the biological effects of N-Acetyl-3,5-diiodo-L-tyrosine is currently limited by a lack of direct experimental data. This guide provides an inferential comparison by examining the known in-vivo and in-vitro effects of its parent compound, 3,5-diiodo-L-tyrosine (and the closely related 3,5-diiodo-L-thyronine, T2), and discussing the potential modulatory effects of N-acetylation.

This guide is intended for researchers, scientists, and drug development professionals. Due to the absence of direct studies on this compound, this document extrapolates potential effects based on available data for structurally similar molecules. All inferences should be validated by future experimental studies.

Introduction to this compound and its Analogs

This compound is a derivative of the amino acid L-tyrosine, featuring iodine atoms at the 3 and 5 positions of the phenyl ring and an acetyl group on the amine nitrogen. Its biological activities have not been extensively characterized. In contrast, its parent compound, 3,5-diiodo-L-tyrosine (DIT), is known as an intermediate in the synthesis of thyroid hormones. The related molecule, 3,5-diiodo-L-thyronine (T2), is a metabolite of thyroid hormones and has been the subject of numerous metabolic studies.[1] N-acetylation is a common modification of amino acids and drugs that can alter their solubility, bioavailability, and metabolic fate.[2][3]

In-Vivo vs. In-Vitro Effects of 3,5-diiodo-L-thyronine (T2): A Proxy for this compound

The majority of available research focuses on the metabolic effects of T2. These studies provide a basis for understanding the potential biological activities of a di-iodinated tyrosine backbone.

In-Vivo Studies of 3,5-diiodo-L-thyronine (T2)

In living organisms, T2 has been shown to exert significant effects on energy metabolism, body weight, and lipid profiles.[4] Studies in rodents have demonstrated that administration of T2 can increase resting metabolic rate, reduce body weight gain in animals on a high-fat diet, and decrease serum cholesterol and triglyceride levels.[5][6] However, some studies have reported potential thyrotoxic effects at higher doses, including suppression of the hypothalamus-pituitary-thyroid (HPT) axis and cardiac side effects.[5][7]

Table 1: Summary of Quantitative In-Vivo Data for 3,5-diiodo-L-thyronine (T2) in Rodents

ParameterSpeciesDoseDurationKey FindingsReference
Body WeightRat25 µ g/100g BW90 daysSignificantly reduced body mass gain.[8]
Serum TSHRat50 µ g/100g BW90 daysSignificantly reduced.[8]
Serum T3Rat50 µ g/100g BW90 daysSignificantly reduced.[8]
Serum T4Rat50 µ g/100g BW90 daysSignificantly reduced.[8]
Oxygen ConsumptionRat25 µ g/100g BW90 daysSignificantly increased.[8]
Hepatic TriglyceridesMouse2.5 µg/g BW14 daysReduced.[5]
Serum CholesterolMouse2.5 µg/g BW14 daysReduced.[5]
Heart WeightMouse2.5 µg/g BW14 daysIncreased.[5]
In-Vitro Studies of 3,5-diiodo-L-thyronine (T2)

In-vitro studies using cell cultures and isolated mitochondria have provided insights into the molecular mechanisms of T2 action. T2 has been shown to be taken up by cardiomyoblasts and can modulate cellular energy metabolism by increasing glucose consumption.[9] At higher concentrations, it has been observed to reduce cell viability.[9] Studies on isolated mitochondria indicate that T2 can rapidly stimulate mitochondrial respiration and fatty acid oxidation.[10]

Table 2: Summary of Quantitative In-Vitro Data for 3,5-diiodo-L-thyronine (T2)

ParameterCell Line/SystemConcentrationDurationKey FindingsReference
Glucose ConsumptionH9c2 Cardiomyoblasts0.1 µMNot specifiedIncreased by 24%.[9]
Glucose ConsumptionH9c2 Cardiomyoblasts1.0 µMNot specifiedIncreased by 35%.[9]
Cell Viability (MTT)H9c2 Cardiomyoblasts0.5 - 10 µMNot specifiedSignificantly decreased.[9]
GH mRNA levelsGH3 cellsNot specifiedNot specified100-fold less potent than T3.[11]
TRβ2 mRNA levelsGH3 cellsNot specifiedNot specifiedAlmost equivalent to T3.[11]
[125I]-T3 displacementIn-vitro translated TRsNot specifiedNot specifiedUp to 500-fold less potent than T3.[11]

The Potential Impact of N-Acetylation

The addition of an acetyl group to 3,5-diiodo-L-tyrosine could significantly alter its pharmacokinetic and pharmacodynamic properties.

Bioavailability and Metabolism

N-acetylation is often employed to increase the water solubility of compounds.[2][3] While this is theorized to improve absorption, studies on N-Acetyl-L-tyrosine (NALT) have shown that it is less effective at increasing plasma tyrosine levels compared to L-tyrosine itself.[12] A significant portion of administered NALT is excreted unchanged in the urine, indicating inefficient deacetylation to the parent amino acid.[12] If this compound follows a similar metabolic fate, its in-vivo efficacy might be lower than that of 3,5-diiodo-L-tyrosine.

Cellular Uptake and Activity

The N-acetyl group can influence how a molecule interacts with cellular transport proteins.[13] While N-acetylation can in some cases enhance cellular uptake, the overall biological effect will depend on the rate of intracellular deacetylation to release the active parent compound. The acetyl group itself may also confer novel biological activities or alter the binding affinity for molecular targets.

Experimental Protocols

In-Vivo Study: Chronic Administration of 3,5-diiodo-L-thyronine in Rats[8]
  • Animals: Male Wistar rats, 3 months of age.

  • Treatment: Daily subcutaneous injections of 3,5-diiodo-L-thyronine at doses of 25, 50, or 75 µ g/100 g body weight for 90 days.

  • Measurements: Body mass was monitored throughout the study. At the end of the treatment period, serum levels of TSH, T3, and T4 were measured by radioimmunoassay. Oxygen consumption was also assessed.

In-Vitro Study: Glucose Consumption in Cardiomyoblasts[9]
  • Cell Line: Rat cardiomyoblasts (H9c2 cells).

  • Treatment: Cells were exposed to 3,5-diiodo-L-thyronine at concentrations ranging from 0.1 to 10 µM.

  • Assay: Glucose consumption from the culture medium was measured.

  • Cell Viability: Cell viability was assessed using the MTT assay and crystal violet staining.

Visualizing the Pathways and Workflows

Signaling Pathways of 3,5-diiodo-L-thyronine (T2)

T2 is thought to exert its effects through both thyroid hormone receptor (TR)-dependent and TR-independent pathways, with a significant impact on mitochondrial function.[10]

T2_Signaling_Pathway T2 3,5-diiodo-L-thyronine (T2) Mitochondria Mitochondria T2->Mitochondria Nucleus Nucleus T2->Nucleus FAO ↑ Fatty Acid Oxidation Mitochondria->FAO Respiration ↑ Mitochondrial Respiration Mitochondria->Respiration TR Thyroid Hormone Receptors (TRs) Nucleus->TR GeneExpression Altered Gene Expression TR->GeneExpression MetabolicRate ↑ Resting Metabolic Rate GeneExpression->MetabolicRate FAO->MetabolicRate Respiration->MetabolicRate

Caption: Putative signaling pathways of 3,5-diiodo-L-thyronine (T2).

Experimental Workflow: In-Vivo vs. In-Vitro Comparison

The following diagram illustrates a general workflow for comparing the effects of a parent compound and its N-acetylated derivative.

Experimental_Workflow cluster_invivo In-Vivo Studies cluster_invitro In-Vitro Studies Parent_InVivo Administer Parent Compound (e.g., 3,5-diiodo-L-tyrosine) PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis (Blood, Tissue) Parent_InVivo->PK_PD_Analysis NAcetyl_InVivo Administer N-Acetyl Derivative (e.g., this compound) NAcetyl_InVivo->PK_PD_Analysis Comparative_Analysis Comparative Analysis PK_PD_Analysis->Comparative_Analysis Parent_InVitro Treat Cells with Parent Compound Cellular_Assays Cellular & Molecular Assays (e.g., Viability, Gene Expression) Parent_InVitro->Cellular_Assays NAcetyl_InVitro Treat Cells with N-Acetyl Derivative NAcetyl_InVitro->Cellular_Assays Cellular_Assays->Comparative_Analysis

Caption: A generalized workflow for comparing in-vivo and in-vitro effects.

Logical Relationship: Parent vs. N-Acetyl Derivative

This diagram illustrates the metabolic relationship and its impact on biological activity.

Logical_Relationship NAcetyl This compound (Administered) Deacetylation Deacetylation (In-Vivo) NAcetyl->Deacetylation Metabolism Excretion Renal Excretion (Unchanged) NAcetyl->Excretion Inefficient Conversion Parent 3,5-diiodo-L-tyrosine (Active Form) Deacetylation->Parent Biological_Effect Biological Effect Parent->Biological_Effect

Caption: The metabolic fate of an N-acetylated prodrug.

Conclusion

While direct experimental evidence for the effects of this compound is lacking, an inferential analysis based on its parent compound, 3,5-diiodo-L-tyrosine, and the related molecule T2, suggests potential activity in modulating energy metabolism. The N-acetylation is likely to increase water solubility but may result in lower bioavailability compared to the parent compound, as observed with N-acetyl-L-tyrosine. Future in-vivo and in-vitro studies are imperative to elucidate the precise pharmacokinetic profile, metabolic fate, and biological activities of this compound.

References

N-Acetyl-3,5-diiodo-L-tyrosine: A Comparative Literature Review of its Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Acetyl-3,5-diiodo-L-tyrosine is a specialized derivative of the amino acid tyrosine, notable for its di-iodination, which enhances its biological activity.[1] This compound is a subject of research in various fields, including thyroid-related disorders, radiopharmaceuticals, and as a potential antioxidant.[1] This guide provides a comparative overview of the experimental outcomes of this compound, drawing upon available literature and comparing its potential activities with related compounds.

Comparison with Thyroid Hormone Analogs

While direct comparative studies on the thyromimetic activity of this compound are limited, research on structurally similar compounds provides valuable insights. A study on 3'-acetyl-3,5-diiodo-L-thyronine (a related thyronine derivative) revealed a low affinity for the triiodothyronine (T3) receptor in isolated rat hepatic nuclei (0.5% of T3's affinity).[2] However, its thyromimetic activity, assessed by its ability to induce rat hepatic glycerol-3-phosphate dehydrogenase, was comparable to that of T3.[2] This suggests that this compound might also exhibit significant biological effects in vivo, potentially through mechanisms that are not solely dependent on high-affinity receptor binding.

Table 1: Comparative Thyroid Hormone Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (%)
This compound T3 Receptor Data not available
3,5,3'-Triiodo-L-thyronine (T3)T3 Receptor100
3'-Acetyl-3,5-diiodo-L-thyronineT3 Receptor0.5[2]
L-Thyroxine (T4)T3 Receptor~10

Note: Data for this compound is not currently available in the reviewed literature and is presented here as a placeholder for future research.

Potential Role as a Deiodinase Inhibitor

Table 2: Comparative Deiodinase Inhibition (IC50)

CompoundDeiodinase Type 1 (D1) IC50 (µM)Deiodinase Type 2 (D2) IC50 (µM)
This compound Data not available Data not available
Propylthiouracil (PTU) (Control)~5>1000
Iopanoic Acid1.30.008

Note: IC50 values represent the concentration required to inhibit 50% of the enzyme's activity. Data for this compound is not currently available.

Antioxidant Potential

The phenolic structure of tyrosine derivatives suggests potential antioxidant activity. Studies on L-tyrosine and L-Dopa have demonstrated their ability to scavenge free radicals and inhibit lipid peroxidation.[5][6] For instance, at a concentration of 20 µg/mL, L-tyrosine showed 30.6% inhibition of lipid peroxidation in a linoleic acid emulsion.[5] The antioxidant capacity of this compound is an area of interest for researchers.[1]

Table 3: Comparative Antioxidant Activity (DPPH Radical Scavenging)

CompoundConcentration% Inhibition
This compound Data not available Data not available
L-Tyrosine20 µg/mLData not available for DPPH, 30.6% for lipid peroxidation[5]
L-Dopa20 µg/mLData not available for DPPH, 67.9% for lipid peroxidation[5]
Butylated Hydroxyanisole (BHA) (Control)20 µg/mL74.4% for lipid peroxidation[5]

Note: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method for evaluating antioxidant activity. Specific DPPH scavenging data for L-tyrosine and L-Dopa was not found in the provided search results.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments relevant to the study of this compound.

Thyroid Hormone Receptor Competitive Binding Assay

This assay determines the affinity of a test compound for thyroid hormone receptors by measuring its ability to displace a radiolabeled thyroid hormone.

Materials:

  • Thyroid hormone receptor preparation (e.g., from rat liver nuclei)

  • Radiolabeled T3 ([¹²⁵I]T3)

  • This compound

  • Unlabeled T3 (for standard curve)

  • Assay buffer

  • Glass fiber filters

Procedure:

  • Incubate a fixed concentration of the thyroid hormone receptor with increasing concentrations of this compound and a constant concentration of [¹²⁵I]T3.

  • Allow the reaction to reach equilibrium.

  • Separate the receptor-bound [¹²⁵I]T3 from the free [¹²⁵I]T3 by rapid filtration through glass fiber filters.

  • Measure the radioactivity on the filters using a gamma counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [¹²⁵I]T3 (IC50).

In Vitro Deiodinase Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of deiodinase enzymes.

Materials:

  • Recombinant human deiodinase enzyme (e.g., D1 or D2)

  • Substrate (e.g., reverse T3 for D1, T4 for D2)

  • This compound

  • Dithiothreitol (DTT) as a cofactor

  • Assay buffer

Procedure:

  • Pre-incubate the deiodinase enzyme with varying concentrations of this compound.

  • Initiate the reaction by adding the substrate and DTT.

  • Incubate at 37°C for a specific time.

  • Stop the reaction.

  • Measure the amount of product formed (e.g., T2 from rT3 for D1, or T3 from T4 for D2) using a suitable method like LC-MS/MS.

  • Calculate the IC50 value for this compound.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • This compound

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

Procedure:

  • Prepare different concentrations of this compound in methanol.

  • Mix the test solutions with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance compared to the control.

Visualizations

Signaling Pathway of Thyroid Hormone Action

Thyroid_Hormone_Signaling cluster_blood Bloodstream cluster_cell Target Cell cluster_nucleus Nucleus T3_blood T3 MCT8 MCT8/OATP1C1 (Transporter) T3_blood->MCT8 Uptake T4_blood T4 T4_blood->MCT8 Uptake T3_cell T3 MCT8->T3_cell T4_cell T4 MCT8->T4_cell TR Thyroid Receptor (TR) T3_cell->TR Binding D1_D2 Deiodinases (D1, D2) T4_cell->D1_D2 Conversion D1_D2->T3_cell RXR Retinoid X Receptor (RXR) TR->RXR Heterodimerization TRE Thyroid Hormone Response Element (TRE) RXR->TRE Binding Gene_Expression Target Gene Expression TRE->Gene_Expression Regulation

Caption: Simplified signaling pathway of thyroid hormone action.

Experimental Workflow for Evaluating Thyromimetic Activity

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Binding_Assay Thyroid Receptor Binding Assay Animal_Model Animal Model (e.g., Hypothyroid Rat) Binding_Assay->Animal_Model Inform Deiodinase_Assay Deiodinase Inhibition Assay Deiodinase_Assay->Animal_Model Inform Antioxidant_Assay Antioxidant Activity Assay Antioxidant_Assay->Animal_Model Inform TSH_Measurement TSH Level Measurement Animal_Model->TSH_Measurement Metabolic_Rate Metabolic Rate Measurement Animal_Model->Metabolic_Rate Gene_Expression Gene Expression Analysis Animal_Model->Gene_Expression

Caption: General experimental workflow for assessing thyromimetic activity.

Logical Relationship in Thyroid Hormone Synthesis

Thyroid_Hormone_Synthesis Tyrosine Tyrosine TPO Thyroid Peroxidase (TPO) Tyrosine->TPO Iodide Iodide (I-) Iodide->TPO MIT Monoiodotyrosine (MIT) TPO->MIT DIT Diiodotyrosine (DIT) TPO->DIT T3 Triiodothyronine (T3) MIT->T3 Coupling with DIT DIT->T3 Coupling with MIT T4 Thyroxine (T4) DIT->T4 Coupling with DIT

Caption: Key steps in the synthesis of thyroid hormones.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-3,5-diiodo-L-tyrosine: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like N-Acetyl-3,5-diiodo-L-tyrosine are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, based on available safety data sheets.

Summary of Chemical and Physical Properties

While detailed quantitative toxicity data is limited, the following table summarizes key physical and chemical properties of this compound.

PropertyValue
CAS Number 1027-28-7[1][2]
Molecular Formula C₁₁H₁₁I₂NO₄[1]
Molecular Weight 475.02 g/mol [1]
Appearance White solid[3]
Hazards May cause skin and eye irritation. May be harmful if inhaled or swallowed.[3][4]

Step-by-Step Disposal Procedure

The disposal of this compound must adhere to federal, state, and local environmental regulations.[3] The following procedure outlines the best practices for its disposal.

Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate personal protective equipment to minimize exposure.

  • Gloves: Chemical-resistant gloves are essential.

  • Eye Protection: Wear safety goggles or a face shield.[3][4]

  • Lab Coat: A lab coat or other protective clothing should be worn.[4]

  • Respiratory Protection: If there is a risk of dust generation, use a NIOSH-approved respirator.[3]

Waste Collection

Proper collection and containment of this compound waste are crucial to prevent contamination.

  • Solid Waste:

    • Carefully sweep or scoop the solid waste into a designated, clearly labeled waste container.[3]

    • Avoid generating dust. If necessary, moisten the material slightly with a suitable solvent to minimize airborne particles.

  • Contaminated Materials:

    • Any materials that have come into contact with this compound, such as filter paper, weigh boats, and disposable gloves, should also be placed in the designated waste container.

  • Labeling:

    • The waste container must be clearly labeled with the chemical name: "this compound" and the appropriate hazard symbols.

Storage of Waste

Store the sealed waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3] The storage area should be cool, dry, and well-ventilated.

Final Disposal

The final disposal of this compound waste must be conducted by a licensed waste disposal company.

  • Professional Disposal: Do not attempt to dispose of this chemical in the regular trash or down the drain.[4]

  • Regulatory Compliance: Ensure that the disposal method complies with all federal, state, and local regulations for chemical waste.[3][5] The waste disposal company will be able to provide guidance on the specific requirements in your area.

Disposal Workflow Diagram

The following diagram illustrates the key steps in the proper disposal of this compound.

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) A->B Preparation C Collect Waste in a Labeled Container B->C Containment D Store Waste in a Secure & Ventilated Area C->D Interim Storage E Contact Licensed Waste Disposal Company D->E Arrangement F Dispose According to Regulations E->F Final Step G End: Proper Disposal F->G

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling N--Acetyl-3,5-diiodo-L-tyrosine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of N-Acetyl-3,5-diiodo-L-tyrosine. Adherence to these protocols is essential for maintaining a safe laboratory environment and ensuring procedural integrity. While some safety data sheets (SDS) may classify this compound as non-hazardous, it is structurally similar to compounds known to cause skin, eye, and respiratory irritation. Therefore, a cautious approach to handling is strongly recommended.

Personal Protective Equipment (PPE)

A comprehensive summary of recommended personal protective equipment is provided below. These recommendations are based on a conservative approach to ensure user safety.

PPE CategoryItemSpecifications
Eye/Face Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.
Face ShieldRecommended when there is a significant risk of splashes or dust generation.
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile) inspected before use.
Protective ClothingA standard laboratory coat is required. For larger quantities, impervious clothing should be considered.
Respiratory Protection Dust Mask/RespiratorA NIOSH-approved N95 dust mask or higher is recommended if dust is generated. Use in a well-ventilated area or under a fume hood.

Operational and Disposal Plans

I. Receiving and Storage

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

II. Handling and Use

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For procedures that may generate dust, use a chemical fume hood.

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[1] Do not inhale dust.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before breaks and meals.[1]

III. Spill Response

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collection: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

IV. Disposal

  • Unused Product: Dispose of the chemical in its original container as hazardous waste. Do not mix with other waste.

  • Contaminated Materials: Any materials contaminated with this compound (e.g., gloves, absorbent materials, containers) should be disposed of as hazardous waste.

  • Regulations: All waste disposal must be in accordance with local, state, and federal regulations.[2]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Work Area (Fume Hood) prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_use Perform Experiment handle_weigh->handle_use cleanup_decon Decontaminate Glassware & Surfaces handle_use->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Regulations cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

References

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Retrosynthesis Analysis

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N-Acetyl-3,5-diiodo-L-tyrosine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.